molecular formula C21H27N5O5 B12426334 Tetrazine-Ph-NHCO-PEG4-alkyne

Tetrazine-Ph-NHCO-PEG4-alkyne

Cat. No.: B12426334
M. Wt: 429.5 g/mol
InChI Key: LXDIBIOJNSRGFR-UHFFFAOYSA-N
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Description

Tetrazine-Ph-NHCO-PEG4-alkyne is a useful research compound. Its molecular formula is C21H27N5O5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H27N5O5/c1-2-8-28-10-12-30-14-15-31-13-11-29-9-7-20(27)22-16-18-3-5-19(6-4-18)21-25-23-17-24-26-21/h1,3-6,17H,7-16H2,(H,22,27)

InChI Key

LXDIBIOJNSRGFR-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Tetrazine-Ph-NHCO-PEG4-alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrazine-Ph-NHCO-PEG4-alkyne, a hetero-bifunctional linker crucial in the field of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol and details the analytical methods for the characterization of this versatile molecule.

Introduction

This compound is a key reagent in "click chemistry," featuring two distinct reactive handles. The tetrazine moiety participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These properties make it an invaluable tool for linking biomolecules and constructing complex molecular architectures.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the core tetrazine intermediate followed by its conjugation to the PEGylated alkyne linker. While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a representative and chemically sound synthetic route is presented below. This protocol is based on established methods for amide bond formation and the synthesis of similar bifunctional linkers.

Required Materials and Reagents
ReagentSupplierGrade
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (B1456725)Commercial Source≥95%
Amino-PEG4-alkyneCommercial Source≥95%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
Hydroxybenzotriazole (HOBt)Sigma-AldrichSynthesis Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Diethyl etherSigma-AldrichAnhydrous, ≥99.0%
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate--
Representative Synthetic Protocol

Step 1: Activation of a Carboxylic Acid Precursor (if starting from a tetrazine-acid)

While this protocol starts with the amine-tetrazine, an alternative is to start with a carboxylic acid functionalized tetrazine. In that case, the carboxylic acid would first be activated.

Step 2: Amide Coupling Reaction

  • In a clean, dry round-bottom flask, dissolve (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add Amino-PEG4-alkyne (1.1 eq), N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound as a colored solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_purification Purification cluster_product Final Product Tetrazine_Amine (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Coupling DIC, HOBt in DMF, RT, 12-24h Tetrazine_Amine->Coupling PEG_Alkyne Amino-PEG4-alkyne PEG_Alkyne->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

A representative workflow for the synthesis of this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Summary of Characterization Data
ParameterSpecification
Appearance Pink to red solid
Molecular Formula C25H28N6O5
Molecular Weight 504.53 g/mol
Purity (HPLC) ≥95%
Solubility Soluble in DMSO, DMF, and DCM
Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

    • Expected Signals: Aromatic protons of the tetrazine-phenyl moiety, the characteristic singlet for the tetrazine proton, methylene (B1212753) protons of the PEG linker, and the terminal alkyne proton.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 100 MHz.

    • Expected Signals: Carbons of the tetrazine and phenyl rings, the amide carbonyl carbon, carbons of the PEG chain, and the alkyne carbons.

3.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The calculated mass is compared to the observed mass to confirm the elemental composition.

    • Expected m/z: [M+H]⁺, [M+Na]⁺

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Method: Purity is assessed by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical method involves a gradient elution with a mobile phase consisting of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector at a wavelength where the tetrazine chromophore absorbs (typically around 280 nm and 520 nm).

  • Data: The purity is reported as the percentage of the main peak area relative to the total peak area.

Characterization_Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques cluster_data Characterization Data Synthesized_Product Crude this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS-ESI) Synthesized_Product->MS HPLC HPLC (RP-HPLC, UV Detection) Synthesized_Product->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight and Formula MS->Identity Purity Purity Assessment (≥95%) HPLC->Purity

Logical relationship of characterization techniques for the final product.

Storage and Handling

This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

This technical guide provides a representative framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on standard organic chemistry practices and are intended to guide researchers in the preparation and quality control of this important bifunctional linker. The versatility of this molecule will continue to drive innovation in the fields of chemical biology and targeted therapeutics.

A Technical Guide to the Physicochemical Properties of PEGylated Tetrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of PEGylated tetrazine linkers, crucial components in the rapidly advancing field of bioorthogonal chemistry. The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains onto tetrazine moieties significantly influences their behavior in biological systems, impacting everything from solubility and stability to reaction kinetics and in vivo pharmacokinetics. Understanding these properties is paramount for the rational design of effective probes and therapeutics in areas such as targeted drug delivery, pre-targeted imaging, and diagnostics.

Introduction to PEGylated Tetrazine Linkers

The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most notably trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][3][4] PEGylation, the process of attaching PEG chains, is a well-established method to enhance the pharmaceutical properties of molecules.[5][6][7] When applied to tetrazine linkers, PEGylation imparts several key advantages, including increased hydrophilicity, prolonged circulation times, and potentially reduced immunogenicity.[5][8][9] The length of the PEG linker is a critical design parameter that allows for the fine-tuning of these properties to suit specific applications.[8]

Core Physicochemical Properties

The introduction of a PEG chain has a profound impact on the fundamental characteristics of tetrazine linkers. These properties are often interdependent and must be carefully balanced during the design phase of a new conjugate.

Hydrophilicity and Solubility

PEGylation is a primary strategy to increase the aqueous solubility of tetrazine conjugates.[5][6] Unmodified tetrazines can be hydrophobic, leading to aggregation and poor bioavailability.[8][9] The hydrophilic nature of the PEG chain mitigates these issues.

Table 1: Impact of PEGylation on the Hydrophilicity of Tetrazine Probes

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Citation
Lipophilicity (logD) HighModerateLow[8]
Aqueous Solubility LowImprovedHigh[5][6]
Reaction Kinetics

The intrinsic reactivity of the tetrazine core is the main driver of the reaction rate with TCO.[8] While PEGylation is primarily intended to modify solubility and pharmacokinetics, excessively long PEG chains can introduce steric hindrance, potentially reducing the reaction rate.[8][10] However, in some cases, the increased hydrophilicity can prevent the TCO from being masked by hydrophobic interactions, thereby enhancing the overall functional reactivity.[10]

The rate of the tetrazine-TCO ligation is described by a second-order rate constant (k₂).[1] Different substituents on the tetrazine ring significantly influence this rate.[3][5] For instance, electron-withdrawing groups generally increase reactivity but can decrease stability.[5]

Table 2: Second-Order Rate Constants (k₂) for Various Tetrazine Derivatives with TCO

Tetrazine DerivativeDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Citation
H-phenyl-Tz scaffoldTCO1,4-dioxane25>70[11]
H-phenyl-Tz scaffoldTCO-PEG₄DPBS37>39,000[11]
bis(pyridyl)-Tz scaffoldTCO1,4-dioxane25>70[11]
bis(pyridyl)-Tz scaffoldTCO-PEG₄DPBS37>39,000[11]
MePhTCO-PEG₄DPBS37990[12]
Me2PyrTCO-PEG₄DPBS375,120[12]
DHP₂TCO-PEG₄DPBS376,450[12]
2Pyr₂TCO-PEG₄DPBS3769,400[12]
Lipophilic TetrazineTCO-functionalized PeptoBrushNot SpecifiedNot Specified750,000[13]
Stability

The stability of tetrazine linkers in biological media is crucial for their application. The substituents on the tetrazine ring are a key determinant of stability.[5] Electron-donating groups tend to enhance stability but at the cost of lower reactivity, while electron-withdrawing groups can increase reactivity but decrease stability.[5] PEGylation itself generally improves the stability of the conjugate by preventing aggregation.[6] Some studies have shown that peptide-tetrazine conjugates can remain over 80% intact after 5 hours in serum.[5]

Table 3: Stability of Tetrazine Conjugates

Tetrazine DerivativeConditionHalf-lifeCitation
DimethyltetrazinePhosphate-buffered saline (PBS)~14 hours[5]
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)9.6 hours[5]
2Pyr₂Not specified<1% intact after >10 hours[12]
DHP₂Not specified>90% intact after >10 hours[12]
In Vivo Pharmacokinetics

PEGylation has a dramatic effect on the in vivo behavior of tetrazine probes, significantly influencing their blood clearance and biodistribution.[8][14]

Table 4: Influence of PEG Linker Length on In Vivo Pharmacokinetic Parameters

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11)Citation
Blood Clearance FastSlowerSlowest[8]
Blood Clearance Half-life 5.4 minSignificantly longerSignificantly longer[8]
Tumor Uptake VariablePotentially ImprovedCan be Reduced[8]
Kidney Uptake IncreasedReducedReduced[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of PEGylated tetrazine linkers.

Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry

This method allows for the precise measurement of the rapid reaction kinetics between tetrazine and TCO.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine derivative and the TCO derivative (e.g., TCO-PEG₄) in the desired buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) at a known concentration.[11]

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer. This instrument rapidly mixes the two reactants and monitors the change in absorbance over time.

  • Data Acquisition:

    • Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance peak (typically around 300-540 nm, depending on the tetrazine structure).[11][15]

    • Perform the reaction under pseudo-first-order conditions, with one reactant in large excess (e.g., 10-fold or more) over the other.

  • Data Analysis:

    • Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

    • Plot k_obs against the concentration of the excess reactant. The slope of the resulting linear plot represents the second-order rate constant (k₂).[11][15]

In Vitro Plasma Stability Assay

This assay assesses the stability of the PEGylated tetrazine linker in a biologically relevant medium.

Methodology:

  • Incubation:

    • Incubate the PEGylated tetrazine conjugate in human or mouse plasma at a concentration of 1 mg/mL at 37°C.[16]

  • Time Points:

    • Collect aliquots of the plasma mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • Precipitate plasma proteins from the aliquots, for example, by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, containing the conjugate and any degradation products, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification:

    • Quantify the percentage of the intact conjugate remaining at each time point by measuring the area of the corresponding chromatographic peak.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the interplay of different parameters can aid in understanding and designing experiments.

Experimental_Workflow_Kinetics cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis Tz_prep Prepare Tetrazine Stock Solution Mixing Rapid Mixing Tz_prep->Mixing TCO_prep Prepare TCO Stock Solution TCO_prep->Mixing Abs_monitor Monitor Absorbance Change Over Time Mixing->Abs_monitor Fit_curve Fit to Exponential Decay (k_obs) Abs_monitor->Fit_curve Plot_kobs Plot k_obs vs. [Excess Reactant] Fit_curve->Plot_kobs Calc_k2 Calculate k₂ (Slope of the line) Plot_kobs->Calc_k2

Caption: Workflow for determining second-order rate constants.

Probe_Design_Logic cluster_properties Physicochemical Properties cluster_invivo In Vivo Behavior PEG_Length PEG Linker Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases Kinetics Reaction Kinetics PEG_Length->Kinetics May Decrease (Steric Hindrance) Clearance Blood Clearance PEG_Length->Clearance Decreases Tumor_Uptake Tumor Uptake PEG_Length->Tumor_Uptake Can Decrease (if too long) Hydrophilicity->Clearance Kinetics->Tumor_Uptake Stability Stability Stability->Tumor_Uptake

Caption: Interplay of PEG linker length and probe properties.[8]

Conclusion

The PEGylation of tetrazine linkers is a powerful and versatile strategy for optimizing their physicochemical properties for a wide range of bioorthogonal applications. By carefully selecting the length of the PEG chain and the substituents on the tetrazine core, researchers can fine-tune the hydrophilicity, reaction kinetics, stability, and in vivo pharmacokinetic profile of these critical reagents. This technical guide provides a foundational understanding of these properties and the experimental approaches used to characterize them, empowering scientists and drug developers to design and implement more effective PEGylated tetrazine-based tools for research and medicine.

References

The Pivotal Role of Tetrazine Derivatives in Advancing Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their natural environment. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast reaction kinetics and high specificity. This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and diverse applications of tetrazine derivatives in this field.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the iEDDA reaction. Unlike the classical Diels-Alder reaction, the iEDDA reaction involves an electron-rich dienophile and an electron-poor diene. In this case, the 1,2,4,5-tetrazine (B1199680) ring, being highly electron-deficient, serves as the diene. It reacts rapidly and selectively with strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and cyclopropenes, which act as the dienophiles.

The reaction proceeds through a [4+2] cycloaddition, forming an unstable dihydropyridazine (B8628806) intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N2) and yield a stable pyridazine (B1198779) product. This reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.

iEDDA_Reaction cluster_reactants Reactants cluster_products Products Tet Tetrazine Derivative (Electron-Poor Diene) Intermediate Unstable Intermediate Tet->Intermediate + TCO Strained Dienophile (e.g., trans-cyclooctene) TCO->Intermediate [4+2] Cycloaddition (Extremely Fast, k > 10^3 M⁻¹s⁻¹) Product Stable Pyridazine Adduct N2 Nitrogen Gas (N2) Intermediate->Product Retro-Diels-Alder (Rapid) Intermediate->N2 - N2

Caption: General mechanism of the iEDDA reaction.

Key Properties of Tetrazine Derivatives

The utility of tetrazines in bioorthogonal chemistry is underpinned by a unique combination of properties:

  • Exceptional Kinetics: The reaction between tetrazines and strained dienophiles, particularly TCO, is extremely rapid, allowing for efficient labeling at low concentrations of reactants.

  • High Specificity: Tetrazines are highly selective for strained dienophiles and do not cross-react with other functional groups present in biological systems.

  • Biocompatibility: The reactants and the resulting pyridazine product are generally well-tolerated by living cells and organisms.

  • Fluorogenic Potential: Many tetrazine derivatives are inherently fluorescent quenchers. Upon reaction with a dienophile, the extended conjugation of the tetrazine ring is disrupted, leading to a significant increase in the fluorescence of a tethered fluorophore. This "turn-on" fluorescence is highly advantageous for imaging applications as it reduces background noise.

  • Tunability: The chemical structure of the tetrazine can be readily modified to tune its reactivity, stability, and solubility, allowing for the design of probes tailored to specific applications.

Quantitative Data on Tetrazine-Dienophile Reactions

The choice of a specific tetrazine and dienophile pair is critical and depends on the desired application. The following table summarizes the second-order rate constants (k₂) for several common pairs, providing a basis for comparison.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Notes
3,6-di(2-pyridyl)-s-tetrazine (H-Tet)trans-cyclooctene (TCO)~3.3 x 10⁵One of the most commonly used and fastest reacting pairs.
3-methyl-6-phenyl-1,2,4,5-tetrazinenorbornene~1.0Slower kinetics, but norbornene is a readily accessible dienophile.
3,6-diallyl-1,2,4,5-tetrazineTCO~1.3 x 10⁴Exhibits good stability and reactivity.
3-(p-benzylamino)-6-methyl-s-tetrazineTCO~2.1 x 10³A more stable tetrazine derivative.
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazineTCO> 3.0 x 10^6Extremely high reactivity due to electron-withdrawing groups.

Applications in Research and Drug Development

The remarkable properties of the tetrazine-iEDDA ligation have led to its widespread adoption in various fields.

In Vivo Imaging and Diagnostics

Pre-targeted imaging is a powerful application of tetrazine bioorthogonal chemistry. In this approach, a biomolecule of interest (e.g., an antibody targeting a tumor-specific antigen) is first modified with a dienophile and administered. After allowing time for the antibody to accumulate at the target site and for the excess to clear from circulation, a tetrazine-modified imaging agent (e.g., a PET tracer or a fluorescent probe) is administered. The rapid iEDDA reaction leads to the accumulation of the imaging agent at the target site, providing a high-contrast image.

Pretargeting_Workflow cluster_step1 Step 1: Administration & Accumulation cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: Bioorthogonal Ligation & Imaging Antibody Dienophile-Modified Antibody (e.g., TCO-Ab) Target Target Cell (e.g., Cancer Cell) Antibody->Target Binding to Target Antigen Clearance Excess Antibody Clears from Circulation Ligation Rapid iEDDA Reaction at Target Site Target->Ligation TetProbe Tetrazine-Imaging Probe (e.g., Tz-PET Tracer) TetProbe->Ligation Imaging Signal Amplification & Imaging (e.g., PET Scan) Ligation->Imaging

Caption: Pre-targeting workflow for in vivo imaging.

Drug Delivery and Therapeutics

Similar to pre-targeted imaging, tetrazine chemistry can be used for targeted drug delivery. A non-toxic, dienophile-modified prodrug can be activated at a specific site by a tetrazine-modified activating agent that is targeted to that location. This strategy has been explored for cancer therapy to reduce off-target toxicity.

Live-Cell Imaging and Labeling

The fluorogenic nature of some tetrazine reactions is ideal for live-cell imaging. A biomolecule can be labeled with a strained dienophile, and a tetrazine-fluorophore conjugate can be added to the cells. The iEDDA reaction triggers a "turn-on" of fluorescence upon labeling, allowing for real-time visualization of the biomolecule of interest with high signal-to-noise ratios.

Live_Cell_Imaging cluster_step1 Step 1: Labeling cluster_step2 Step 2: Probe Addition cluster_step3 Step 3: Reaction & Imaging Biomolecule Biomolecule of Interest (e.g., Protein) LabeledBiomolecule Dienophile-Labeled Biomolecule Biomolecule->LabeledBiomolecule Dienophile Strained Dienophile (e.g., TCO) Dienophile->LabeledBiomolecule Reaction iEDDA Reaction (in situ) LabeledBiomolecule->Reaction Probe Tetrazine-Fluorophore Probe (Quenched) Probe->Reaction Fluorescence Fluorescence 'Turn-On' Reaction->Fluorescence Imaging Live-Cell Microscopy Fluorescence->Imaging

Caption: Workflow for fluorogenic live-cell imaging.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a Tetrazine Derivative

This protocol describes a general method for labeling a protein with a tetrazine derivative via amine-reactive chemistry (e.g., using an NHS-ester functionalized tetrazine).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS ester (dissolved in DMSO).

  • Size-exclusion chromatography column (e.g., PD-10 desalting column).

Methodology:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted tetrazine derivative by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (at its specific absorbance maximum).

Protocol 2: In Vitro iEDDA Reaction for Fluorescence Imaging

This protocol outlines a typical experiment to visualize a TCO-labeled biomolecule in a fixed cell sample using a fluorogenic tetrazine probe.

Materials:

  • Fixed cells containing a TCO-labeled biomolecule.

  • Fluorogenic tetrazine-fluorophore conjugate (e.g., Tz-Fluor).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Methodology:

  • Cell Preparation: Grow and fix cells on a glass coverslip. If necessary, permeabilize the cells to allow entry of the probe.

  • Labeling with TCO: Introduce the TCO-modified molecule (e.g., a TCO-tagged antibody against a cellular target) and incubate to allow for labeling.

  • Washing: Wash the cells three times with PBS to remove any unbound TCO-reagent.

  • Probe Incubation: Add the fluorogenic tetrazine probe (typically at a concentration of 1-10 µM in PBS) to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS to remove the unreacted tetrazine probe.

  • Imaging: Mount the coverslip on a microscope slide and image using a fluorescence microscope with the appropriate filter sets for the fluorophore. A significant increase in fluorescence intensity should be observed at the location of the TCO-labeled biomolecule.

Conclusion

Tetrazine derivatives, through the inverse-electron-demand Diels-Alder reaction, have revolutionized the field of bioorthogonal chemistry. Their unparalleled reaction speed, high specificity, and tunability have enabled a wide array of applications, from sophisticated in vivo imaging and targeted therapeutics to real-time tracking of biomolecules in living cells. As research continues to yield novel tetrazine structures with enhanced properties, their role in advancing our understanding of complex biological systems and in the development of next-generation diagnostics and therapies is set to expand even further.

An In-depth Technical Guide to Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein labeling. We will delve into the core principles, compare the key reaction types, provide detailed experimental protocols, and showcase applications in biological research and drug development, with a focus on quantitative data and visual representations of workflows and pathways.

Introduction to Click Chemistry in Protein Labeling

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for modifying complex biological molecules like proteins.[1] The key advantage of click chemistry lies in its bioorthogonality ; the reacting functional groups, typically an azide (B81097) and an alkyne, are absent in most biological systems and therefore react specifically with each other without interfering with native cellular processes.[2][3] This specificity allows for the precise labeling of proteins in their natural environment, including in living cells.[4][5]

Two primary forms of the azide-alkyne cycloaddition are predominantly used for protein labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole linkage.[2][6] It is known for its high efficiency and reliability.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst.[7] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo studies.[7]

The choice between CuAAC and SPAAC depends on the specific application, with considerations for potential copper toxicity versus the larger size of the cyclooctyne handle.

Quantitative Comparison of Click Chemistry Reactions

The efficiency of click chemistry reactions can be quantitatively compared using their second-order rate constants. This data is crucial for designing experiments where reaction kinetics are a critical factor.

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAAC Benzyl Azide + Phenylacetylene~10² - 10³Rate is highly dependent on the ligand and solvent system used. Chelating azides can significantly enhance reaction rates.
SPAAC Benzyl Azide + Cyclooctyne (OCT)~2.4 x 10⁻³The original cyclooctyne, serving as a baseline for strained alkynes.
SPAAC Benzyl Azide + Difluorinated Cyclooctyne (DIFO)~7.6 x 10⁻²Fluorination increases the strain and electrophilicity of the alkyne, accelerating the reaction.
SPAAC Benzyl Azide + Dibenzocyclooctyne (DIBO)~3.1 x 10⁻¹Fused aromatic rings increase ring strain, leading to a faster reaction.
SPAAC Benzyl Azide + Biarylazacyclooctynone (BARAC)~9.3 x 10⁻¹Further structural modifications to enhance strain and reactivity.
SPAAC Benzyl Azide + Bicyclo[6.1.0]nonyne (BCN)~1.0A highly strained and reactive cyclooctyne derivative.

Experimental Protocols

Detailed methodologies are essential for the successful application of click chemistry in protein labeling. Below are generalized protocols for both CuAAC and SPAAC.

The overall process involves two main stages: the incorporation of a bioorthogonal handle (azide or alkyne) into the target protein, followed by the click reaction with a probe molecule.

cluster_incorporation Step 1: Bioorthogonal Handle Incorporation cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Downstream Analysis Metabolic Metabolic Labeling (e.g., AHA, HPG) CuAAC CuAAC (Copper-Catalyzed) Metabolic->CuAAC SPAAC SPAAC (Strain-Promoted) Metabolic->SPAAC Genetic Genetic Code Expansion (Unnatural Amino Acid) Genetic->CuAAC Genetic->SPAAC Enzymatic Enzymatic Labeling (e.g., LplA) Enzymatic->CuAAC Enzymatic->SPAAC Imaging Fluorescence Imaging CuAAC->Imaging Proteomics Proteomics (MS) CuAAC->Proteomics Purification Affinity Purification CuAAC->Purification SPAAC->Imaging SPAAC->Proteomics SPAAC->Purification cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_labeling Click Labeling RTK Receptor Tyrosine Kinase (RTK) - Alkyne Handle PI3K PI3K RTK->PI3K AzideFluorophore Azide-Fluorophore RTK->AzideFluorophore CuAAC or SPAAC Ligand Ligand Ligand->RTK Activation AKT Akt PI3K->AKT Downstream Downstream Effectors AKT->Downstream

References

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, prized for its rapid kinetics, high specificity, and bioorthogonality. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this remarkable reaction, with a focus on its utility for researchers in the life sciences.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings.[1] Unlike the classical Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the cycloaddition of an electron-poor diene with an electron-rich dienophile.[2][3] This reversal of the electronic demand is the key to its unique reactivity and utility in biological systems.[2][3]

Molecular Orbital Theory: The energetics and rate of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. Specifically, the reaction is facilitated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[2][4] This interaction leads to a concerted [4+2] cycloaddition, forming two new sigma bonds and a six-membered ring.[2][5]

Common Reactants:

  • Dienes: The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines.[4] Their electron-deficient nature is due to the presence of four nitrogen atoms in the aromatic ring. The reactivity of the tetrazine can be tuned by the substituents at the 3- and 6-positions; electron-withdrawing groups increase the reaction rate.[4]

  • Dienophiles: A variety of electron-rich dienophiles are used, with strained alkenes and alkynes being particularly prominent due to their high reactivity.[3] Trans-cyclooctenes (TCOs) and their derivatives are among the most reactive and widely used dienophiles in IEDDA chemistry.[4] The ring strain of these molecules raises the energy of their HOMO, thereby accelerating the reaction.[6]

Reaction Mechanism: The IEDDA reaction between a tetrazine and a strained alkene, such as TCO, proceeds through a two-step mechanism. First, a concerted [4+2] cycloaddition forms a highly unstable, nitrogen-bridged bicyclic intermediate.[4][7] This is immediately followed by an irreversible retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4][7] The release of N₂ provides a strong thermodynamic driving force for the reaction.[2]

IEDDA_Mechanism Tetrazine Tetrazine (Diene) (Electron-Poor) step1 [4+2] Cycloaddition Tetrazine->step1 TCO trans-Cyclooctene (Dienophile) (Electron-Rich) TCO->step1 Intermediate Unstable Bicyclic Intermediate step2 Retro-Diels-Alder (N₂ Elimination) Intermediate->step2 Product Dihydropyridazine (Stable Adduct) N2 N₂ Gas plus1 + plus2 + step1->Intermediate step2->Product Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Ligation cluster_step4 Step 4: Imaging A Administer Antibody-TCO Conjugate B Antibody-TCO accumulates at target site (e.g., tumor) A->B C Unbound Antibody-TCO clears from circulation D Administer Radiolabeled Tetrazine Probe C->D E IEDDA reaction occurs at target site (TCO + Tetrazine) D->E F Unbound Tetrazine Probe rapidly clears E->F G High-contrast PET imaging of the target ADC_Development_Workflow A Site-specific incorporation of TCO or Tetrazine into Antibody C IEDDA Ligation Reaction A->C B Synthesis of Drug-Linker with complementary handle B->C D Purification of ADC C->D E Characterization (e.g., DAR, Purity) D->E F In vitro & In vivo Efficacy and Safety Testing E->F Signaling_Pathway_Probe Receptor Cell-Surface Receptor (e.g., GPCR) Labeled with TCO Binding Ligand Binding to Receptor Receptor->Binding Ligand Ligand Labeled with Tetrazine-Fluorophore Ligand->Binding IEDDA Proximity-Induced IEDDA Reaction Binding->IEDDA Downstream Downstream Signaling Cascade Activation Binding->Downstream Signal Fluorescence Signal (Indicates Interaction) IEDDA->Signal

References

The Pivotal Role of PEG4 Spacers in Bioconjugation Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation, the linker connecting a biological macromolecule to a payload, such as a small molecule drug or a probe, is a critical determinant of the final conjugate's performance. Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) moiety, has emerged as a cornerstone in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide explores the multifaceted benefits of incorporating a PEG4 spacer in bioconjugation linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the rational design of next-generation bioconjugates.

The strategic incorporation of a PEG4 spacer addresses several key challenges in bioconjugate development by imparting a unique combination of hydrophilicity, flexibility, and defined spatial separation. These properties profoundly influence the solubility, stability, pharmacokinetics (PK), and overall efficacy of the resulting bioconjugate.

Core Benefits of the PEG4 Spacer

The utility of a PEG4 spacer in bioconjugation stems from its fundamental physicochemical properties. These translate into tangible advantages in the performance of complex biomolecules.

Enhanced Hydrophilicity and Mitigation of Aggregation

A primary challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] The conjugation of these molecules to an antibody can induce aggregation, leading to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1] The PEG4 spacer, composed of repeating ethylene (B1197577) glycol units, is highly hydrophilic and can significantly increase the overall water solubility of the bioconjugate.[2] This "shielding" effect of the PEG chain helps to prevent intermolecular hydrophobic interactions that drive aggregation.[2]

Improved Pharmacokinetics and Biodistribution

The PEGylation of biologics is a well-established strategy to enhance their pharmacokinetic properties. The hydrophilic PEG4 spacer creates a hydration shell around the bioconjugate, which increases its hydrodynamic radius. This, in turn, can reduce renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent. Studies have shown a direct correlation between PEG spacer length and the pharmacokinetic profile of an ADC, with longer PEG chains generally leading to slower clearance.[3]

Optimal Spatial Separation and Reduced Steric Hindrance

The defined length of the PEG4 spacer provides crucial spatial separation between the biological macromolecule and the conjugated payload. This separation minimizes steric hindrance, which can be critical for preserving the biological activity of the protein or antibody. For instance, it can prevent the payload from interfering with the antigen-binding site of an antibody. The flexibility of the PEG chain further ensures that the payload is accessible to its target once the bioconjugate reaches its site of action.

Modulation of Cellular Permeability in PROTACs

In the context of PROTACs, which are larger molecules designed to induce protein degradation, cell permeability is a significant hurdle. While increasing hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[4] However, the relationship between PEG linker length and permeability is complex and requires careful optimization for each PROTAC system.[5]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance parameters of bioconjugates.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study on ADCs, demonstrating that increasing PEG length generally decreases clearance rates, with the effect plateauing around PEG8.[3]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

LinkerEC50 (ng/mL) on CD30+ Lymphoma Cell Lines
No PEGComparable to PEG linkers
PEG2Comparable to No PEG
PEG4 Comparable to No PEG
PEG8Comparable to No PEG
PEG12Comparable to No PEG
PEG24Comparable to No PEG

In this particular study, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the anti-CD30 ADC.[3]

Table 3: Effect of PEG Spacer Length on Non-Specific Uptake of an ADC by Kupffer Cells

LinkerFold Increase in Non-Specific Uptake
No PEGHigh (significant aggregation)
PEG4 ~7-fold
PEG8Comparable to unconjugated antibody
PEG12Comparable to unconjugated antibody

Data from a study showing that while a PEG4 spacer significantly reduces non-specific uptake compared to a non-PEGylated ADC, longer PEG chains (PEG8 and PEG12) were even more effective at minimizing this off-target effect.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: Conjugation of a Maleimide-PEG4-Payload to a Thiol-Containing Antibody

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.

  • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds and expose free sulfhydryl groups.

  • Remove excess TCEP using a desalting column or buffer exchange.

2. Conjugation Reaction:

  • Dissolve the Maleimide-PEG4-Payload linker in a suitable organic solvent (e.g., DMSO).

  • Add the dissolved linker to the reduced antibody solution at a defined molar ratio (e.g., 5:1 linker to antibody).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

3. Purification:

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

4. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and presence of aggregates using SEC and dynamic light scattering (DLS).

  • Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Synthesis of a PROTAC using a PEG4 Linker

This protocol describes a common two-step approach for synthesizing a PROTAC.

1. Synthesis of Linker-E3 Ligase Ligand Conjugate:

  • Dissolve the E3 ligase ligand (e.g., a thalidomide (B1683933) derivative with an amine handle) and a bifunctional PEG4 linker (e.g., with an NHS ester and a protected alkyne) in an anhydrous solvent like DMF.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by LC-MS.

  • Purify the product by flash chromatography.

2. "Click" Reaction with Target Protein Ligand:

  • Deprotect the alkyne group on the PEG4-E3 ligase ligand conjugate.

  • Dissolve the alkyne-functionalized intermediate and an azide-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/water).

  • Add a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC using preparative HPLC.

3. Characterization:

  • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

  • Seed a relevant cell line in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration).[7]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz (DOT) language, illustrate key concepts and workflows related to the use of PEG4 spacers in bioconjugation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Recycling PROTAC & E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_workflow ADC Synthesis and Characterization Workflow start Start: Antibody & Linker-Payload reduction Antibody Reduction (e.g., with TCEP) start->reduction conjugation Conjugation Reaction (Thiol-Maleimide) reduction->conjugation purification Purification (e.g., SEC-HPLC) conjugation->purification characterization Characterization purification->characterization dar DAR Analysis (HIC-HPLC) characterization->dar aggregation Aggregation Analysis (SEC, DLS) characterization->aggregation mass_spec Mass Confirmation (MS) characterization->mass_spec end Final ADC dar->end aggregation->end mass_spec->end

Caption: Experimental workflow for ADC synthesis and characterization.

PEG4_Benefits cluster_properties Physicochemical Properties cluster_benefits Resulting Benefits PEG4 PEG4 Spacer in Bioconjugate Linker Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity Flexibility Flexibility PEG4->Flexibility DefinedLength Defined Length PEG4->DefinedLength Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Pharmacokinetics Enhanced Pharmacokinetics Hydrophilicity->Pharmacokinetics StericHindrance Minimized Steric Hindrance Flexibility->StericHindrance Permeability Modulated Cell Permeability (PROTACs) Flexibility->Permeability DefinedLength->StericHindrance

Caption: Logical relationship of PEG4 spacer properties and benefits.

Conclusion

The PEG4 spacer is a versatile and powerful tool in the design of modern bioconjugates. By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, aggregation, and pharmacokinetics. The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful application of PEG4 technology in creating the next generation of targeted therapeutics. The rational design and optimization of linkers, with a clear understanding of the role of components like the PEG4 spacer, are paramount to unlocking the full therapeutic potential of bioconjugates.

References

Stability of Tetrazine-Ph-NHCO-PEG4-alkyne in Biological Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Tetrazine-Ph-NHCO-PEG4-alkyne, a heterobifunctional linker integral to advancements in bioorthogonal chemistry, particularly in the fields of targeted drug delivery and in vivo imaging. Understanding the stability of this molecule in biological environments is critical for the design and execution of reliable and effective bioconjugation strategies.

The stability of tetrazine compounds is paramount for their successful application in biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high specificity. However, the inherent reactivity of the tetrazine ring can also make it susceptible to degradation in complex biological media like plasma and serum. This guide summarizes the key factors influencing the stability of tetrazine derivatives, presents available quantitative data for related compounds, details experimental protocols for stability assessment, and visualizes relevant pathways and workflows.

Factors Influencing Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) core is significantly influenced by the electronic properties of its substituents. Generally, a trade-off exists between reactivity and stability:

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the tetrazine ring, such as cyano or carbonyl groups, increase the rate of the iEDDA reaction. However, this increased electrophilicity can also make the tetrazine more susceptible to nucleophilic attack and degradation by endogenous molecules, leading to reduced stability.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the tetrazine ring, such as alkyl groups, tend to enhance the stability of the molecule. This increased stability, however, often comes at the cost of reduced reactivity in the iEDDA cycloaddition.

For the specific molecule, This compound , the phenyl (Ph) group and the amide (NHCO) linkage will influence the electronic landscape of the tetrazine ring. The PEG4 (polyethylene glycol) spacer is primarily incorporated to enhance aqueous solubility and improve pharmacokinetic properties, and it is generally considered to be stable in biological media.[1] The terminal alkyne group is intended for further "click" chemistry modifications.

Quantitative Stability Data of Representative Tetrazines

While specific stability data for this compound is not extensively published, the stability of various other tetrazine derivatives has been evaluated in biological media. The following table summarizes this data to provide a comparative context for estimating the stability of the titular compound.

Tetrazine DerivativeBiological MediumTemperature (°C)Half-life (t₁/₂) or % RemainingReference
DimethyltetrazinePBSN/A~14 hours[1]
Dipyridyl-tetrazinePBSN/A9.6 hours[1]
Peptide-tetrazine conjugatesSerumN/A>80% remaining after 5 hours[1]
Phenyl s-tetrazineFetal Bovine Serum (FBS)3740% intact after 10 hours[2]
Conjugated s-tetrazinesFetal Bovine Serum (FBS)2015% decomposition after 15 hours[2][3]
Conjugated s-tetrazinesFetal Bovine Serum (FBS)N/A100% intact up to 4 hours[2][3]
H-Pyridyl-tetrazineSerumN/A> 24 hours[4]
CH₃-Pyridyl-tetrazineSerumN/A> 24 hours[4]
CO₂Et-Pyridyl-tetrazineSerumN/A~12 hours[4]
CN-Pyridyl-tetrazineSerumN/A< 1 hour[4]
H-Pyrimidyl-tetrazineSerumN/A~12 hours[4]
CH₃-Pyrimidyl-tetrazineSerumN/A> 24 hours[4]

Note: PBS refers to Phosphate-Buffered Saline.

Potential Degradation Pathway

The degradation of tetrazines in biological media can occur through various mechanisms, with reduction being a significant pathway. The electron-deficient tetrazine ring can be reduced to form a dihydrotetrazine, which is no longer reactive in the iEDDA cycloaddition. This reduction can be facilitated by endogenous reducing agents present in biological fluids.

G Potential Degradation Pathway of Tetrazine Tetrazine Tetrazine (Active for iEDDA) Reduced_Tetrazine Dihydrotetrazine (Inactive for iEDDA) Tetrazine->Reduced_Tetrazine + 2e⁻, + 2H⁺ (e.g., from endogenous reducing agents)

Caption: A simplified diagram illustrating the reduction of an active tetrazine to an inactive dihydrotetrazine.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for evaluating the stability of this compound in a biological medium such as plasma or serum. This protocol is based on methodologies reported in the literature.[5][6]

Objective: To determine the half-life of this compound in a biological medium at physiological temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Biological medium (e.g., human plasma, fetal bovine serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Quenching solution (e.g., cold acetonitrile)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration (e.g., 50 µM) in the pre-warmed biological medium (37°C). Ensure the final DMSO concentration is low (e.g., <1%) to avoid artifacts.

  • Incubation: Incubate the samples at 37°C in a controlled environment.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution to precipitate proteins and halt degradation.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analytical Measurement:

    • Analyze the supernatant by HPLC or LC-MS.

    • Monitor the degradation of the parent compound by measuring the decrease in its characteristic absorbance or by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of the remaining this compound as a function of time.

    • Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.

G Experimental Workflow for Tetrazine Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Tetrazine Stock in DMSO Dilution Dilute Stock in Biological Medium Stock->Dilution Incubate Incubate at 37°C Dilution->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench and Precipitate Proteins Timepoints->Quench Analyze Analyze Supernatant by HPLC/LC-MS Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot HalfLife Calculate Half-Life (t₁/₂) Plot->HalfLife

Caption: A flowchart outlining the key steps in assessing the stability of a tetrazine derivative in biological media.

Conclusion

The stability of this compound in biological media is a critical parameter for its successful application in bioorthogonal chemistry. While the stability is influenced by the electronic nature of its substituents, the provided data on related compounds and the detailed experimental protocol offer a solid framework for its evaluation. For any in vivo application, a thorough assessment of the stability of this linker in the relevant biological matrix is strongly recommended to ensure the desired reaction efficiency and to minimize off-target effects. The balance between reactivity and stability must be carefully considered for each specific application to achieve optimal results in drug development and molecular imaging.

References

Spectral Properties of Tetrazine-Containing Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of tetrazine-containing fluorescent probes, their underlying fluorogenic mechanisms, and key experimental protocols for their characterization and application. Tetrazine bioorthogonal chemistry has become an invaluable tool for imaging, detection, and diagnostics in complex biological systems.[1] Its popularity stems from the rapid and tunable kinetics of the tetrazine ligation, the selectivity of the reaction, and the availability of high-quality fluorogenic probes that enable no-wash imaging in living cells.[1][2][3]

Core Concept: Fluorogenic Activation via Bioorthogonal Ligation

Tetrazine-based probes are engineered to be "dark" or minimally fluorescent until they react with a specific dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[3][4] This reaction, an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, is highly specific and rapid under physiological conditions.[2][5] The reaction converts the tetrazine moiety, which acts as a fluorescence quencher, into a dihydropyridazine (B8628806) and subsequently a pyridazine.[6][7] This conversion eliminates the quenching pathway, leading to a significant increase in fluorescence intensity—a "turn-on" effect that can be several thousand-fold.[1][6][8] This fluorogenic property is critical for achieving high signal-to-noise ratios in imaging experiments by minimizing background from unreacted probes.[4][9]

Key Quenching Mechanisms

The fluorescence quenching in these probes is governed by several photophysical mechanisms. The specific mechanism depends on the molecular design, including the choice of fluorophore and the linker connecting it to the tetrazine.[6][8]

  • Through-Bond Energy Transfer (TBET): In probes where the tetrazine is directly conjugated to the fluorophore's π-system, energy can be transferred through the covalent bonds.[1][10] This mechanism is highly efficient when the transition dipoles of the fluorophore and tetrazine are properly aligned.[8]

  • Photoinduced Electron Transfer (PET): PET is a primary quenching mechanism in red-absorbing probes, such as those based on oxazine (B8389632) and rhodamine derivatives.[3] The excited fluorophore transfers an electron to the tetrazine moiety, leading to non-radiative decay.

  • Förster Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the fluorophore (donor) overlaps with the absorption spectrum of the tetrazine (acceptor), which typically absorbs around 515-530 nm.[3][8] This mechanism is most effective for fluorophores emitting at wavelengths ≤ 550 nm.[3]

  • Dexter Energy Transfer: This mechanism involves the exchange of electrons and requires very close proximity between the fluorophore and the quencher.[8] It is often exploited in designs where the tetrazine is directly incorporated into the fluorophore structure.[8]

G cluster_0 Fluorogenic Probe (Quenched State) cluster_1 Reaction Product (Fluorescent State) Fluorophore_Excited Excited Fluorophore (S1) Tetrazine Tetrazine (Quencher) Fluorophore_Excited->Tetrazine Energy/Electron Transfer (TBET, PET, FRET) QuenchedState Non-Radiative Decay Tetrazine->QuenchedState Quenching Product Pyridazine (No Quenching) Tetrazine->Product iEDDA Reaction GroundState Ground State Fluorophore (S0) GroundState->Fluorophore_Excited Excitation (hν) QuenchedState->GroundState No Fluorescence Fluorophore_Excited_On Excited Fluorophore (S1) Fluorescence Fluorescence (hν) Fluorophore_Excited_On->Fluorescence Radiative Decay GroundState_On Ground State Fluorophore (S0) GroundState_On->Fluorophore_Excited_On Excitation (hν) Fluorescence->GroundState_On Dienophile Dienophile (e.g., TCO)

Caption: General mechanism of fluorogenic activation for tetrazine probes.

Spectral and Photophysical Properties

The choice of fluorophore scaffold allows for the development of tetrazine probes that span the visible and near-infrared (NIR) spectrum.[11][12] NIR probes are particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[11] The tables below summarize the key photophysical properties of representative tetrazine probes before and after reaction with a dienophile.

Table 1: Spectral Properties of Common Tetrazine-Fluorophore Probes
Probe FamilyUnreacted Probe (Tz-Fluorophore)Reacted Product (with TCO/BCN)Fluorescence Turn-On RatioReference
λabs (nm) / λem (nm) / Φ λabs (nm) / λem (nm) / Φ
Coumarin-based (HELIOS) N/A / 455-502 / <0.0001N/A / 455-502 / ~0.92500 to 11,000-fold[8]
BODIPY-based ~499 / 509 / <0.01~499 / 509 / 0.60~178-fold (light-induced)[13]
BODIPY (TBET-based) N/A / ~525 / ~0.0005N/A / ~525 / ~0.8~1600-fold[6][8]
Oregon Green (OG) ~496 / 524 / 0.008~496 / 524 / 0.81101-fold[12]
Tetramethylrhodamine (TMR) ~555 / 580 / 0.004~555 / 580 / 0.41103-fold[12]
Silicon Rhodamine (SiR) ~652 / 672 / 0.007~652 / 672 / 0.3245-fold[14]
ATTO425-Tz 439 / 484 / 0.02439 / 484 / 0.89~40-fold[3]
ATTO488-Tz 501 / 523 / 0.05501 / 523 / 0.80~15-fold[3]
Cy5-Tz 649 / 667 / 0.06649 / 667 / 0.20~3-fold[3]
JF646-Tz 646 / 664 / 0.04646 / 664 / 0.54~13-fold[3]

Note: λabs = Absorption Maximum, λem = Emission Maximum, Φ = Fluorescence Quantum Yield. Values are approximate and can vary with solvent and specific molecular structure.

Signaling Pathway: The Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The core signaling event is the iEDDA cycloaddition between the electron-poor tetrazine and an electron-rich or, more commonly, a strained dienophile.[15][16] trans-Cyclooctenes (TCOs) and their derivatives are the most widely used dienophiles due to their exceptional reactivity, with second-order rate constants reaching up to 106 M-1s-1.[17][18] This rapid kinetic profile enables efficient labeling at the low concentrations typical of biological systems.[1]

Caption: The iEDDA reaction pathway between a tetrazine and TCO.

Experimental Protocols

Protocol: Characterization of Spectral Properties

This protocol outlines the general steps for measuring the absorption and emission spectra and determining the fluorescence quantum yield of a tetrazine probe.

  • Sample Preparation:

    • Prepare a stock solution of the tetrazine-fluorophore conjugate in a suitable organic solvent (e.g., DMSO).

    • Prepare a dilute working solution (e.g., 1-10 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Absorption Spectroscopy:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-700 nm).

    • Identify the absorption maximum (λabs) for both the fluorophore and the tetrazine moiety (typically ~520-540 nm).[15]

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at or near the fluorophore's λabs. Record the emission spectrum and identify the emission maximum (λem).[7]

    • To measure the "turn-on" effect, add a molar excess (e.g., 20-100 equivalents) of a dienophile (e.g., TCO) to the cuvette. Record emission spectra at various time points until the reaction reaches completion, indicated by a stable, maximal fluorescence intensity.[7]

  • Quantum Yield (Φ) Determination:

    • The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the probe to a standard dye with a known quantum yield in the same solvent.

    • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring it is below 0.1 to avoid inner filter effects.

    • Calculate Φ using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Determination of Second-Order Reaction Kinetics

This protocol describes a method for determining the second-order rate constant (k₂) of the iEDDA reaction using spectrophotometry.[15][16]

  • Materials:

    • Tetrazine probe stock solution.

    • Strained alkene (e.g., TCO) stock solution.

    • Reaction buffer (e.g., PBS or 9:1 Methanol/Water).

    • Stopped-flow or standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of the tetrazine probe in the reaction buffer at a known concentration (e.g., 50 µM).

    • Prepare a solution of the strained alkene at a concentration at least 10-fold higher than the tetrazine (pseudo-first-order conditions).

    • Set the spectrophotometer to monitor the decay of the tetrazine's characteristic absorbance at its λmax (typically 510-540 nm).[15]

    • Rapidly mix the two solutions and immediately begin recording the absorbance as a function of time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the dienophile, which was in excess: k₂ = kobs / [Dienophile]

Workflow: No-Wash Live-Cell Imaging

The fluorogenic nature of tetrazine probes makes them ideal for no-wash imaging, simplifying workflows and enabling the study of dynamic processes.[1][12]

G cluster_0 Step 1: Target Labeling cluster_1 Step 2: Probe Addition cluster_2 Step 3: Imaging (No-Wash) A Introduce dienophile-modified biomolecule into live cells (e.g., metabolic labeling, genetic encoding) B Incubate cells to allow incorporation of the dienophile tag A->B C Add cell-permeable tetrazine-fluorophore probe to the cell media B->C D Incubate for a short period (e.g., 10-30 min) to allow iEDDA reaction to occur C->D E Image cells directly using fluorescence microscopy. (Unreacted probe remains quenched) D->E

Caption: Experimental workflow for no-wash live-cell imaging.

Conclusion

Tetrazine-containing fluorescent probes represent a powerful class of chemical tools for biological research. Through rational design, their spectral properties can be tuned across the visible and NIR spectrum, and their fluorogenic activation can be modulated by controlling the quenching mechanism. The combination of rapid, bioorthogonal reactivity with a robust fluorescence turn-on mechanism enables highly specific, high-contrast imaging in complex biological environments, paving the way for advanced applications in diagnostics, drug development, and fundamental cell biology.[19]

References

The Chemistry and Application of Bifunctional Tetrazine-Alkyne Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, with the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes/alkynes standing out for its exceptionally fast kinetics and high specificity. Bifunctional tetrazine-alkyne linkers, which incorporate both a tetrazine moiety for IEDDA reactions and an alkyne group for classic click chemistry, offer a versatile platform for the construction of complex bioconjugates. This technical guide provides a comprehensive overview of the applications of these linkers, detailed experimental protocols, and quantitative data to aid researchers in their drug development and scientific endeavors.

Core Principles: The IEDDA Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-poor tetrazine and an electron-rich dienophile, such as a strained alkyne or alkene (e.g., trans-cyclooctene, TCO).[1] This reaction is characterized by its rapid kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[2][3] The reaction is irreversible and releases nitrogen gas as the only byproduct.[4] The alkyne group on the bifunctional linker can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of molecules.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of the IEDDA reaction is highly dependent on the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate but can decrease stability.[5] The choice of dienophile also plays a crucial role, with strained alkenes like TCO exhibiting some of the fastest kinetics.[3][6]

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 Methanol/Water25[7]
Hydrogen-substituted tetrazinestrans-cyclooctene (TCO)2000 (±400)Aqueous37[1]
Methyl-substituted tetrazinestrans-cyclooctene (TCO)up to 1000Aqueous37[1][2]
Dipyridyl tetrazinetrans-cyclooctene (TCO)2000Aqueous37[1]
Highly reactive tetrazine scaffoldstrans-cyclooctene (TCO)>50,000DPBS37[8]
ATTO-tetrazinestrans-cyclooctenes (TCO)up to 1000Aqueous25[2]

The stability of tetrazine linkers is a critical factor for in vivo applications. Stability can be affected by the substituents on the tetrazine ring and the biological medium.

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine DerivativeMediumHalf-lifeTemperature (°C)Reference
DimethyltetrazinePhosphate-Buffered Saline (PBS)~14 hours37[9]
Dipyridyl-tetrazinePhosphate-Buffered Saline (PBS)9.6 hours37[9]
Various peptide-tetrazine conjugatesSerum>80% intact after 5 hours37[9]
Me4Pyr-tetrazine10% Fetal Bovine Serum (FBS)~30% intact after 12 hours37[10]
Me3Pyr and Me2Pyr-tetrazines10% Fetal Bovine Serum (FBS)~85% intact after 12 hours37[10]
MePh-tetrazine10% Fetal Bovine Serum (FBS)>95% intact after 12 hours37[10]

Applications in Research and Drug Development

Bifunctional tetrazine-alkyne linkers have found widespread use in various applications, including:

  • Antibody-Drug Conjugates (ADCs): These linkers enable the site-specific conjugation of cytotoxic drugs to antibodies, creating highly potent and targeted cancer therapies.[11][12] The alkyne can be used to attach the drug, while the tetrazine facilitates conjugation to a TCO-modified antibody.

  • Pretargeted Imaging and Therapy: This strategy involves administering a modified antibody that targets a specific tissue, followed by a smaller, radiolabeled tetrazine-containing molecule that rapidly binds to the antibody at the target site.[8][13][14][15][16] This approach improves the target-to-background ratio and reduces off-target toxicity.

  • Live Cell Imaging: The fluorogenic nature of some tetrazine-dye conjugates, where fluorescence is quenched until the IEDDA reaction occurs, makes them excellent tools for real-time imaging of biological processes in living cells.[17]

  • PROTACs (Proteolysis Targeting Chimeras): Bifunctional linkers are used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[12]

Experimental Protocols

Protocol 1: General Synthesis of a Bifunctional Tetrazine-Alkyne Linker

This protocol outlines a general method for the synthesis of a simple bifunctional tetrazine-alkyne linker. Specific reaction conditions may need to be optimized for different starting materials.

Materials:

  • 3-hydrazino-6-methyl-1,2,4,5-tetrazine

  • 4-pentynoyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 3-hydrazino-6-methyl-1,2,4,5-tetrazine in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 4-pentynoyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired bifunctional tetrazine-alkyne linker.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Tetrazine-Alkyne Linker

This protocol describes the conjugation of a drug to an antibody via a bifunctional tetrazine-alkyne linker.

Part A: Modification of the Drug with the Tetrazine-Alkyne Linker

  • Activate the carboxylic acid group of the drug using a standard coupling agent (e.g., HATU or HOBt/EDC).

  • React the activated drug with the amine group of an amino-functionalized tetrazine-alkyne linker in an appropriate solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Monitor the reaction by HPLC or LC-MS.

  • Purify the drug-linker conjugate by preparative HPLC.

Part B: Modification of the Antibody with a Dienophile (TCO)

  • Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a 10-20 fold molar excess of a TCO-NHS ester (dissolved in DMSO) to the antibody solution.[17]

  • Incubate the reaction for 30-60 minutes at room temperature.[17]

  • Remove excess TCO-NHS ester using a desalting column.[17]

Part C: Conjugation of the Drug-Linker to the Antibody

  • Mix the TCO-modified antibody with the drug-linker conjugate in a suitable buffer.

  • Allow the IEDDA reaction to proceed for 1-2 hours at room temperature.

  • Purify the final ADC using size-exclusion chromatography to remove any unreacted components.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

ADC_Synthesis_Workflow cluster_drug_mod Drug Modification cluster_ab_mod Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization Drug Drug with -COOH ActivatedDrug Activated Drug Drug->ActivatedDrug Activation DrugLinker Drug-Linker Conjugate ActivatedDrug->DrugLinker Linker Tetrazine-Alkyne Linker Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC IEDDA Reaction Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody TCO_Antibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC Purification Characterization DAR Determination PurifiedADC->Characterization Pretargeted_Imaging_Workflow cluster_pretargeting Pretargeting cluster_wash1 Wash Step 1 cluster_imaging Imaging cluster_wash2 Wash Step 2 cluster_visualization Visualization TCO_Ab TCO-Antibody Bound_Ab Antibody Bound to Cell TCO_Ab->Bound_Ab TargetCell Target Cell with Surface Receptor TargetCell->Bound_Ab Wash1 Remove Unbound Antibody Bound_Ab->Wash1 Labeled_Cell Fluorescently Labeled Cell Bound_Ab->Labeled_Cell Wash1->Labeled_Cell Tetrazine_Probe Fluorescent Tetrazine Probe Tetrazine_Probe->Labeled_Cell IEDDA Reaction Wash2 Remove Unbound Probe Labeled_Cell->Wash2 Microscopy Fluorescence Microscopy Wash2->Microscopy Pretargeted_Therapy_Logic cluster_targeting Targeting Phase cluster_clearance Clearance Phase cluster_delivery Payload Delivery Phase cluster_effect Therapeutic Effect Inject_Ab Inject TCO-Antibody Ab_Accumulation Antibody Accumulates at Target Site Inject_Ab->Ab_Accumulation Clearance Unbound Antibody Clears from Circulation Ab_Accumulation->Clearance Tetrazine_Binding Tetrazine Binds to Antibody at Target Ab_Accumulation->Tetrazine_Binding Inject_Tetrazine Inject Radiolabeled Tetrazine Clearance->Inject_Tetrazine Inject_Tetrazine->Tetrazine_Binding IEDDA Reaction Therapy Localized Radiation Therapy Tetrazine_Binding->Therapy

References

Methodological & Application

Application Notes: High-Efficiency Antibody Labeling via Tetrazine-TCO Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific conjugation of molecules to antibodies is a cornerstone of modern biological research and therapeutic development, enabling the creation of Antibody-Drug Conjugates (ADCs), imaging agents, and diagnostic tools. Bioorthogonal chemistry provides a powerful toolkit for these conjugations, allowing for rapid and specific reactions to occur in complex biological media without interfering with native biochemical processes.[1] Among the most advanced bioorthogonal methods is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, often exceeding 800 M⁻¹s⁻¹, making it the fastest bioorthogonal reaction currently available.[4]

This protocol details a two-stage process for labeling antibodies. In the first stage, primary amines on the antibody (primarily the ε-amine of lysine (B10760008) residues) are functionalized using an N-hydroxysuccinimide (NHS) ester-activated tetrazine linker (e.g., Tetrazine-PEG4-NHS Ester). This creates a stable, tetrazine-modified antibody. The second stage involves the rapid and specific "click" reaction of this modified antibody with any molecule functionalized with a trans-cyclooctene (TCO) group. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces potential steric hindrance.[5] This catalyst-free reaction proceeds efficiently under mild physiological conditions, making it ideal for sensitive biological applications.[4][6]

Core Reaction Principle

The overall strategy involves two key chemical transformations:

  • Amine Acylation: The NHS ester of the tetrazine linker reacts with primary amines on the antibody surface to form a stable amide bond.

  • iEDDA Cycloaddition: The tetrazine-functionalized antibody rapidly and specifically reacts with a TCO-modified molecule, forming a stable covalent linkage and releasing nitrogen gas as the sole byproduct.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of an antibody with a Tetrazine-PEG4-NHS Ester linker and subsequent ligation to a TCO-functionalized molecule.

ParameterRecommended ValueNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency. Ensure buffer is amine-free (e.g., PBS, MES).[5]
Linker:Antibody Molar Ratio 5:1 to 20:1Start with a 10-fold molar excess. Optimize based on desired Degree of Labeling (DOL).[7]
Reaction pH (Labeling) 7.2 - 8.5A slightly basic pH (8.0-8.5) increases the reactivity of primary amines with NHS esters.[]
Reaction Time (Labeling) 30 - 60 minutesReaction is typically rapid at room temperature.
Quenching Reagent 50-100 mM Tris or GlycineAdd to consume any unreacted NHS-ester linker.[5]
TCO:Tetrazine Molar Ratio 1.1:1 to 2:1A slight molar excess of the TCO-molecule ensures complete ligation of the tetrazine-antibody.[9][10]
Reaction Time (Ligation) 10 - 60 minutesThe iEDDA reaction is extremely fast and often complete in under 30 minutes at room temperature.[10]
Expected Degree of Labeling (DOL) 2 - 8Highly dependent on the antibody and the molar ratio of linker used.
Typical Antibody Recovery > 85%Purification via desalting columns typically results in high recovery.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the chemical principles and procedural steps involved in the antibody labeling protocol.

G cluster_0 Stage 1: Antibody Functionalization cluster_1 Stage 2: Bioorthogonal Ligation (iEDDA) Ab Ab_Tz Ab->Ab_Tz + Linker Tetrazine-PEG4-NHS Ester Linker->Ab_Tz Final_Conj Ab_Tz->Final_Conj + Lysine Antibody (Lysine -NH2) Lysine->Ab TCO_Payload TCO-Payload (e.g., Drug, Fluorophore) TCO_Payload->Final_Conj N2 N2 Gas (byproduct) Final_Conj->N2 G cluster_prep Preparation cluster_label Labeling Reaction cluster_purify Purification & Characterization cluster_click Downstream Application A 1. Antibody Buffer Exchange (into amine-free buffer, e.g., PBS) C 3. Combine Antibody and Linker (10:1 molar excess linker) A->C B 2. Prepare Tetrazine-Linker Stock (in anhydrous DMSO) B->C D 4. Incubate at RT (30-60 min) C->D E 5. Quench Reaction (add 1M Tris, pH 8.0) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography / Desalting Column) E->F G 7. Characterize Conjugate (Determine DOL via UV-Vis Spectroscopy) F->G H 8. React with TCO-Payload (1.5:1 molar excess TCO) G->H I 9. Purify Final Construct (Optional) (e.g., SEC or Dialysis) H->I

References

Revolutionizing Live-Cell Imaging: A Step-by-Step Guide to Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track biological processes in their native environment is paramount for advancing our understanding of cellular function and for the development of novel therapeutics. Tetrazine ligation, a bioorthogonal chemical reaction, has emerged as a powerful tool for live-cell imaging, offering exceptional specificity and rapid reaction kinetics. This guide provides a detailed, step-by-step protocol for implementing tetrazine ligation in live-cell imaging experiments, summarizes key quantitative data, and presents visual workflows to facilitate experimental design and execution.

Introduction to Tetrazine Ligation

Tetrazine ligation is a bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes. The most common form of tetrazine ligation used in biological applications is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics, proceeding efficiently at low concentrations and physiological temperatures without the need for a catalyst.[3][4][5]

A key advantage of tetrazine ligation for imaging is the development of fluorogenic tetrazine-dye conjugates.[4] In these probes, the tetrazine moiety quenches the fluorescence of the attached dye. Upon reaction with a TCO-tagged biomolecule, this quenching is relieved, leading to a significant increase in fluorescence and a high signal-to-noise ratio.[4][6] This "turn-on" mechanism minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.[4]

Quantitative Data for Experimental Design

The efficiency of tetrazine ligation is highly dependent on the specific tetrazine and dienophile pairing. The following tables summarize key quantitative data to aid in the selection of reagents for your specific application.

Table 1: Reaction Kinetics of Common Tetrazine-Dienophile Pairs

The second-order rate constant (k₂) is a critical parameter for predicting the speed of the ligation reaction. Higher k₂ values indicate faster reactions, which are often desirable for capturing dynamic processes in live cells.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Hydrogen-substituted tetrazinesTCO~2,000 - 30,000[7][8]
Methyl-substituted tetrazinesTCOup to 30,000[7]
Dipyridyl tetrazineTCO~2,000[7]
General RangeTCO1 - 1 x 10⁶[7]
ATTO-tetrazinesTCOup to 1,000[7]
Table 2: Photophysical Properties of Fluorophores Used in Tetrazine Ligation

The choice of fluorophore will determine the excitation and emission wavelengths for imaging and can significantly impact the signal-to-noise ratio. Some tetrazine-dye conjugates exhibit a notable fluorescence enhancement upon reaction.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φf)Fluorescence Enhancement (Fold Increase)Reference(s)
Rhodamine 101 (Reference)525-0.915-[9]
ortho-TzR (Rhodamine derivative)---95[10]
ortho-TzSiR (Silicon Rhodamine derivative)-676-45-50[10][11]
Tetrazine-BODIPY---~1000[11]

Experimental Protocols

This section provides a detailed methodology for performing tetrazine ligation in live cells using a pre-targeting strategy. This approach involves two steps: first, a biomolecule of interest is labeled with a TCO-modified targeting agent (e.g., an antibody or a small molecule), and then a tetrazine-fluorophore is added to react with the TCO tag for visualization.

Materials
  • Live cells of interest

  • Cell culture medium and supplements

  • TCO-modified targeting molecule (e.g., TCO-antibody, TCO-small molecule)

  • Tetrazine-fluorophore conjugate (e.g., Cy5-tetrazine, SiR-tetrazine)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

Protocol 1: Live-Cell Imaging using a Pre-targeting Strategy
  • Cell Preparation:

    • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence and growth to the desired confluency (typically 50-70%).

  • Pre-targeting with TCO-modified Molecule:

    • Prepare a working solution of the TCO-modified targeting molecule in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 10-100 nM for antibodies.

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the TCO-targeting molecule solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. This allows the targeting molecule to bind to its specific target.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove any unbound TCO-modified molecules. This step is crucial for reducing background signal.

  • Tetrazine Ligation and Imaging:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the tetrazine-fluorophore stock solution to the desired final concentration (typically 1-5 µM) in pre-warmed live-cell imaging medium.

    • Add the tetrazine-fluorophore solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation reaction occurs.[12]

    • For kinetic studies, time-lapse imaging can be performed to monitor the increase in fluorescence over time.

  • Image Analysis:

    • Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Analyze the images to determine the localization and intensity of the fluorescent signal, which corresponds to the location of the targeted biomolecule.

Visualizing the Workflow and a Key Signaling Pathway

Diagrams created using the DOT language can help to visualize the experimental workflow and the underlying chemical reaction.

Tetrazine Ligation Reaction Mechanism

Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) cluster_products Products Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate + TCO TCO trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow Start Start: Seed cells in imaging dish Pre_target Step 1: Pre-target with TCO-modified molecule (e.g., antibody) Start->Pre_target Wash1 Step 2: Wash to remove unbound TCO-molecule Pre_target->Wash1 Add_Tetrazine Step 3: Add Tetrazine-Fluorophore Wash1->Add_Tetrazine Image Step 4: Live-cell imaging (Fluorescence microscopy) Add_Tetrazine->Image Analyze Step 5: Image Analysis Image->Analyze

Pre-targeting workflow for live-cell imaging.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)Reference(s)
Low or No Signal - Inefficient labeling of the targeting molecule with TCO. - Degradation of TCO or tetrazine reagents. - Low expression of the target biomolecule. - Insufficient incubation time.- Verify TCO labeling efficiency. - Use fresh reagents. - Confirm target expression. - Optimize incubation times for both pre-targeting and ligation steps.[13]
High Background - Incomplete removal of unbound TCO-molecule or tetrazine-fluorophore. - Non-specific binding of the targeting molecule or the tetrazine probe.- Increase the number and duration of wash steps. - Include a blocking step (e.g., with BSA) before adding the targeting molecule. - Titrate the concentration of the tetrazine-fluorophore to the lowest effective concentration.[13]
Phototoxicity - Excessive light exposure during imaging.- Reduce laser power and exposure time. - Use a more sensitive detector. - Select a fluorophore with excitation wavelengths that are less damaging to cells.[14]

Conclusion

Tetrazine ligation offers a robust and versatile method for live-cell imaging, enabling researchers to study dynamic cellular processes with high specificity and minimal perturbation. By understanding the underlying chemistry, carefully selecting reagents based on quantitative data, and following optimized protocols, scientists can successfully employ this powerful technique to gain deeper insights into the complexities of living systems. The pre-targeting strategy outlined here provides a reliable framework for a wide range of imaging applications in basic research and drug development.

References

Application of Tetrazine Click Chemistry in Proteomics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool in proteomics research. Its exceptional kinetics and high specificity enable the precise labeling and tracking of proteins in complex biological systems, from in vitro assays to live cells and organisms.[1][2] This is primarily driven by the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is incredibly fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for studying proteins in their native environment.[4][5]

This document provides detailed application notes and protocols for leveraging tetrazine click chemistry in various proteomics workflows, including protein labeling, the study of protein-protein interactions, and drug development applications.

Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundation of tetrazine click chemistry lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-poor tetrazine and an electron-rich, strained alkene or alkyne (the dienophile).[1] This reaction is characterized by its exceptionally fast rate constants and its bioorthogonality, meaning it does not interfere with native cellular processes.[1][4]

iEDDA_Reaction Tetrazine Tetrazine Intermediate Unstable Intermediate Tetrazine->Intermediate + Dienophile Strained Dienophile (e.g., TCO) Dienophile->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product - N₂ N2 N₂ Gas Genetic_Code_Expansion_Workflow cluster_synthesis Protein Synthesis cluster_labeling Labeling Plasmid_POI Plasmid with Gene of Interest (with UAG codon) Transfection Co-transfection into Cells Plasmid_POI->Transfection Plasmid_Synthetase Plasmid with Orthogonal Synthetase/tRNA Plasmid_Synthetase->Transfection ncAA Add ncAA with TCO Transfection->ncAA Expression Protein Expression ncAA->Expression Labeled_Protein Protein with TCO incorporated Expression->Labeled_Protein Tetrazine_Probe Add Tetrazine-Probe (e.g., Fluorophore, Biotin) Labeled_Protein->Tetrazine_Probe Click_Reaction iEDDA Click Reaction Tetrazine_Probe->Click_Reaction Final_Product Labeled Protein Click_Reaction->Final_Product Cysteine_Labeling_Workflow Protein Protein with Disulfide Bond Reduction Reduce Disulfide Bond (e.g., with TCEP) Protein->Reduction Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein Add_Tetrazine Add Cysteine-Specific Tetrazine Reagent Reduced_Protein->Add_Tetrazine Tetrazine_Labeled_Protein Tetrazine-Labeled Protein Add_Tetrazine->Tetrazine_Labeled_Protein Add_TCO_Probe Add TCO-Probe (e.g., Fluorophore, Biotin) Tetrazine_Labeled_Protein->Add_TCO_Probe Click_Reaction iEDDA Click Reaction Add_TCO_Probe->Click_Reaction Final_Product Labeled Protein Click_Reaction->Final_Product Click_to_Release Prodrug TCO-Caged Prodrug (Inactive) Click_Reaction iEDDA Click Reaction Prodrug->Click_Reaction Tetrazine Tetrazine Tetrazine->Click_Reaction Release Elimination Click_Reaction->Release Active_Drug Active Drug Release->Active_Drug Byproduct Byproduct Release->Byproduct

References

Site-Specific Protein Modification Using Tetrazine-Ph-NHCO-PEG4-alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and novel protein therapeutics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes or alkynes has emerged as a powerful tool for this purpose due to its rapid kinetics, high specificity, and biocompatibility.[1] This document provides detailed application notes and protocols for the use of Tetrazine-Ph-NHCO-PEG4-alkyne , a heterobifunctional linker designed for versatile and efficient site-specific protein modification.

This linker features three key components:

  • A tetrazine moiety for highly efficient and bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) or other strained dienophiles.

  • A hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance.[2]

  • A terminal alkyne group for subsequent conjugation to other molecules via copper-catalyzed or copper-free click chemistry.[3]

These characteristics make this compound a valuable reagent for multi-step bioconjugation strategies, including the development of complex protein architectures and targeted therapeutic agents.

Physicochemical Properties

A clear understanding of the linker's properties is crucial for its effective application in experimental design.

PropertyValueSource
Chemical Formula C21H27N5O5[2]
Molecular Weight 429.47 g/mol [2]
Appearance Red solid[2]
Purity >95% by HPLC[2]
Solubility Soluble in THF, DCM, DMF, and DMSO[2]
Storage Conditions Store at -20°C for long-term stability[2]

Principle of the Method

The use of this compound in site-specific protein modification typically follows a two-stage strategy. First, the tetrazine group of the linker is reacted with a protein that has been pre-functionalized with a strained alkene (e.g., TCO). This initial step leverages the exceptionally fast and selective iEDDA reaction. Subsequently, the terminal alkyne of the now protein-conjugated linker can be used for further modification, for instance, by attaching a payload molecule, an imaging agent, or another protein functionalized with an azide (B81097) group.

This modular approach allows for the precise assembly of complex bioconjugates under mild, biocompatible conditions, minimizing the risk of protein denaturation or loss of function.

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a protein using this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Site-Specific Installation of a TCO Handle onto a Target Protein

To utilize the tetrazine linker, the protein of interest must first be modified to introduce a TCO group. This can be achieved through several methods, including the use of unnatural amino acids or enzymatic ligation. A common method involves the reaction of an NHS-ester functionalized TCO reagent with primary amines (e.g., lysine (B10760008) residues) on the protein surface. For more precise site-specific modification, enzymatic methods or the incorporation of unnatural amino acids are recommended.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Protein Preparation: Exchange the buffer of the target protein solution to the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • TCO-NHS Ester Solution: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester and purify the TCO-modified protein using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the TCO-modified protein using mass spectrometry (e.g., LC-MS).

Protocol 2: Conjugation of this compound to the TCO-Modified Protein

This protocol describes the bioorthogonal ligation of the tetrazine linker to the TCO-functionalized protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Tetrazine Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound solution to the TCO-modified protein solution in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting protein-linker conjugate from excess, unreacted linker using size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the final molecular weight of the protein-linker conjugate using LC-MS. SDS-PAGE analysis will also show a shift in the molecular weight of the modified protein.

Protocol 3: Secondary Modification via the Terminal Alkyne (Click Chemistry)

The alkyne handle on the protein-linker conjugate can be used for further functionalization with an azide-containing molecule.

Materials:

  • Protein-Tetrazine-Ph-NHCO-PEG4-alkyne conjugate (from Protocol 2)

  • Azide-functionalized molecule (e.g., payload, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for ligand-accelerated CuAAC)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Mixture: In the Reaction Buffer, combine the protein-linker conjugate with a 5- to 10-fold molar excess of the azide-functionalized molecule.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (50 mM in water) and sodium ascorbate (500 mM in water). If using TBTA, prepare a 10 mM stock in DMSO.

  • Click Reaction: To the reaction mixture, add CuSO4 to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM. If using, pre-mix CuSO4 and TBTA before adding to the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or another appropriate purification method to remove excess reagents and byproducts.

  • Characterization: Analyze the final product by LC-MS to confirm the successful dual conjugation and by functional assays to ensure the biological activity of the protein and/or the conjugated molecule is retained.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing tetrazine-based bioconjugation. While not specific to this compound, these values provide an expected range for reaction efficiencies and outcomes.

ParameterValueContextSource
Second-Order Rate Constant (k2) ~2000 M⁻¹s⁻¹Reaction of TCO with dipyridyl tetrazine in 9:1 methanol/water.[1]
Monoconjugate Yield 56%Ligation of T4L-TCO to bis-tetrazine pNIPAAm or bis-tetrazine PEG after 24 hours.[4]
Dimer Conjugate Yield 37-38%Ligation of T4L-TCO to bis-tetrazine pNIPAAm or bis-tetrazine PEG after 1 hour.[4]
Peptide Ligation Confirmation Complete ligation observed20 µM trans-cyclooctene peptide with 50 µM dipyridyl-tetrazine for 15 minutes. No unligated peptide was detected by ESI-MS.[5]
Protein Ligation Confirmation Successful ligation confirmedDeconvoluted mass matched that of the tetrazine ligated protein with a relative error of 0.005%.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the site-specific dual modification of a protein using this compound.

G cluster_0 Stage 1: Protein Functionalization cluster_1 Stage 2: Linker Conjugation (iEDDA) cluster_2 Stage 3: Secondary Modification (Click Chemistry) cluster_3 Analysis Protein Target Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Protein_Linker Protein-Linker Conjugate TCO_Protein->Protein_Linker iEDDA Reaction Tetrazine_Linker This compound Tetrazine_Linker->Protein_Linker Final_Conjugate Final Bioconjugate Protein_Linker->Final_Conjugate CuAAC Azide_Payload Azide-Functionalized Payload/Reporter Azide_Payload->Final_Conjugate Analysis LC-MS, SDS-PAGE, Functional Assays Final_Conjugate->Analysis

Caption: Workflow for dual protein modification.

Application in Targeted Therapy: ADC Mechanism of Action

This diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC) targeting a cancer cell. The ADC, constructed using site-specific modification, binds to a cell surface receptor, leading to internalization and release of the cytotoxic payload.

ADC_MoA cluster_cell Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released Payload Release DNA_Damage DNA Damage & Apoptosis Payload_Released->DNA_Damage ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: ADC mechanism of action.

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of proteins. Its heterobifunctional nature allows for a modular and efficient approach to the construction of complex bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to leverage the advantages of tetrazine-based bioorthogonal chemistry for their specific applications, from basic research to the development of next-generation protein therapeutics. Successful implementation will require careful optimization of reaction conditions and thorough characterization of the resulting conjugates.

References

Application Notes and Protocols for In vivo Pretargeting Strategies Using Tetrazine-TCO Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo pretargeting is a multi-step strategy designed to improve the therapeutic index and diagnostic sensitivity of targeted molecular agents, particularly in the fields of radioimmunotherapy (PRIT) and molecular imaging. This approach decouples the targeting vector (e.g., a monoclonal antibody) from the payload (e.g., a radionuclide or fluorophore). The tetrazine-trans-cyclooctene (TCO) ligation, a bioorthogonal "click" chemistry reaction, has emerged as a leading method for in vivo pretargeting due to its exceptionally fast reaction kinetics and high specificity.[1][2][3]

The core principle involves a two-step administration:

  • An antibody, modified with a trans-cyclooctene (B1233481) (TCO) moiety, is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.[4][5]

  • A small, rapidly clearing molecule carrying the imaging or therapeutic payload and a tetrazine (Tz) group is then injected. The tetrazine rapidly and specifically reacts with the TCO-modified antibody at the target site.[4][6]

This methodology combines the high specificity and affinity of antibodies with the favorable pharmacokinetic properties of small molecules, leading to lower off-target toxicity and higher target-to-background ratios.[4][7]

Core Principle: The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The chemical basis for this pretargeting strategy is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, resulting in a stable covalent bond and the release of nitrogen gas.[1] This reaction is exceptionally fast and proceeds efficiently at physiological conditions without interfering with biological processes.[1][8]

Below is a diagram illustrating the general workflow of in vivo pretargeting using tetrazine-TCO chemistry.

G cluster_step1 Step 1: Administration of TCO-Modified Antibody cluster_step2 Step 2: Administration of Tetrazine Probe cluster_step3 Step 3: In Vivo Ligation and Imaging/Therapy A TCO-conjugated Antibody B Intravenous Injection A->B C Antibody Accumulation at Target (e.g., Tumor) B->C D Clearance of Unbound Antibody from Circulation C->D H Bioorthogonal 'Click' Reaction at Target Site D->H E Radiolabeled/Fluorescent Tetrazine Probe F Intravenous Injection E->F G Rapid Systemic Distribution F->G G->H J Clearance of Unbound Tetrazine Probe G->J I Formation of Stable Antibody-Probe Conjugate H->I K Imaging (PET/SPECT) or Radioimmunotherapy I->K

Caption: General workflow for in vivo pretargeting using tetrazine-TCO chemistry.

Data Presentation

Table 1: Biodistribution of Radiolabeled Tetrazine Probes in Pretargeted Tumor Models
Antibody-TCO ConjugateRadiolabeled TetrazineTumor ModelTime Post-Tz Injection (h)Tumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
5B1-TCO177Lu-DOTA-PEG7-TzBxPC3 (Pancreatic)44.6 ± 0.8--[6]
5B1-TCO177Lu-DOTA-PEG7-TzBxPC3 (Pancreatic)7212.0 ± 5.3--[6]
5B1-TCO177Lu-DOTA-PEG7-TzBxPC3 (Pancreatic)12016.8 ± 3.9--[6]
CC49-TCO111In-labeled tetrazineLS174T (Colorectal)34.18-13.1[9]
CC49-TCO (with clearing agent)177Lu-DOTA-tetrazineLS174T (Colorectal)36.1 ± 1.1254 ± 59246 ± 20[10]
5B1-TCOAl[18F]NOTA-labeled tetrazineBxPC3 (Pancreatic)4up to 6.4--[11]

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Comparison of Pretargeting with Directly Labeled Antibody
MethodAntibodyRadionuclideTumor ModelTime PointTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
PretargetingCC49-TCO177LuLS174T3 h post-Tz6.1 ± 1.1254 ± 59[10]
Direct Labeling177Lu-DOTA-CC49177LuLS174T7 days-21 ± 3[10]

Experimental Protocols

Protocol 1: Preparation of TCO-Conjugated Antibody

This protocol describes the general procedure for conjugating a TCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) of interest

  • TCO-PEGn-NHS ester (n indicates the number of polyethylene (B3416737) glycol units)

  • Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.3-8.5) or PBS (pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL.[5] This step is crucial to ensure that the primary amines on the antibody (lysine residues) are deprotonated and available for reaction.[5]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[5] The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling without compromising antibody integrity or binding affinity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated TCO-NHS ester and buffer exchange the antibody-TCO conjugate into a suitable storage buffer (e.g., sterile PBS, pH 7.4) using an SEC column.

  • Characterization:

    • Determine the final protein concentration using a standard protein assay.

    • The degree of labeling (molar ratio of TCO to antibody) can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance.

G start Start: Antibody in Storage Buffer buffer_exchange 1. Buffer Exchange to Reaction Buffer (pH 8.3-8.5) start->buffer_exchange conjugation 3. Add Molar Excess of TCO-NHS to Antibody Solution buffer_exchange->conjugation prep_tco 2. Prepare TCO-NHS Ester Stock Solution (10-20 mM) prep_tco->conjugation incubation 4. Incubate for 1-2 hours at Room Temperature conjugation->incubation purification 5. Purify using Size-Exclusion Chromatography (e.g., PD-10) incubation->purification characterization 6. Characterize Conjugate: - Protein Concentration - Degree of Labeling purification->characterization end End: Purified Antibody-TCO characterization->end

Caption: Workflow for the conjugation of TCO to an antibody.

Protocol 2: Radiolabeling of Tetrazine Probes

This protocol provides a general method for radiolabeling a DOTA-functionalized tetrazine with Lutetium-177 (177Lu).

Materials:

  • DOTA-PEGn-Tetrazine

  • [177Lu]LuCl3 (Lutetium-177 chloride)

  • Labeling Buffer: 0.25 M Ammonium acetate (B1210297) (NH4OAc), pH 5.5[6]

  • Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution

  • Radio-TLC system for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, low-binding microcentrifuge tube, combine the DOTA-PEGn-Tetrazine with the Labeling Buffer.

  • Radiolabeling:

    • Add [177Lu]LuCl3 to the tetrazine solution.

    • Incubate the reaction mixture for 10 minutes at 37°C.[6]

  • Quality Control:

    • Determine the radiochemical purity (RCP) and radiochemical yield (RCY) using radio-TLC. A high RCP (>95%) is desirable.[6]

  • Quenching (Optional):

    • If unchelated 177Lu is present, add a small volume of DTPA solution to the reaction mixture to sequester it.

  • Purification (If Necessary):

    • If the RCP is below the desired threshold, purify the radiolabeled tetrazine using a suitable method, such as a C18 Sep-Pak cartridge.

  • Final Formulation:

    • Formulate the purified 177Lu-DOTA-PEGn-Tz in sterile saline or PBS for in vivo administration.

Protocol 3: In Vivo Pretargeting Radioimmunotherapy/Imaging

This protocol outlines the steps for a typical in vivo pretargeting study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • Purified antibody-TCO conjugate (from Protocol 1)

  • Radiolabeled tetrazine probe (from Protocol 2)

  • Sterile PBS or saline for injections

  • Anesthesia (e.g., isoflurane)

  • Imaging system (e.g., PET/CT or SPECT/CT scanner) or gamma counter for biodistribution studies

Procedure:

  • Administration of Antibody-TCO:

    • Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 100-200 µg per mouse, but this should be optimized.[2][6]

  • Accumulation and Clearance Period:

    • Allow the antibody-TCO to accumulate at the tumor site and clear from circulation. This "pretargeting interval" is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[2][5][6]

  • (Optional) Administration of a Clearing Agent:

    • To improve tumor-to-blood ratios, a clearing agent can be administered a few hours before the tetrazine probe. This agent is designed to bind to and remove any remaining circulating antibody-TCO.[7][12]

  • Administration of Radiolabeled Tetrazine:

    • Inject the radiolabeled tetrazine probe intravenously. The molar ratio of tetrazine to the pre-injected antibody should be optimized; ratios from 1.5 to 10 molar equivalents have been reported.[6][10]

  • In Vivo Imaging and/or Biodistribution:

    • Imaging: At various time points post-tetrazine injection (e.g., 1, 4, 24, 72 hours), anesthetize the mice and acquire images using a PET or SPECT scanner.[2][5]

    • Biodistribution: At the desired time points, euthanize the mice. Collect tumors, blood, and major organs. Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the %ID/g.[6]

G cluster_outcome Outcome Assessment start Start: Tumor-Bearing Mouse Model step1 1. Inject Antibody-TCO (IV, 100-200 µg) start->step1 step2 2. Wait 24-72 hours (Pretargeting Interval) step1->step2 step3 3. (Optional) Inject Clearing Agent step2->step3 step4 4. Inject Radiolabeled Tetrazine (IV) step3->step4 step5 5. Wait for Probe Distribution (1-120 h) step4->step5 imaging In Vivo Imaging (PET/SPECT) step5->imaging biodistribution Ex Vivo Biodistribution (%ID/g Analysis) step5->biodistribution

References

Application Notes: Synthesis of Antibody-Drug Conjugates with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload and plays a crucial role in the overall stability, pharmacokinetics (PK), and therapeutic index of the conjugate.[1][4][5] The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker, a process known as PEGylation, has emerged as a key strategy to enhance the physicochemical and pharmacological properties of ADCs.[1][4][6]

PEGylated linkers offer several advantages in ADC design. Their hydrophilic nature helps to counteract the hydrophobicity of many potent payloads, thereby reducing the propensity for aggregation and improving the solubility of the final ADC construct.[1][2][4] This enhanced hydrophilicity can also create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.[2][4][6] Furthermore, the use of discrete, monodisperse PEG linkers allows for the creation of more homogeneous ADCs with better batch-to-batch reproducibility.[5] The length and architecture of the PEG linker can be optimized to fine-tune the ADC's properties, with studies showing that longer PEG chains can lead to decreased plasma clearance and improved in vivo performance.[7][8]

The two most common methods for conjugating drug-linkers to antibodies involve targeting either the ε-amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues.[9][10] Lysine conjugation is a well-established method that utilizes the numerous solvent-exposed lysine residues on the antibody surface.[9][] However, this can result in a heterogeneous mixture of ADC species with a broad distribution of drug-to-antibody ratios (DARs).[][12] In contrast, cysteine-based conjugation, which typically involves the reduction of interchain disulfide bonds to generate free thiol groups, offers a more site-specific approach, leading to more homogeneous ADCs with a controlled DAR.[3][][12]

The choice of conjugation strategy, linker chemistry, and PEG architecture are all critical considerations in the design of effective and well-tolerated ADCs. These application notes provide an overview of the methods and detailed protocols for the synthesis of ADCs using PEGylated linkers via both lysine and cysteine conjugation.

Experimental Protocols

Protocol 1: Lysine-Based Conjugation with a PEGylated Linker

This protocol describes a two-step process for conjugating a cytotoxic drug to a monoclonal antibody via its surface-exposed lysine residues using a PEGylated linker containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG-NHS ester conjugate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Desalting columns

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Activation of the Drug-PEG Linker

  • Dissolve the drug-PEG-acid linker in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS to the drug-linker solution to activate the carboxylic acid group.[4]

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[4]

Step 2: Conjugation to the Antibody

  • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.[4]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[4]

  • Quench the reaction by adding an excess of a quenching reagent, such as lysine or Tris buffer.

  • Incubate for 15 minutes at room temperature.[4]

Step 3: Purification of the ADC

  • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]

Step 4: Characterization of the ADC

  • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.[4]

  • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.[4]

Protocol 2: Cysteine-Based Conjugation with a PEGylated Linker

This protocol details the site-specific conjugation of a drug to an antibody via cysteine residues, which are generated by the partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-PEG-Maleimide conjugate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Antibody Reduction

  • To a solution of the antibody (e.g., ~10 mg/mL in PBS with 1 mM EDTA), add a controlled excess (e.g., 12 equivalents) of a reducing agent such as TCEP.[7]

  • Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

Step 2: Conjugation Reaction

  • Dissolve the Drug-PEG-Maleimide in DMF or DMSO.

  • Add the dissolved Drug-PEG-Maleimide to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purify the ADC using desalting columns or size-exclusion chromatography to remove excess drug-linker and quenching reagent, exchanging the buffer to a suitable storage buffer.

Step 4: Characterization of the ADC

  • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

  • Determine the average DAR using HIC-HPLC or mass spectrometry.

Quantitative Data Summary

Antibody TargetPayloadLinker Type/PEG LengthConjugation MethodAvg. DARKey FindingsReference
CD30MMAEmDPR-PEGx-glucuronide (x=0, 2, 4, 8, 12, 24)Cysteine8ADC exposure and tolerability increased with PEG size up to PEG8.[7][8]
CD19MMAEmDPR-PEGx-glucuronide (x=0, 2, 4, 8, 12, 24)Cysteine8ADCs with PEG8 or larger showed PK properties approaching the parental antibody.[7][8]
HER2DM1Linear 24-unit PEGLysine3.8Longer PEGylated linker showed higher reactivity in a two-step conjugation.[13]
HER2DM1Pendant 2x 12-unit PEGLysine~4-8Pendant PEG design showed better physical and chemical stability.[13]
HER2MMAEVal-Cit-Pendant PEG (x=4, 8, 12)Cysteine8Increasing PEG length decreased hydrophobicity and aggregation. PEG8 and PEG12 showed better PK profiles.[14]
HER2MMAEC-terminal linkage via PEG (4 kDa and 10 kDa)Cysteine (engineered)1PEG insertion prolonged half-life but reduced in vitro cytotoxicity.[15]

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Conjugation Conjugation Reaction (Lysine or Cysteine) Antibody->Conjugation DrugLinker Drug-PEG-Linker (Activated) DrugLinker->Conjugation Purification Purification (e.g., SEC/HIC) Conjugation->Purification Crude ADC Characterization Characterization (DAR, Purity, etc.) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Caption: Lysine-based conjugation via an NHS-ester reaction.

Cysteine_Conjugation cluster_reduction Step 1: Reduction cluster_conjugation Step 2: Conjugation Ab_SS Antibody (S-S) Ab_SH Reduced Antibody (SH) Ab_SS->Ab_SH TCEP/DTT ADC_Cys ADC (Thioether Bond) Ab_SH->ADC_Cys Drug_Mal Drug-PEG-Maleimide Drug_Mal->ADC_Cys

Caption: Cysteine-based conjugation workflow.

References

Application Notes and Protocols for Fluorescent Labeling of mRNA via Tetrazine Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of messenger RNA (mRNA) utilizing the highly efficient and specific inverse-electron-demand Diels-Alder reaction between a tetrazine-modified nucleotide incorporated into the mRNA and a dienophile-conjugated fluorescent dye. This bioorthogonal chemistry allows for robust and targeted labeling of mRNA for a variety of downstream applications, including cellular tracking, and studies on mRNA localization, and stability, which are critical in the development of mRNA-based therapeutics and vaccines.[1]

I. Principle of the Method

The fluorescent labeling of mRNA via tetrazine bioorthogonal chemistry is a two-step process:

  • Enzymatic Incorporation of a Tetrazine-Modified Nucleotide: During in vitro transcription (IVT), a nucleotide triphosphate (NTP) analog functionalized with a tetrazine moiety is incorporated into the growing mRNA strand by a bacteriophage RNA polymerase, such as T7 RNA polymerase.[2][3] This results in an mRNA molecule containing one or more bioorthogonal reactive handles. To minimize potential impacts on translation, it is often desirable to use a modified nucleotide that replaces a standard nucleotide at a low frequency or at specific, non-critical positions.[4]

  • Bioorthogonal Ligation with a Dienophile-Fluorophore Conjugate: The tetrazine-modified mRNA is then reacted with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene, that is covalently linked to a fluorescent dye.[5][6] This inverse-electron-demand Diels-Alder reaction is highly specific and proceeds rapidly under biocompatible conditions, forming a stable covalent bond between the mRNA and the fluorophore.[7] A key advantage of this method is the potential for "fluorogenic" labeling, where the tetrazine quenches the fluorescence of the conjugated dye, and the fluorescence is "turned on" upon reaction with the dienophile, leading to a high signal-to-noise ratio.[8][9]

II. Quantitative Data

The efficiency of labeling and the resulting fluorescence are critical parameters. The following tables summarize key quantitative data gathered from various studies.

Table 1: Reaction Kinetics of Tetrazine-Dienophile Ligations

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
3-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1 x 10³ - 1 x 10⁶PBS, pH 6-9, Room Temperature
Methyltetrazinetrans-cyclooctene (TCO)~3.2 x 10³PBS, pH 7.4, 37°C
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2 x 10³Not specified
TetrazineNorbornene~220°C

Data compiled from multiple sources, and reaction conditions can influence rates.[7][10][11]

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates

Tetrazine-Dye ConjugateDienophileFluorescence Turn-On Ratio
Oregon Green-TetrazineTCOup to 400-fold
ATTO488-TetrazineTCO15-40-fold
ATTO565-TetrazineTCO-
ATTO620-TetrazineTCO-
JF646-TetrazineTCO-
BODIPY-TetrazineBicyclononyneup to 900-fold
Tetramethylrhodamine (TMR)-TetrazineTCO-
Cy5-TetrazineTCO-

Turn-on ratios are highly dependent on the specific fluorophore, quencher, and dienophile pair.[8][12][13]

III. Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the fluorescent labeling of mRNA.

experimental_workflow cluster_IVT In Vitro Transcription cluster_ligation Bioorthogonal Ligation cluster_purification Purification & Analysis DNA_template Linearized DNA Template (with T7 promoter) IVT_reaction IVT Reaction DNA_template->IVT_reaction NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->IVT_reaction Tetrazine_NTP Tetrazine-modified NTP (e.g., Tz-UTP) Tetrazine_NTP->IVT_reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_reaction Tetrazine_mRNA Tetrazine-modified mRNA IVT_reaction->Tetrazine_mRNA Transcription & Incorporation Ligation_reaction Tetrazine Ligation Tetrazine_mRNA->Ligation_reaction Dye_Dienophile Dienophile-Fluorophore (e.g., TCO-Cy5) Dye_Dienophile->Ligation_reaction Labeled_mRNA Fluorescently Labeled mRNA Ligation_reaction->Labeled_mRNA Labeling Purification Purification (e.g., HPLC, SEC) Labeled_mRNA->Purification Analysis Quality Control (Gel Electrophoresis, MS) Purification->Analysis

Caption: Overall experimental workflow for fluorescent labeling of mRNA.

tetrazine_ligation_pathway Tetrazine_mRNA Tetrazine-modified mRNA Transition_State [4+2] Cycloaddition Transition State Tetrazine_mRNA->Transition_State Dienophile_Dye Dienophile-Fluorophore (e.g., TCO-Cy5) Dienophile_Dye->Transition_State Labeled_Product Fluorescently Labeled mRNA (Stable Dihydropyridazine Adduct) Transition_State->Labeled_Product Inverse Electron-Demand Diels-Alder Reaction Nitrogen N₂ Gas Transition_State->Nitrogen

References

Troubleshooting & Optimization

Optimizing Tetrazine-TCO Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrazine-trans-cyclooctene (TCO) ligation, a cornerstone of bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of one reactant. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule.[1][2] However, the ideal ratio can vary depending on the specific molecules being conjugated, their stability, and cost. For some applications, a 1.5 to 2-fold excess of one reactant can help drive the reaction to completion.[3] Empirical optimization for your specific system is highly recommended.

Q2: What are the recommended reaction buffers and pH range?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed within a pH range of 6 to 9.[1][4] It's important to note that the stability of some tetrazines can be compromised in basic aqueous solutions.[3][5] When labeling biomolecules with NHS esters to introduce tetrazine or TCO moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with buffer components like Tris or glycine.[1][6]

Q3: What is the ideal reaction temperature and duration?

A3: The tetrazine-TCO reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1] For less reactive partners or to ensure complete reaction, the incubation time can be extended to 2 hours or even overnight at 4°C.[1] In some cases, incubating at 37°C can further accelerate the reaction.[1]

Q4: Is a catalyst required for the tetrazine-TCO reaction?

A4: No, the tetrazine-TCO ligation is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst.[1] This is a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as the absence of a potentially cytotoxic copper catalyst makes it highly suitable for applications in living systems.[1][7]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be conveniently monitored spectrophotometrically. This is done by tracking the disappearance of the tetrazine's characteristic pink/red color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[3][4][8] For more quantitative analysis, techniques like HPLC or LC-MS can be employed to measure the consumption of reactants and the formation of the desired product.[3]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Possible Cause Recommended Solution(s)
Suboptimal Stoichiometry Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of one component is often beneficial.[1]
Steric Hindrance If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer, such as a PEG linker, can improve accessibility.[3]
Inaccurate Quantification of Reactants Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.[3]
Low Reactant Concentration While the reaction is fast, extremely low concentrations can slow the rate. If possible, increase the concentration of the reactants.

Issue 2: Low Product Yield

Possible Cause Recommended Solution(s)
Degradation of Reactants Tetrazines: Some tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3][9] Use freshly prepared solutions. TCOs: TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or under UV light.[3][10] Store TCO reagents under an inert atmosphere and protected from light.[3] The radical inhibitor Trolox can suppress TCO isomerization in the presence of high thiol concentrations.[11][12]
Side Reactions Ensure the starting materials are free of impurities that could compete in side reactions by purifying them if necessary.[3] For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.[3]
Precipitation of Reactants or Product To enhance aqueous solubility, consider using PEGylated linkers on your tetrazine or TCO.[3] Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[3]

Data Presentation

Table 1: Influence of Substituents on Tetrazine-TCO Reaction Rates

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000[13]
Highly reactive 2-pyridyl-TzTCO-PEG₄69,400[14]
Diphenyl-s-tetrazinesTCOup to 286,000[14]
3-(3-fluorophenyl)-Tz (4-substituted)axTCO-PEG₄20,000 - 130,000[14]
3-(3-fluorophenyl)-Tz (5-substituted)axTCO-PEG₄70,000 - 110,000[14]

Note: Reaction rates are highly dependent on the specific structures of the tetrazine and TCO, as well as solvent conditions.

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine DerivativeConditionsStability ProfileReference
Dipyridyl-s-tetrazines1:9 DMSO/PBS, 37°C~60-85% degraded after 12 hours[5][14]
Pyridyl tetrazines1:9 DMSO/PBS, 37°C>75% remaining after 12 hours[5][14]
Phenyl tetrazines1:9 DMSO/PBS, 37°C>75% remaining after 12 hours[5][14]
DHP₂-substituted tetrazineBuffered aqueous solution>90% intact after >10 hours[14]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using Tetrazine-TCO Ligation

  • Preparation of Reactants:

    • Dissolve the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[1]

  • Conjugation Reaction:

    • Mix the TCO-labeled protein solution with the tetrazine-labeled protein solution.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][2] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[8]

  • Purification (Optional):

    • If necessary, the resulting protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).[1][8]

  • Storage:

    • Store the final conjugate at 4°C.[1]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the specific tetrazine being used at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[3]

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the TCO solution.

  • Initiate Reaction and Measurement:

    • Place the cuvette in a spectrophotometer and begin recording absorbance at the tetrazine's λmax.

    • Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.[3]

  • Data Acquisition:

    • Record the decrease in absorbance at the tetrazine's λmax over time.[3]

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[3]

Visualizations

Tetrazine_TCO_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-determining) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Check_Reactants Assess Reactant Integrity Check_Stoichiometry->Check_Reactants Correct Optimize_Ratio Optimize Molar Ratio (e.g., 1.05-1.5x excess) Check_Stoichiometry->Optimize_Ratio Incorrect Check_Conditions Evaluate Reaction Conditions Check_Reactants->Check_Conditions Intact Use_Fresh Use Freshly Prepared Reagents Check_Reactants->Use_Fresh Degraded Protect_TCO Protect TCO from Light and Thiols Check_Reactants->Protect_TCO Degraded Increase_Temp Increase Temperature (e.g., to 37°C) Check_Conditions->Increase_Temp Suboptimal Temp Add_Spacer Consider Reagents with PEG Spacers Check_Conditions->Add_Spacer Steric Hindrance Success Reaction Optimized Optimize_Ratio->Success Use_Fresh->Success Protect_TCO->Success Increase_Temp->Success Add_Spacer->Success

Caption: Troubleshooting workflow for slow or incomplete reactions.

References

Troubleshooting low yield in tetrazine bioconjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield unexpectedly low?

Low conjugation yield is a common issue that can stem from several factors, ranging from the stability of the reactants to suboptimal reaction conditions. A systematic approach is crucial for diagnosis. The primary areas to investigate are the integrity of your tetrazine and dienophile, the reaction parameters (stoichiometry, pH, temperature, solvent), and potential side reactions.[1] Degradation of either the tetrazine or its reaction partner (e.g., a trans-cyclooctene (B1233481) or TCO) is a frequent cause of low efficiency.[2]

Q2: How do I choose the most suitable tetrazine and dienophile for my experiment?

The choice of the tetrazine-dienophile pair is critical as it dictates the reaction kinetics and stability.[3][4]

  • Reactivity: The reaction rate is described by the second-order rate constant (k₂); a higher value signifies a faster reaction.[3] Tetrazines with electron-withdrawing groups and dienophiles with high ring strain (like TCOs) generally exhibit the fastest kinetics.[4][5] For instance, the reaction between a tetrazine and a trans-cyclooctene (TCO) is exceptionally rapid, with rate constants that can exceed 800 M⁻¹s⁻¹.[6][7] Strained TCOs can further accelerate the reaction.[2][8]

  • Stability: A trade-off often exists between reactivity and stability. Highly reactive tetrazines with strong electron-withdrawing groups can be more susceptible to degradation in aqueous media.[9] Electron-donating groups, like the diethylamino groups on 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, enhance stability but may result in slower kinetics.[10] It's essential to balance the need for speed with the stability required for your specific experimental conditions and timeline.[9]

Q3: How can I determine if my tetrazine or TCO reagent has degraded?

  • Tetrazine Degradation: Tetrazines have a characteristic pink or red color and a distinct UV-Vis absorbance peak (typically between 510-540 nm).[11][12] The loss of this color is a primary visual indicator of degradation.[10] You can quantitatively assess stability by monitoring this absorbance peak over time in your reaction buffer.[1] Tetrazines are sensitive to harsh pH conditions, reducing agents (like TCEP or DTT), and even some components in fetal bovine serum (FBS).[1][10][11]

  • TCO Degradation: TCOs can also degrade, particularly if exposed to thiols or UV light.[2] The purity of the dienophile is crucial for achieving high yields.[1]

Q4: What are the optimal reaction conditions (pH, temperature, stoichiometry)?

Optimizing reaction conditions is key to maximizing yield.

  • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is a common starting point.[13] However, the ideal ratio should be determined empirically for each specific system.

  • pH: The TCO-tetrazine ligation is robust across a pH range of 6 to 9.[13] Phosphate-buffered saline (PBS) at pH 7.4 is a widely used buffer.[13] It is critical to use an amine-free buffer (e.g., phosphate (B84403) or HEPES buffer) if you are labeling a biomolecule with an NHS ester to introduce the tetrazine or TCO, as amine-containing buffers (like Tris) will compete for the reaction.[13]

  • Temperature: The reaction is exceptionally fast and is typically completed at room temperature (20-25°C) within 30 to 60 minutes.[13] For less reactive pairs or very low concentrations, the incubation time can be extended, or the temperature can be slightly elevated (e.g., to 37°C) to accelerate the reaction.[1][13]

  • Solvent: While the reaction works well in aqueous buffers, the rate can be sensitive to the solvent.[1] In some cases, adding a small percentage of an organic co-solvent like DMSO or DMF can improve solubility and prevent precipitation, but compatibility with your biomolecules must be verified.[2]

Q5: My reactants or product are precipitating out of solution. What can I do?

Precipitation indicates poor solubility of one of the reactants or the final conjugate. To address this, consider introducing PEGylated linkers to your tetrazine or TCO molecules to enhance their aqueous solubility.[2] Alternatively, adding a small amount of a biocompatible organic co-solvent, such as DMSO, can help maintain solubility.[2]

Quantitative Data Summary

Table 1: Comparative Reaction Kinetics of Select Tetrazine-Dienophile Pairs
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 Methanol/Water
3-methyl-6-(2-pyridyl)tetrazinesyn-1,2,-dihydroxy-5-trans-cyclooctene~2,260PBS/DMSO (97:3)
3-phenyl-s-tetrazineTCO~1001,4-dioxane, 25°C
3-(2-pyridyl)-s-tetrazineTCO~6201,4-dioxane, 25°C
Strained (E)-bicyclo[6.1.0]non-4-ene3,6-dipyridyl-s-tetrazine~38,000 (19x faster than TCO)Methanol, 25°C

Data compiled from multiple sources.[7][8][14][15][16]

Table 2: Recommended Reaction Parameters
ParameterRecommended Range/ValueNotes
pH 6.0 - 9.0PBS (pH 7.4) is a common choice. Avoid amine-containing buffers with NHS esters.[13]
Temperature 4°C - 40°CRoom temperature is typical. Can be increased to 37°C to accelerate slow reactions.[1][13]
Duration 30 - 120 minutesMost reactions are complete within 60 minutes at room temperature.[13]
Stoichiometry 1.05 - 1.5 molar excess of tetrazineOptimal ratio should be determined empirically.[13]
Solvent Aqueous buffers (PBS, HEPES)A small amount of organic co-solvent (e.g., DMSO) can be used to aid solubility.[2][13]

Troubleshooting Guide

Table 3: Common Problems and Solutions
ProblemPossible CauseRecommended Solution(s)
Low or No Yield Degraded Tetrazine/TCO: Reagents degraded due to improper storage, exposure to light, or incompatible conditions.Check reagent integrity. Use fresh, high-purity reagents. Prepare solutions immediately before use.[1][10] Monitor tetrazine absorbance at ~520 nm.[11]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.Empirically optimize the molar ratio. Start with a 1.1 to 1.5-fold excess of one component (typically the smaller molecule).[13]
Incorrect pH or Buffer: pH is outside the optimal range, or buffer contains interfering substances (e.g., primary amines).Ensure pH is between 6-9. Use non-nucleophilic buffers like PBS or HEPES, especially for prior NHS ester reactions.[13]
Low Reactant Concentration: Reaction is too slow at low concentrations.Increase the concentration of one or both reactants if possible.[1]
Side Reactions Impure Reactants: Contaminants in starting materials are causing side reactions.Purify reactants before use. Ensure solvents are high-purity and anhydrous where necessary.[2]
Presence of Reducing Agents: If conjugating to a protein with reduced disulfides, residual TCEP or DTT can degrade the tetrazine.It is crucial to remove excess reducing agent (e.g., using a desalting column) before adding the tetrazine-containing reagent.[11]
Precipitation Poor Solubility: One or more components (reactants or product) are not soluble in the reaction buffer.Introduce PEG linkers to improve aqueous solubility.[2] Add a small percentage of a biocompatible co-solvent like DMSO.[2]

Visualized Workflows and Logic

Troubleshooting_Low_Yield problem problem cause cause solution solution start Low Conjugation Yield cause_reagent Reagent Integrity Issue? start->cause_reagent Check Reactants cause_conditions Suboptimal Conditions? start->cause_conditions Check Conditions cause_process Process-Related Issue? start->cause_process Check Process cause_reagent->cause_conditions No sol_reagent_tetrazine Assess Tetrazine Stability (UV-Vis Absorbance at 520nm) Assess Dienophile Purity cause_reagent->sol_reagent_tetrazine Yes cause_conditions->cause_process No sol_conditions Optimize Stoichiometry (1.1-1.5x excess) Verify pH (6-9) & Buffer Choice Adjust Temperature / Time cause_conditions->sol_conditions Yes sol_process_solubility Add Co-solvent (DMSO) Use PEGylated Reagents cause_process->sol_process_solubility Precipitation? sol_process_purification Use Size-Exclusion Chromatography (SEC) for Purification cause_process->sol_process_purification Purification Issue?

Troubleshooting logic for low bioconjugation yield.

Experimental_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Tetrazine Ligation prep prep reaction reaction purify purify analyze analyze biomolecule Protein/Antibody in Amine-Free Buffer labeling Labeling Reaction (e.g., 1 hr, RT) biomolecule->labeling reagent1 TCO-NHS Ester (Freshly Prepared) reagent1->labeling purify1 Purification (Desalting Column) labeling->purify1 labeled_protein TCO-Labeled Protein purify1->labeled_protein conjugation Tz Ligation (e.g., 1 hr, RT) labeled_protein->conjugation reagent2 Tetrazine-Payload reagent2->conjugation purify2 Purification (Optional) (e.g., SEC) conjugation->purify2 final_product Final Bioconjugate purify2->final_product

General experimental workflow for TCO-tetrazine ligation.

Key Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester

This protocol describes the first step of a two-step conjugation, where a protein is functionalized with a TCO group.

  • Buffer Exchange: Ensure your protein (1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If the current buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.[13]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[13]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[13]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[13]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.[13]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the ligation step between a TCO-labeled protein and a tetrazine-labeled protein.

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[13]

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio (e.g., 1:1 or a slight excess of the tetrazine-labeled protein).[13]

  • Conjugation: Mix the two protein solutions.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[13]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using a suitable method like size-exclusion chromatography (SEC).[13]

  • Storage: Store the final conjugate at 4°C or as recommended for the specific proteins involved.[13]

Protocol 3: Assessing Tetrazine Stability in Biological Media

This protocol allows you to determine the half-life of your tetrazine derivative under your specific experimental conditions.[12]

  • Sample Preparation: Prepare a stock solution of the tetrazine derivative in DMSO. Dilute the stock to a final working concentration (e.g., 50 µM) in your biological medium of choice (e.g., PBS pH 7.4, or cell culture medium).[12]

  • Incubation: Incubate the sample at the temperature of your experiment (e.g., 37°C).[12]

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Analysis: Analyze the concentration of the intact tetrazine by monitoring its characteristic absorbance (e.g., ~520 nm) using a UV-Vis spectrophotometer or by HPLC.[12]

  • Data Analysis: Plot the percentage of remaining tetrazine against time. Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.[12]

References

Technical Support Center: Strategies to Reduce Non-specific Binding of Tetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of tetrazine probes during bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of tetrazine probes and why is it problematic?

Q2: What are the common causes of high background fluorescence with tetrazine probes?

Several factors can contribute to high background fluorescence and non-specific binding of tetrazine probes:

  • Excessive Probe Concentration: Using a higher concentration of the tetrazine probe than necessary increases the likelihood of non-specific interactions.[2]

  • Probe Aggregation: Hydrophobic tetrazine probes can form aggregates that bind non-specifically to cellular structures.[2]

  • Inadequate Washing: Insufficient or ineffective washing steps may fail to remove all unbound or weakly bound probes, leading to a higher background signal.[2][4]

  • Hydrophobic Interactions: The inherent hydrophobicity of some tetrazine probes can lead to their non-specific partitioning into lipid-rich cellular structures.[1]

  • Electrostatic Interactions: Charged tetrazine probes can interact non-specifically with oppositely charged surfaces on cells or other components of the experimental system.[1][5]

  • Instability of Tetrazine Moiety: Some tetrazine derivatives may exhibit instability under physiological conditions, potentially leading to degradation products that bind non-specifically.[6][7]

Q3: How can the hydrophilicity of a tetrazine probe affect non-specific binding?

Increasing the hydrophilicity of tetrazine probes is a key strategy to reduce non-specific binding. Hydrophobic probes have a tendency to interact non-specifically with cellular membranes and other lipophilic environments. By introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) linkers or hydroxyl groups, the aqueous solubility of the probe is enhanced, which can minimize these unwanted hydrophobic interactions.[8][9][10] Studies have shown that more hydrophilic tetrazine derivatives lead to higher tumor-to-background contrast in PET imaging, indicating reduced non-specific uptake in non-target tissues.[9][10]

Q4: What are fluorogenic tetrazine probes and how do they help reduce background?

Fluorogenic tetrazine probes are designed to be minimally fluorescent until they react with their target dienophile (e.g., TCO).[11][12][13] The tetrazine moiety in these probes acts as a quencher, suppressing the fluorescence of the attached fluorophore.[11][14] Upon the inverse-electron-demand Diels-Alder (iEDDA) reaction, the tetrazine is consumed, leading to a conformational or electronic change that "turns on" the fluorescence.[14] This mechanism provides a high signal-to-noise ratio, as the background fluorescence from unbound probes is significantly reduced, often eliminating the need for extensive washing steps ("no-wash" imaging).[13][15][16]

Troubleshooting Guide

This guide provides systematic steps to identify and resolve issues related to non-specific binding of tetrazine probes.

Issue: High background signal observed in fluorescence microscopy.

Click to expand troubleshooting steps

1. Optimize Probe Concentration:

  • Problem: The concentration of the tetrazine probe may be too high, leading to increased non-specific interactions.[2]

  • Solution: Perform a concentration titration to determine the lowest effective probe concentration that still provides a robust specific signal. Start with the recommended concentration from the manufacturer or literature and perform serial dilutions.

2. Enhance Washing Procedures:

  • Problem: Inadequate washing may not be sufficient to remove all unbound probes.[2][4]

  • Solution: Increase the number and duration of washing steps after probe incubation. Optimize the composition of the wash buffer; for example, adding a low concentration of a non-ionic surfactant like Tween 20 can help disrupt non-specific hydrophobic interactions.[1][5] Ensure the wash buffer is fresh and of high quality.[4]

3. Incorporate Blocking Agents:

  • Problem: Non-specific binding sites on cells or tissues may be available for the probe to adhere to.

  • Solution: Before adding the tetrazine probe, incubate the sample with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or casein, which can occupy non-specific binding sites and reduce background.[1][5]

4. Modify Buffer Conditions:

  • Problem: The pH and salt concentration of the buffer can influence non-specific electrostatic interactions.[1][5]

  • Solution:

    • pH Adjustment: Adjust the pH of the buffer to be near the isoelectric point of your probe or the cellular components to minimize charge-based interactions.[1][5]

    • Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to shield electrostatic interactions.[1][5]

5. Evaluate Probe Structure and Consider Alternatives:

  • Problem: The inherent properties of the tetrazine probe, such as its hydrophobicity or stability, may be the root cause of the high background.

  • Solution:

    • Increase Hydrophilicity: Switch to a tetrazine probe with a more hydrophilic linker, such as a PEG linker.[8][9]

    • Use a Fluorogenic Probe: Employ a fluorogenic tetrazine probe to inherently reduce the background signal from unbound probes.[11][12][13]

    • Consider a Different Tetrazine Core: The stability and reactivity of the tetrazine core can vary between derivatives. Consult literature to select a tetrazine derivative with a good balance of reactivity and stability for your application.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to strategies for reducing non-specific binding. Direct comparative data on the reduction of non-specific binding is often application-specific; therefore, this table provides kinetic data and properties that influence specificity.

Strategy/ParameterTetrazine Derivative/ConditionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsKey Outcome/Observation
Reaction Kinetics 3,6-di-(2-pyridyl)-s-tetrazine + TCO~20009:1 Methanol/WaterExceptionally fast kinetics enable the use of low probe concentrations.[17][18]
Methyl-substituted tetrazine + TCO~1000Aqueous MediaFast kinetics suitable for biological applications.[8]
Hydrogen-substituted tetrazine + TCOup to 30,000Aqueous MediaVery rapid reaction rates.[8]
Me₄Pyr-Tz + TCO-PEG₄69,400DPBSHigh rate constant, indicating efficient reaction.[8]
Hydrophilicity 3,6-di-(2-hydroxyethyl)tetrazine11.5 x 10³Not SpecifiedIncreased hydrophilicity led to improved tumor-to-background contrast in PET imaging.[10]
Stability in GSH Pyrimidine tetrazine (PmTz)Not Applicable10 mM GSH, 37°C, 12hOnly 38% remained intact, indicating lower stability.[19]
RGD-Dox (novel tetrazine conjugate)Not Applicable10 mM GSH, 37°C, 12h96% remained intact, showing high stability.[19]

Key Experimental Protocols

Protocol 1: General Procedure for Two-Step Live Cell Labeling to Minimize Non-specific Binding

This protocol outlines a two-step labeling strategy for intracellular targets, which helps to reduce background by washing out the initial labeling agent before introducing the tetrazine probe.

  • Metabolic Labeling/Target Modification: a. Culture cells of interest (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Introduce the dienophile (e.g., TCO-modified amino acid or other TCO-tagged molecule) to the cells. For metabolic labeling, incubate for 24-48 hours to allow for incorporation into the target protein.[3]

  • Cell Washing: a. After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated dienophile.

  • Tetrazine Probe Incubation: a. Prepare the tetrazine probe solution in a suitable buffer (e.g., PBS or cell culture medium) at the optimized concentration (determined via titration). b. Incubate the cells with the tetrazine probe solution. Incubation times can range from 30 minutes to 2 hours at room temperature or 37°C, depending on the reaction kinetics.[20]

  • Final Washing: a. Wash the cells three to five times with PBS to remove unbound tetrazine probe. Adding a non-ionic surfactant like 0.05% Tween 20 to the wash buffer can be beneficial.

  • Imaging: a. Proceed with fluorescence microscopy imaging.

Protocol 2: In Situ Protein-Protein Interaction Detection with Fluorogenic Probes

This protocol is adapted for detecting protein-protein interactions using a fluorogenic tetrazine probe that requires the proximity of two targets for activation.

  • Antibody Incubation: a. Fix and permeabilize cells as required for immunofluorescence. b. To block non-specific binding sites, incubate the cells in a 10% serum solution for 1 hour.[21] c. Incubate with primary antibodies targeting the two proteins of interest overnight at 4°C.[21] d. Wash the cells three times with PBST (PBS with Tween 20).[21] e. Incubate for 1 hour at room temperature with secondary antibodies conjugated to a dienophile (e.g., TCO).[21]

  • Fluorogenic Probe Addition: a. Wash the cells three times with PBST.[21] b. Add the fluorogenic, dual-tetrazine probe at a final concentration of around 200 nM in PBS and incubate for 20 minutes.[21]

  • Final Wash and Imaging: a. Perform a final wash step with PBST.[21] b. Mount the coverslips and proceed with imaging. A strong fluorescent signal should only be observed where the two target proteins are in close proximity.

Visualizations

Troubleshooting_Workflow start High Background Signal optimize_conc Optimize Probe Concentration start->optimize_conc Step 1 enhance_wash Enhance Washing Procedures optimize_conc->enhance_wash If problem persists resolution Signal Improved optimize_conc->resolution Success add_blocking Add Blocking Agents enhance_wash->add_blocking If problem persists enhance_wash->resolution Success modify_buffer Modify Buffer Conditions add_blocking->modify_buffer If problem persists add_blocking->resolution Success change_probe Evaluate/Change Probe modify_buffer->change_probe If problem persists modify_buffer->resolution Success change_probe->resolution

Caption: A troubleshooting workflow for addressing high background signals in tetrazine probe experiments.

Fluorogenic_Probe_Mechanism cluster_0 Before Reaction cluster_1 After Reaction with Target UnboundProbe Fluorogenic Tetrazine Probe Fluorophore_quenched Fluorophore (Quenched) Tetrazine_quencher Tetrazine (Quencher) Fluorophore_active Fluorophore (Fluorescent) Fluorophore_quenched->Fluorophore_active Quenching Released Dihydropyridazine Dihydropyridazine (Non-quenching) Tetrazine_quencher->Dihydropyridazine + TCO (iEDDA Reaction) BoundProbe Probe-Target Complex TCO_Target TCO-Target TCO_Target->Dihydropyridazine

Caption: The mechanism of fluorescence activation in fluorogenic tetrazine probes.

References

Technical Support Center: Improving the Solubility of Hydrophobic Tetrazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with hydrophobic tetrazine reagents. Poor aqueous solubility is a common hurdle in bioorthogonal chemistry, often leading to failed reactions, low yields, and unreliable data. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments and offer detailed strategies to enhance the solubility of your tetrazine reagents.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic tetrazine reagent is precipitating out of my aqueous reaction buffer. What are the primary strategies to improve its solubility?

A1: Precipitation of hydrophobic tetrazine reagents in aqueous buffers is a frequent issue. The primary strategies to address this can be categorized into formulation-based approaches and chemical modifications.

  • Formulation-Based Approaches: These methods involve the use of additives to increase the apparent solubility of the tetrazine without altering its chemical structure. Common techniques include:

    • Co-solvents: Utilizing water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[1]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar parts and increasing their aqueous solubility.[2][3][4]

  • Chemical Modifications: This approach involves altering the chemical structure of the tetrazine reagent to inherently increase its hydrophilicity.

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the tetrazine is a widely used and effective method to improve water solubility and pharmacokinetic properties.[5][6]

Q2: How do I choose the right solubilization technique for my specific tetrazine reagent and application?

A2: The selection of an appropriate solubilization strategy depends on several factors, including the physicochemical properties of your tetrazine, the intended application (e.g., in vitro, in vivo), and the compatibility of the solubilizing agent with your biological system.

Here is a decision-making workflow to guide your choice:

Decision Workflow for Solubility Enhancement start Start: Hydrophobic Tetrazine Precipitation check_compatibility Is the experimental system sensitive to organic solvents? start->check_compatibility use_cosolvent Use Co-solvent (e.g., DMSO, DMF) check_compatibility->use_cosolvent No chemical_modification Is chemical modification of the tetrazine feasible? check_compatibility->chemical_modification Yes end_formulation Optimized Formulation use_cosolvent->end_formulation check_cyclodextrin Consider Cyclodextrin-based Formulation check_cyclodextrin->end_formulation chemical_modification->check_cyclodextrin No use_pegylation Synthesize or purchase a PEGylated Tetrazine chemical_modification->use_pegylation Yes end_synthesis Hydrophilic Tetrazine Derivative use_pegylation->end_synthesis

Caption: A workflow for selecting a suitable solubility enhancement technique.

Q3: What is the impact of pH on the stability and solubility of tetrazine reagents?

A3: The pH of the reaction buffer can significantly impact both the stability and solubility of tetrazine reagents. Tetrazine stability is generally pH-dependent, with degradation observed under harsh acidic or basic conditions.[7] For instance, some tetrazines exhibit greater stability in acidic to neutral pH ranges, while others may be more susceptible to hydrolysis at higher pH.[7][8] It is crucial to consult the manufacturer's data or perform preliminary stability studies at your desired pH.

The solubility of tetrazines with ionizable groups will also be pH-dependent. For example, a tetrazine with a carboxylic acid moiety will be more soluble at a pH above its pKa due to deprotonation and increased polarity.

Troubleshooting Guide

Issue 1: My tetrazine reagent precipitates even with the use of a co-solvent.

Possible CauseRecommended Solution(s)
Insufficient co-solvent concentration Gradually increase the percentage of the co-solvent (e.g., DMSO, DMF) in your aqueous buffer. Start with a low percentage (e.g., 1-5%) and incrementally increase it while monitoring for precipitation. Be mindful of the tolerance of your biological system to the organic solvent.
"Salting out" effect High concentrations of salts in the buffer can sometimes reduce the solubility of organic molecules. Try reducing the salt concentration of your buffer if your experimental design allows.
Temperature effects The solubility of some compounds is temperature-dependent. Ensure your buffer and solutions are at a consistent temperature. If the reaction can be performed at a slightly elevated temperature without compromising the integrity of your biomolecules, this may improve solubility.
Inherent low solubility of the tetrazine If increasing the co-solvent is not a viable option, consider alternative solubilization methods such as using cyclodextrins or switching to a more hydrophilic, chemically modified tetrazine derivative (e.g., a PEGylated version).

Issue 2: My PEGylated tetrazine shows low reactivity in the ligation reaction.

Possible CauseRecommended Solution(s)
Steric hindrance The PEG chain, while improving solubility, can sometimes sterically hinder the tetrazine core, slowing down the reaction kinetics. Ensure that the PEG linker is sufficiently long to minimize interference with the reactive center.
Incorrect stoichiometry Accurately determine the concentration of your PEGylated tetrazine and the corresponding dienophile (e.g., TCO). A slight molar excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[9]
Degradation of reactants Verify the integrity of your reactants. Prepare fresh solutions and store them appropriately, protected from light and moisture.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Tetrazine using a Co-solvent (DMSO)

This protocol provides a general guideline for preparing a working solution of a hydrophobic tetrazine reagent using DMSO as a co-solvent.

Materials:

  • Hydrophobic tetrazine reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of the hydrophobic tetrazine reagent to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution of the tetrazine in 100% anhydrous DMSO (e.g., 10 mM). Ensure the tetrazine is fully dissolved by vortexing. This stock solution can be stored at -20°C for future use.

  • Prepare the Working Solution:

    • Determine the final desired concentration of the tetrazine in your reaction.

    • Calculate the volume of the DMSO stock solution needed.

    • In a clean microcentrifuge tube, add the required volume of your aqueous reaction buffer.

    • While gently vortexing the buffer, slowly add the calculated volume of the tetrazine-DMSO stock solution. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent immediate precipitation.

    • Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining solubility, and is compatible with your experimental system (typically ≤5%).

  • Final Check:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution appears cloudy or contains visible particles, centrifuge the tube at high speed (e.g., >10,000 x g) for 1-2 minutes. Use the clear supernatant for your experiment. If a significant pellet is observed, the final concentration of the tetrazine is likely above its solubility limit, and you will need to adjust the protocol (e.g., increase the DMSO percentage or lower the final tetrazine concentration).

Co-solvent Solubilization Workflow start Start: Dry Hydrophobic Tetrazine dissolve_in_dmso Dissolve in 100% Anhydrous DMSO (e.g., 10 mM stock) start->dissolve_in_dmso add_to_buffer Slowly add DMSO stock to aqueous buffer with vortexing dissolve_in_dmso->add_to_buffer check_precipitation Visually inspect for precipitation add_to_buffer->check_precipitation solution_ready Soluble Tetrazine Working Solution check_precipitation->solution_ready Clear Solution troubleshoot Troubleshoot: - Increase DMSO % - Lower Tetrazine concentration check_precipitation->troubleshoot Precipitation Observed

Caption: Workflow for solubilizing a hydrophobic tetrazine using a co-solvent.

Protocol 2: General Procedure for PEGylation of a Tetrazine-NHS Ester

This protocol outlines the general steps for conjugating a PEG-containing moiety to a biomolecule using a Tetrazine-NHS ester. The PEG chain enhances the overall hydrophilicity of the resulting conjugate.

Materials:

  • Tetrazine-PEG-NHS ester

  • Biomolecule with a primary amine (e.g., protein, antibody)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a solution of your biomolecule in the amine-free reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester stock solution to the biomolecule solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Tetrazine-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography.

    • The purified, PEGylated tetrazine-biomolecule conjugate is now ready for use in subsequent ligation reactions.

Quantitative Data Summary

The choice of a tetrazine derivative can significantly impact the performance of a bioorthogonal reaction. The following table summarizes key quantitative data for different classes of tetrazines.

Tetrazine DerivativeTypical Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)General Aqueous Stability
Methyl-substituted Tetrazine ~1,000High[10]
Hydrogen-substituted Tetrazine Up to 30,000Lower, more prone to degradation[10]
Pyridyl-substituted Tetrazine >10,000Variable, can be less stable than methyl-substituted analogs[8][11]

Note: Reaction rates and stability are highly dependent on the specific dienophile, solvent, and temperature. The values presented here are for general comparison.

References

Technical Support Center: Minimizing UV Exposure to Prevent DNA Damage During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize UV-induced DNA damage during labeling and other common molecular biology workflows.

Frequently Asked Questions (FAQs)

Q1: How does UV light damage DNA?

A1: UV radiation primarily damages DNA through two mechanisms:

  • Direct Damage (UV-B and UV-C): Shorter wavelength UV light can be directly absorbed by the DNA molecule. This energy can cause the formation of covalent links between adjacent pyrimidine (B1678525) bases (thymine or cytosine), creating cyclobutane (B1203170) pyrimidine dimers (CPDs) and 6-4 pyrimidine pyrimidone photoproducts (64PPs).[1][2] These dimers create a kink in the DNA backbone, which can block replication and transcription.[2][3]

  • Indirect Damage (UV-A): Longer-wavelength UV-A light is less directly damaging to naked DNA.[1] Instead, it generates reactive oxygen species (ROS) from endogenous photosensitizers.[1][2] These ROS, such as singlet oxygen or hydrogen peroxide, can oxidize DNA bases (e.g., converting guanine (B1146940) to 8-oxo-guanine), leading to mutations.[2][3]

While cells have DNA repair mechanisms to fix UV damage, these systems are absent in purified DNA samples used in the lab, making them highly susceptible to the detrimental effects of UV exposure.[1]

Q2: What are the consequences of UV-induced DNA damage in my experiments?

A2: UV-induced DNA damage can significantly compromise your experimental results. Even brief exposure can lead to:

  • Reduced Cloning Efficiency: Nicks and dimers in plasmid DNA can inhibit transformation and replication, leading to a drastic reduction in the number of colonies obtained after ligation.[4]

  • Inhibition of PCR Amplification: DNA polymerases can stall at sites of UV damage, leading to failed or inefficient PCR reactions.

  • Introduction of Mutations: If damaged DNA is successfully replicated, incorrect bases may be incorporated opposite the lesion, introducing mutations into your sequence.

  • Failed Downstream Applications: Damaged DNA may perform poorly in subsequent applications such as sequencing, in vitro transcription, or protein binding assays.

Q3: What laboratory equipment is a common source of UV radiation?

A3: Common sources of UV radiation in a molecular biology lab include:

  • UV Transilluminators: Used for visualizing DNA in agarose (B213101) or polyacrylamide gels stained with fluorescent dyes like ethidium (B1194527) bromide.[1]

  • UV Crosslinkers: Used to covalently attach nucleic acids to membranes for Northern/Southern blotting or to induce protein-DNA crosslinks.[5]

  • Biological Safety Cabinets: Many biosafety cabinets are equipped with UV lamps for sterilization.

Q4: Are fluorescent dyes used for visualization also a source of DNA damage?

A4: Yes, intercalating fluorescent dyes can contribute to photodamage.[6] During fluorescence imaging, the excitation light can cause these dyes to generate radical intermediaries that induce single-strand and double-strand breaks in the DNA.[6][7] This is a separate mechanism from direct UV damage but is an important consideration during any fluorescence-based visualization.

Troubleshooting Guide: UV-Related Issues

Problem Possible Cause Recommended Solution
Low/No colonies after cloning a gel-purified fragment. DNA damage from UV transilluminator during band excision.• Minimize exposure time to the absolute minimum required to excise the band.• Use a lower intensity UV setting if available.• Switch to a longer wavelength UV source (e.g., 360 nm) which is less damaging than short-wave UV (e.g., 254 nm or 302 nm).[8]• Use a blue light transilluminator with a compatible "safe" dye (e.g., SYBR® Safe, GelRed™).[9][10]
PCR amplification of extracted DNA fragment fails. UV-induced pyrimidine dimers are blocking the DNA polymerase.• Follow the recommendations for minimizing UV exposure during gel extraction.• If you must use a UV transilluminator, try to purify the DNA from a larger starting amount to increase the chances of obtaining intact template molecules.
Sequencing results show unexpected mutations (C>T or CC>TT transitions). UV exposure has caused pyrimidine dimer formation and subsequent incorrect repair or bypass during sequencing PCR.• This is a classic signature of UV-induced mutation.[2]• Re-isolate the DNA fragment using a visualization method that avoids UV light, such as a blue light system or UV shadowing.[9][11]
Low signal in Southern/Northern blot after UV crosslinking. Inefficient crosslinking due to incorrect UV dosage.• Optimize the UV crosslinking energy and time. The optimal settings can be surface- and instrument-dependent.• Ensure the UV bulbs in the crosslinker are clean and have not exceeded their lifespan, as intensity decreases over time.[5]
High background on a non-isotopic labeled probe blot. Probe degradation or issues with the labeling reaction.• If using a psoralen-biotin labeling kit that requires UV irradiation, ensure the irradiation time is optimized. Over-irradiation is not recommended.[12]• Increase the stringency of hybridization and wash buffers (e.g., by increasing SDS concentration).[12]

Experimental Protocols

Protocol 1: DNA Visualization and Extraction Using a Blue Light Transilluminator

This protocol is a recommended alternative to UV transillumination to prevent DNA damage.

Materials:

  • Agarose gel containing separated DNA fragments.

  • DNA stain compatible with blue light (e.g., SYBR® Safe, GelGreen™).

  • Blue light transilluminator.

  • Amber or orange filter goggles/face shield.

  • Clean razor blade or scalpel.

  • Appropriate gel extraction kit.

Methodology:

  • Prepare and run the agarose gel as per your standard protocol. Use a blue-light compatible stain either by pre-casting it in the gel or through post-staining.

  • Place the gel onto the viewing surface of the blue light transilluminator.

  • Wear the amber/orange filter goggles to visualize the fluorescent bands. The filter blocks the blue excitation light, allowing the emitted green/yellow fluorescence to be seen clearly.

  • Quickly identify and excise the DNA band of interest using a clean razor blade.

  • Transfer the gel slice to a microfuge tube.

  • Proceed with DNA purification using a commercial gel extraction kit according to the manufacturer's instructions.

Protocol 2: UV Shadowing for Dye-Free DNA Visualization

UV shadowing allows for the visualization of unlabeled nucleic acids, avoiding potential interference from intercalating dyes. It is particularly useful for purifying oligonucleotides.[11]

Materials:

  • Polyacrylamide gel with separated, unlabeled DNA fragments.

  • UV lamp (254 nm).

  • Silica-coated thin-layer chromatography (TLC) plate or a fluorescent intensifying screen.[11][13]

  • UV-blocking face shield.

  • Plastic wrap.

  • Clean razor blade.

Methodology:

  • After electrophoresis, carefully remove one of the glass plates from the polyacrylamide gel.

  • Cover the gel with a single, smooth layer of plastic wrap, avoiding air bubbles.[13]

  • Invert the gel and remove the second glass plate. Wrap the gel completely in the plastic wrap.

  • Place the wrapped gel on top of the silica-coated TLC plate.

  • In a dark room or imaging box, illuminate the gel and plate with a short-wave UV (254 nm) source.

  • The nucleic acids in the gel will absorb the UV light, casting a dark shadow against the fluorescent background of the TLC plate.[11][14] These shadows will appear as purple bands.[13]

  • Mark the position of the band and quickly excise it with a clean razor blade.

  • Proceed with DNA elution and purification.

Quantitative Data Summary

Table 1: UV Crosslinking Parameter Optimization

The optimal time for UV crosslinking depends on the UV intensity, the surface used, and the DNA concentration. The following data is adapted from a study optimizing immobilization on silanized glass slides.

ParameterCondition 1Condition 2Condition 3Condition 4Optimal
UV Exposure Time (min) 12.55105 min
DNA Concentration (µM) 0.5510255 µM
UV Fluency23.96 mW/cm²23.96 mW/cm²23.96 mW/cm²23.96 mW/cm²23.96 mW/cm²

Note: Higher DNA concentrations did not significantly increase signal intensity. Even the lowest concentration (0.5 µM) gave detectable signals.

Table 2: Impact of Brief UV Exposure on Plasmid Transformability

This data illustrates the rapid damaging effect of 302 nm UV light on plasmid DNA, as measured by transformation efficiency.[4]

UV Exposure Time (seconds)Transformation Efficiency (% of control)
0100%
15~80%
30~25%
60~1%
120<0.1%
180<0.1%

Visualizations

DNA_Damage_Mechanism cluster_UVB Direct Damage (UV-B/C) cluster_UVA Indirect Damage (UV-A) UVB UV-B/C Photon DNA_Direct DNA Strand UVB->DNA_Direct Direct Absorption CPD Pyrimidine Dimer (CPD) - Kinks DNA Backbone - Stalls Replication DNA_Direct->CPD UVA UV-A Photon Sensitizer Endogenous Photosensitizer UVA->Sensitizer ROS Reactive Oxygen Species (ROS) Sensitizer->ROS Generates DNA_Indirect DNA Strand ROS->DNA_Indirect Oxidizes Oxidized_Base Oxidized Base (e.g., 8-oxoG) - Causes Mispairing DNA_Indirect->Oxidized_Base DNA_Extraction_Workflow cluster_UV_Warning UV Exposure Zone: High Risk of DNA Damage start Start: Agarose Gel Electrophoresis stain Stain Gel with Blue-Light Compatible Dye (e.g., SYBR Safe) start->stain alternative Alternative: UV Transilluminator start->alternative If blue light is unavailable visualize Visualize on Blue Light Transilluminator stain->visualize Recommended Path excise Excise Band Quickly visualize->excise uv_stain Stain with Ethidium Bromide alternative->uv_stain purify Purify DNA with Gel Extraction Kit excise->purify end End: Purified, Undamaged DNA purify->end uv_visualize Visualize on UV (302nm/254nm) uv_stain->uv_visualize uv_excise Minimize Exposure Time! (< 60 seconds) uv_visualize->uv_excise uv_excise->purify Visualization_Decision_Tree q1 Is DNA for a sensitive downstream application? (Cloning, Sequencing) q2 Is avoiding all dyes (labeled or intercalating) critical? q1->q2 No (e.g., analytical check) ans_blue Use Blue Light System with Safe Dye (e.g., SYBR Safe) q1->ans_blue Yes ans_shadow Use UV Shadowing (unlabeled DNA) q2->ans_shadow Yes ans_uv Use Long-Wave UV (360nm) with EtBr or other dye. Minimize exposure time. q2->ans_uv No ans_uv_short Use Short-Wave UV (302nm) for documentation only. NOT for preparative work. ans_uv->ans_uv_short If long-wave is unavailable

References

Technical Support Center: Optimizing Tetrazine Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for tetrazine ligation?

A1: For the widely used tetrazine-trans-cyclooctene (TCO) ligation, the reaction is robust and efficient across a pH range of 6 to 9.[1][2][3] It is generally considered to be largely insensitive to pH within this physiological range.[4] However, the stability of both the tetrazine and the biomolecule of interest should be considered, as some tetrazines can degrade under harsh acidic or basic conditions.[5] For specific applications like "click-to-release" chemistries, the subsequent release step can be pH-dependent, with acidic conditions often favoring the release.[4]

In specific cases, such as the ligation of tetrazines with vinylboronic acids (VBAs), a higher pH can significantly increase the reaction rate. Studies have shown that the reaction rate between (E)-phenylvinylboronic acid and 3-phenyl-s-tetrazine increases at a higher pH (between 8 and 11), indicating that the boronate anion is more reactive than the boronic acid form.[6][7]

Q2: How does temperature affect the efficiency of tetrazine ligation?

A2: The rate of tetrazine ligation is temperature-dependent. Reactions are commonly performed at room temperature (20-25°C) for convenience and efficiency.[1][2][3] To slow down the reaction, for instance, to monitor kinetics or for handling sensitive biological samples, the temperature can be lowered to 4°C.[1] Conversely, to accelerate the reaction, the temperature can be increased to 37°C or 40°C.[1] It is important to consider the thermal stability of the reactants and any biomolecules involved when adjusting the temperature.

Q3: Can I monitor the progress of my tetrazine ligation reaction?

A3: Yes, the progress of the reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the ligation reaction proceeds, the tetrazine is consumed, leading to a decrease in this absorbance.[2][4] This allows for real-time tracking of the conjugation.

Q4: Is a catalyst required for the tetrazine-TCO ligation?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Data Presentation

The efficiency of tetrazine ligation is highly dependent on the specific tetrazine and dienophile pair, as well as the reaction conditions. The following tables summarize quantitative data on the effect of pH and temperature on reaction rates.

Table 1: Effect of pH on the Second-Order Rate Constant (k₂) of Tetrazine Ligation with (E)-phenylvinylboronic acid

pHSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
8~0.2
9~0.4
10~0.8
11~1.5
Data extracted from a study on the reaction between (E)-phenylvinylboronic acid and 3-phenyl-s-tetrazine in a 50% MeOH and 50% Na₂B₄O₇ buffer at 20°C.[7]

Table 2: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs at Different Temperatures

Tetrazine DerivativeDienophileTemperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)252000
Various methyl-, phenyl-, 2-pyrimidyl-, and 2-pyridyl-substituted tetrazinesTCO251.4 - 230
Various methyl-, phenyl-, 2-pyrimidyl-, and 2-pyridyl-substituted tetrazinesTCO371100 - 73,000
Methyl-substituted tetrazinesTCONot specified~1000
Hydrogen-substituted tetrazinesTCONot specifiedup to 30,000
Me₄Pyr-TzTCO-PEG₄Not specified69,400
This table compiles data from multiple sources.[4][8][9] Reaction conditions and solvents may vary between studies.

Experimental Protocols

Protocol 1: General Procedure for Tetrazine-TCO Ligation

This protocol provides a general starting point for a typical tetrazine-TCO ligation experiment for protein-protein conjugation.[2]

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in PBS buffer.

  • Reaction Setup: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation. Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours. For slower reactions or with sensitive biomolecules, the incubation can be performed at 4°C for a longer duration.

  • Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in the tetrazine's absorbance at approximately 520 nm using a spectrophotometer.

  • Purification: The final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Protocol 2: Monitoring Tetrazine Stability in Aqueous Buffer

This protocol allows for the assessment of tetrazine stability under specific pH and temperature conditions.[5]

Materials:

  • Tetrazine compound of interest

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of desired pH (e.g., PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the tetrazine in sterile DMSO.

  • Working Solution Preparation: Dilute the tetrazine stock solution in the aqueous buffer to a final concentration suitable for absorbance measurement (typically in the low micromolar range). Keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the working solution at a constant temperature (e.g., 25°C or 37°C).

  • Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the λmax of the tetrazine (typically around 515-540 nm).

  • Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values) against time to determine its half-life and degradation rate.

Mandatory Visualization

TetrazineLigationWorkflow cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification TCO_Protein Prepare TCO-functionalized Protein A in Buffer Mix Mix Reactants (1:1 or slight excess of Tetrazine) TCO_Protein->Mix Tetrazine_Protein Prepare Tetrazine-functionalized Protein B in Buffer Tetrazine_Protein->Mix Incubate Incubate (Room Temperature, 1 hr) Mix->Incubate Monitor Monitor Reaction (Optional, via Absorbance) Incubate->Monitor Purify Purify Conjugate (e.g., SEC) Incubate->Purify Monitor->Purify Store Store Conjugate (4°C) Purify->Store TroubleshootingWorkflow Start Low Ligation Efficiency Check_pH Is pH within optimal range (6-9 for TCO)? Start->Check_pH Check_Temp Is temperature appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7.4 Check_pH->Adjust_pH No Check_Reagents Are reagents stable and active? Check_Temp->Check_Reagents Yes Increase_Temp Increase temperature to 37°C (if biomolecules are stable) Check_Temp->Increase_Temp Too Low Decrease_Temp Decrease temperature to 4°C (for longer incubation) Check_Temp->Decrease_Temp Too High/ Sensitive Biomolecule Use_Fresh_Reagents Use fresh stock of Tetrazine/TCO Check_Reagents->Use_Fresh_Reagents No Success Successful Ligation Check_Reagents->Success Yes Adjust_pH->Check_Temp Increase_Temp->Check_Reagents Decrease_Temp->Check_Reagents Use_Fresh_Reagents->Success

References

Preventing degradation of Tetrazine-Ph-NHCO-PEG4-alkyne during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tetrazine-Ph-NHCO-PEG4-alkyne during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C or below, in a desiccated environment, and protected from light. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation and hydrolysis.

Q2: I've noticed a loss of the characteristic pink/red color of my tetrazine solution. What does this indicate?

A2: The pink/red color of the solution is characteristic of the tetrazine ring. A loss of this color is a primary indicator of tetrazine degradation. This can be caused by several factors, including exposure to nucleophiles, strong acids or bases, high temperatures, or prolonged exposure to light.

Q3: Can I store this compound in solution?

A3: While it is best to store the compound as a solid, if you need to prepare a stock solution, use an anhydrous aprotic solvent such as DMSO or DMF. Prepare the solution immediately before use and store any remaining solution at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the susceptibility of the tetrazine ring to hydrolysis.

Q4: What are the main degradation pathways for this molecule?

A4: The degradation of this compound can occur at three main points: the tetrazine ring, the PEG linker, and the terminal alkyne.

  • Tetrazine Ring: Susceptible to hydrolysis (especially in acidic or basic conditions), nucleophilic attack, and reduction. This often leads to the loss of N2 and cleavage of the ring.

  • PEG Linker: Can undergo oxidative degradation, leading to chain scission.

  • Terminal Alkyne: Can be susceptible to hydration, especially in the presence of acid and certain metal ions, leading to the formation of a methyl ketone.

Q5: How can I assess the stability of my this compound sample?

A5: The stability can be assessed using analytical techniques such as HPLC or LC-MS. A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The disappearance of the parent compound and the appearance of degradation products can then be monitored over time under your specific storage conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of reactivity in click chemistry Degradation of the alkyne group.Store the compound under dry, inert conditions. Avoid acidic conditions and sources of metal ion contamination.
Reduced efficiency in Diels-Alder reaction Degradation of the tetrazine ring.Ensure storage at low temperature, protected from light, and in a desiccated, inert environment. Avoid nucleophilic buffers (e.g., Tris) and extreme pH.
Broad peaks or unexpected masses in LC-MS analysis Degradation of the PEG linker.Minimize exposure to oxygen and sources of free radicals. Store under an inert atmosphere.
Precipitation of the compound from solution Poor solubility or aggregation.Ensure the use of an appropriate anhydrous solvent for stock solutions. For aqueous reactions, the PEG linker should enhance solubility, but if issues persist, consider using a small percentage of a compatible organic co-solvent like DMSO.

Data Presentation: Stability of Phenyl-Substituted Tetrazines

Tetrazine DerivativeConditionsRemaining Compound after 12hReference
3-phenyl-s-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C>75%[4]
3,6-diphenyl-s-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C>75%[4]
Phenyl-tetrazine-benzoic acidDMEM + 10% FBS, 37°CHigh stability (specific % not stated)[1][2]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase)

  • HPLC or LC-MS system with a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation (Solution): Mix 100 µL of the stock solution with 900 µL of a 1:1 ACN:water mixture. Incubate at 60°C for 2, 6, and 24 hours.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours. Dissolve in DMSO before analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period. Also, expose the solid compound to the same conditions.

  • Control: A sample of the stock solution diluted in 1:1 ACN:water and stored at -20°C in the dark.

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples by a validated HPLC or LC-MS method. A typical starting method could be a gradient elution on a C18 column with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Mandatory Visualizations

G cluster_0 Troubleshooting Degradation of this compound start Start: Observed Degradation (e.g., color loss, reduced reactivity) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: - Exposed to light/air/moisture - High temperature - Wrong solvent check_storage->improper_storage Yes check_reaction Review Reaction/Buffer Conditions check_storage->check_reaction No correct_storage Correct Storage: - Store at -20°C or below - Desiccated, dark, inert gas - Use anhydrous aprotic solvent for stock improper_storage->correct_storage end End: Optimized Storage and Handling Protocol correct_storage->end improper_reaction Incompatible Conditions: - Nucleophilic buffers (e.g., Tris) - Extreme pH - Presence of reducing agents check_reaction->improper_reaction Yes stability_test Perform Stability Test (e.g., Forced Degradation Study) check_reaction->stability_test No correct_reaction Optimize Conditions: - Use non-nucleophilic buffers (e.g., PBS, HEPES) - Maintain pH 6.5-7.5 - Degas solutions improper_reaction->correct_reaction correct_reaction->end stability_test->end

Caption: Troubleshooting workflow for addressing degradation issues.

G cluster_1 Chemical Structure and Potential Degradation Sites cluster_degradation Degradation Pathways Tetrazine Tetrazine Ring Amide Amide Linkage PEG PEG4 Linker Alkyne Terminal Alkyne Hydrolysis Hydrolysis Hydrolysis->Tetrazine Nucleophilic_Attack Nucleophilic Attack Nucleophilic_Attack->Tetrazine Oxidation Oxidation Oxidation->PEG Hydration Hydration Hydration->Alkyne

Caption: Potential degradation sites in this compound.

References

Technical Support Center: Purifying Protein Conjugates After Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of protein conjugates following tetrazine ligation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a tetrazine labeling reaction?

After the labeling reaction, the mixture typically contains the desired protein conjugate, as well as several impurities. These include unreacted tetrazine-modified small molecules, unlabeled protein, and potentially protein aggregates that may have formed during the reaction process.[1] The presence of these impurities can interfere with downstream applications, making their removal essential.

Q2: Which purification method is the most suitable for my protein conjugate?

The optimal purification strategy depends on the specific properties of your protein and the nature of the conjugated molecule. The most common methods are chromatography-based. See the table below for a comparison of the primary techniques.

Q3: How can I efficiently remove small molecules like unreacted tetrazine?

Size Exclusion Chromatography (SEC), also known as gel filtration, is highly effective for separating molecules based on their size.[2][3] It is an ideal method for removing small unreacted tetrazine reagents from the much larger protein conjugate.[4] Dialysis or buffer exchange using ultrafiltration devices can also be used for this purpose.

Q4: How can I separate the labeled protein conjugate from the unlabeled protein?

Separating labeled from unlabeled protein can be challenging due to their similar sizes. However, the conjugation may alter the protein's surface properties, which can be exploited for separation:

  • Hydrophobic Interaction Chromatography (HIC): If the tetrazine ligation adds a hydrophobic molecule, the conjugate will be more hydrophobic than the unlabeled protein. HIC separates proteins based on differences in surface hydrophobicity.[5][6][7]

  • Ion Exchange Chromatography (IEX): If the label alters the net charge of the protein, IEX can be used for separation.[8][9][10] This method separates molecules based on their charge.[11][12]

  • Affinity Chromatography (AC): This method can be used if the tetrazine reagent includes an affinity tag. A novel approach involves using 2-pyridyl-tetrazine as an "Affinity Bioorthogonal Chemistry (ABC) tag," which can bind to Ni-IDA resin, allowing for the specific purification of tagged proteins.[13][14]

Q5: My protein conjugate appears to be aggregating. What can I do?

Protein aggregation is a common issue that can be induced by the labeling process or subsequent handling.[15]

  • Aggregate Removal: Size Exclusion Chromatography (SEC) is the standard method for removing soluble aggregates from the monomeric protein conjugate.[1][3]

  • Prevention: To prevent further aggregation, optimize buffer conditions by adjusting pH or ionic strength.[16] Adding stabilizers such as glycerol (B35011), sucrose, arginine, or non-denaturing detergents can also improve protein solubility.[16] For proteins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that lead to aggregation.[15][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of tetrazine-labeled protein conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Conjugate Harsh Purification Conditions: Buffer pH or salt concentration may be causing protein denaturation or precipitation on the column.Optimize buffer conditions. For IEX, ensure the buffer pH is at least 1 unit away from the protein's pI.[16] For HIC, avoid excessively high salt concentrations that could precipitate the protein.
Nonspecific Binding: The conjugate is irreversibly binding to the chromatography resin.Add a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer to disrupt hydrophobic interactions. Increase the ionic strength of the elution buffer by adding 0.1-0.2 M NaCl.
Inaccessible Affinity Tag: If using affinity chromatography, the tag may be sterically hindered.Perform the purification under denaturing conditions to expose the tag.[17]
Aggregates in Final Product Inadequate Removal: The chosen chromatography method is not resolving the monomer from the aggregate.Use a high-resolution Size Exclusion Chromatography (SEC) column as a final "polishing" step.[1][4]
Concentration-Induced Aggregation: The protein is aggregating during elution as its concentration increases.Elute into a larger volume or directly into a buffer containing stabilizers like glycerol or arginine to prevent aggregation.[16]
Unreacted Tetrazine in Final Product Inefficient Separation: The purification method (e.g., IEX or HIC) does not separate based on size.Perform a buffer exchange using a desalting column or dialysis. Use SEC for a more definitive separation of small molecules from the protein.[2][4]
Unlabeled Protein Co-elutes with Conjugate Similar Physicochemical Properties: The label does not sufficiently alter the charge or hydrophobicity of the protein for IEX or HIC separation.If possible, use an affinity-based method like the ABC-tag system.[13] Alternatively, try a different chromatography mode (e.g., switch from IEX to HIC) or optimize the gradient for better resolution.[1]
Chromatography Column is Clogged Precipitated Protein/Aggregates: The sample contains insoluble material.Centrifuge and filter the sample through a 0.45 µm filter immediately before loading it onto the column.
Improper Column Storage/Cleaning: The column was not cleaned or stored correctly.Clean the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for removing unreacted small molecules and protein aggregates.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your protein conjugate.

  • Equilibration: Equilibrate the column with at least 2 column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Sample Preparation: Centrifuge your reaction mixture at >14,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate recommended by the column manufacturer. The larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and finally the small, unreacted tetrazine molecules.[4]

  • Fraction Collection: Collect fractions and analyze them using SDS-PAGE and UV-Vis spectroscopy to identify those containing the pure conjugate.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

This method separates molecules based on hydrophobicity and is effective if the tetrazine label increases the conjugate's hydrophobicity.[18][19]

  • Column and Buffer Selection: Choose a HIC column (e.g., Butyl, Phenyl) and a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). The elution buffer should be the same but without the salt.[18]

  • Equilibration: Equilibrate the column with 5-10 column volumes of the binding buffer.

  • Sample Preparation: Add salt to your protein sample to match the concentration in the binding buffer. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the column. The protein conjugate should bind to the resin.

  • Elution: Elute the bound proteins by applying a decreasing salt gradient.[6] The less hydrophobic, unlabeled protein will elute at a higher salt concentration, while the more hydrophobic conjugate will elute later at a lower salt concentration.

  • Fraction Analysis: Collect and analyze fractions to identify the pure protein conjugate.

Data & Method Comparison

Table 1: Comparison of Primary Purification Techniques
FeatureSize Exclusion (SEC)Hydrophobic Interaction (HIC)Ion Exchange (IEX)Affinity Chromatography (AC)
Separation Principle Molecular Size[20]Surface Hydrophobicity[7]Net Surface Charge[9]Specific Binding Interaction[21]
Primary Use Case Remove aggregates, buffer exchange, remove unreacted label[2][3]Separate labeled from unlabeled protein[6]Separate labeled from unlabeled protein (if charge is altered)[10]Isolate tagged conjugates with very high purity[22][23]
Key Advantage Mild, non-denaturing conditions; reliable for aggregate removal.[2]Can provide high resolution between species with subtle hydrophobicity differences.[6][7]High binding capacity and resolution for charge variants.[9]Extremely high selectivity, often achieving >95% purity in one step.[23]
Key Limitation Sample dilution; limited loading volume can make it impractical for large-scale purification.[1][2]High salt can sometimes cause protein precipitation; requires method development.[18]Protein must be charged at the working pH; sensitive to buffer pH and ionic strength.[8]Requires a specific affinity tag on the protein or label; elution can sometimes require harsh conditions.[21][22]

Visual Guides and Workflows

G cluster_0 Purification Workflow A Tetrazine Labeling Reaction Mixture B Step 1: Size Exclusion (SEC) (Removes Aggregates & Free Label) A->B Initial Cleanup C Step 2: HIC or IEX (Separates Labeled vs. Unlabeled) B->C High-Resolution Separation E Analysis (SDS-PAGE, MS) B->E D Pure Protein Conjugate C->D C->E

Caption: A general two-step chromatography workflow for purifying protein conjugates.

G start Analyze Final Product (e.g., by SEC-HPLC) q1 Impurities Present? start->q1 q2 Type of Impurity? q1->q2 Yes end_node Pure Product q1->end_node No res_agg High MW Species (Aggregates) q2->res_agg Aggregates res_free Low MW Species (Free Label) q2->res_free Free Label res_unlabeled Peak Shoulder (Unlabeled Protein) q2->res_unlabeled Unlabeled sol_agg Action: Add SEC Polishing Step. Optimize buffer with stabilizers. res_agg->sol_agg sol_free Action: Use SEC or Desalting Column for buffer exchange. res_free->sol_free sol_unlabeled Action: Optimize HIC/IEX gradient. Consider Affinity Chromatography. res_unlabeled->sol_unlabeled G cluster_0 Principle of Size Exclusion Chromatography (SEC) Column b1 b2 b3 b4 b5 b6 b7 b8 large_mol Large Molecule 0,1.5 large_mol->0,1.5 Excluded Fast Path small_mol Small Molecule 0.3,1.0 small_mol->0.3,1.0 Included Slow Path 0,-1.8 0,1.5->0,-1.8 Excluded Fast Path 0.8,0.7 0.3,1.0->0.8,0.7 Included Slow Path 0.3,0.2 0.8,0.7->0.3,0.2 Included Slow Path 0.8,-0.1 0.3,0.2->0.8,-0.1 Included Slow Path 0.3,-0.8 0.8,-0.1->0.3,-0.8 Included Slow Path 0.8,-1.1 0.3,-0.8->0.8,-1.1 Included Slow Path 0.5,-1.8 0.8,-1.1->0.5,-1.8 Included Slow Path

References

Validation & Comparative

A Comparative Guide to Validating Successful Labeling with Tetrazine-Ph-NHCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, Tetrazine-Ph-NHCO-PEG4-alkyne has emerged as a powerful heterobifunctional linker. Its utility stems from the integration of two distinct bioorthogonal chemistries: the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), and the versatile copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This guide provides an objective comparison of tetrazine-based ligation with other common bioconjugation techniques, supported by experimental data, and offers detailed protocols for validating successful labeling.

The core advantage of the tetrazine-TCO ligation lies in its unparalleled reaction kinetics, which can be up to 1000-fold faster than conventional copper-free click chemistry and up to 1,000,000-fold faster than copper-catalyzed click chemistry.[1][2][3] This remarkable speed allows for efficient labeling at low reactant concentrations, a critical factor for in vivo applications and the study of sensitive biological systems.[4][5]

Quantitative Comparison of Bioorthogonal Ligation Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed. The following table summarizes the k₂ values for tetrazine-TCO ligation in comparison to other widely used bioorthogonal reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-cyclooctene (TCO) ~800 - 30,000 [2]Extremely fast, catalyst-free, and biocompatible.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1 - 2[2]Copper-free and biocompatible, but significantly slower than IEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne + Azide (with Cu(I) catalyst)10 - 100Fast and efficient, but the copper catalyst can be toxic to living cells.
Staudinger LigationAzide + Phosphine~0.002 - 0.003One of the first bioorthogonal reactions, but slow kinetics limit its application.

Visualizing the Labeling Workflow and Comparative Mechanisms

The following diagrams illustrate the experimental workflow for tetrazine-based labeling and compare its mechanism to other click chemistry reactions.

Tetrazine_Labeling_Workflow cluster_preparation Preparation cluster_reaction Bioorthogonal Ligation cluster_validation Validation Biomolecule Biomolecule Reaction_Mix Incubate Biomolecule, Tetrazine Linker, and TCO-Molecule Biomolecule->Reaction_Mix Tetrazine_Linker This compound Tetrazine_Linker->Reaction_Mix TCO_Molecule TCO-modified Molecule (e.g., Fluorophore, Drug) TCO_Molecule->Reaction_Mix SDS_PAGE SDS-PAGE Mobility Shift Reaction_Mix->SDS_PAGE Analyze Product LC_MS LC-MS Analysis Reaction_Mix->LC_MS Analyze Product Fluorescence Fluorescence Spectroscopy Reaction_Mix->Fluorescence Analyze Product

A general workflow for labeling a biomolecule using this compound and a TCO-modified molecule.

Reaction_Mechanisms cluster_IEDDA Tetrazine Ligation (IEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine + TCO TCO trans-cyclooctene N2 N₂ Dihydropyridazine->N2 releases Azide_SPAAC Azide Triazole_SPAAC Triazole Azide_SPAAC->Triazole_SPAAC + Cyclooctyne Cyclooctyne Cyclooctyne Azide_CuAAC Azide Triazole_CuAAC Triazole Azide_CuAAC->Triazole_CuAAC + Alkyne Alkyne Alkyne Cu Cu(I) Cu->Triazole_CuAAC catalyzes

Comparison of bioorthogonal reaction mechanisms.

Experimental Protocols for Validating Successful Labeling

Accurate and reliable validation is critical to confirm the successful conjugation of this compound to your biomolecule of interest. The following protocols detail three common and effective methods for validation.

SDS-PAGE Mobility Shift Assay

This technique is particularly useful for validating the labeling of proteins. The increase in molecular weight upon conjugation with a TCO-modified polyethylene (B3416737) glycol (PEG) chain results in a discernible upward shift in the protein's migration on an SDS-PAGE gel.[6][7]

Objective: To visually confirm the covalent attachment of a TCO-PEG molecule to a tetrazine-functionalized protein.

Materials:

  • Tetrazine-labeled protein

  • TCO-PEG reagent (e.g., TCO-PEG₅₀₀₀)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Laemmli loading buffer (4x) with 10% (v/v) β-mercaptoethanol

  • SDS-PAGE gel (e.g., 12%)

  • Coomassie staining solution

  • Destaining solution

  • Protein molecular weight standards

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions (30 µL final volume):

    • Negative Control: 2 µg of unlabeled protein + PBS

    • Experimental Sample: 2 µg of tetrazine-labeled protein + 10-fold molar excess of TCO-PEG₅₀₀₀ in PBS

    • Positive Control (if available): Pre-conjugated protein standard

  • Incubation: Incubate the reaction mixtures for 5-10 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics.[6]

  • Sample Preparation for Electrophoresis: Add 10 µL of 4x Laemmli loading buffer to each reaction tube.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the samples for 2 minutes at >10,000 x g.

  • Gel Electrophoresis: Load 10-15 µL of each sample onto a 12% SDS-PAGE gel. Also load protein molecular weight standards. Run the gel according to the manufacturer's instructions.

  • Staining and Destaining: Stain the gel with Coomassie solution and subsequently destain to visualize the protein bands.

  • Data Analysis: A successful conjugation will be indicated by the appearance of a higher molecular weight band in the experimental sample lane compared to the negative control lane. The extent of the shift will correspond to the molecular weight of the TCO-PEG reagent. Densitometry can be used for quantitative analysis of labeling efficiency.

LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) provides a highly accurate method to confirm conjugation by detecting the precise mass of the labeled biomolecule.

Objective: To determine the molecular weight of the conjugate and confirm the addition of the tetrazine linker and the TCO-modified molecule.

Materials:

  • Labeled biomolecule sample

  • Unlabeled biomolecule control

  • LC-MS system (e.g., ESI-Q-TOF)

  • Appropriate LC column and mobile phases for separating the biomolecule of interest

Procedure:

  • Sample Preparation: Prepare solutions of the unlabeled control and the labeled biomolecule at a suitable concentration (e.g., 1 mg/mL) in a solvent compatible with your LC-MS method.

  • LC Separation: Inject the samples onto the LC system to separate the biomolecule from unreacted reagents and byproducts.

  • MS Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire mass spectra for both the unlabeled control and the labeled sample.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled biomolecule from its mass spectrum.

    • Determine the molecular weight of the labeled biomolecule.

    • Calculate the expected mass of the conjugate: Mass(Biomolecule) + Mass(this compound) + Mass(TCO-modified molecule) .

    • A successful conjugation is confirmed if the experimentally determined mass of the labeled sample matches the calculated expected mass. Multiple additions of the label can also be identified.

Fluorescence Spectroscopy (Fluorogenic Labeling)

Tetrazine moieties are known to quench the fluorescence of many fluorophores.[8][9] The IEDDA reaction breaks the tetrazine ring, leading to a significant increase in fluorescence intensity. This "turn-on" effect provides a convenient way to monitor the reaction in real-time.

Objective: To validate the conjugation reaction by measuring the increase in fluorescence upon the reaction of a tetrazine-fluorophore conjugate with a TCO-modified biomolecule.

Materials:

  • TCO-modified biomolecule

  • Tetrazine-fluorophore conjugate (where the fluorophore is quenched by the tetrazine)

  • Fluorometer or plate reader with fluorescence detection capabilities

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Establish Baseline Fluorescence: In a cuvette or microplate well, measure the fluorescence of the tetrazine-fluorophore conjugate in the reaction buffer.

  • Initiate Reaction: Add the TCO-modified biomolecule to the cuvette or well containing the tetrazine-fluorophore conjugate.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: A successful reaction will be indicated by a time-dependent increase in fluorescence intensity as the tetrazine is consumed. The final fluorescence intensity should be significantly higher than the initial baseline. The fold-increase in fluorescence can be used to quantify the reaction progress.

Conclusion

Validating the successful labeling with this compound is a critical step in ensuring the reliability and reproducibility of your experiments. The choice of validation method will depend on the nature of the biomolecule and the available instrumentation. The SDS-PAGE mobility shift assay offers a straightforward visual confirmation for proteins, while LC-MS provides precise mass confirmation for a wide range of biomolecules. Fluorescence spectroscopy is a powerful tool for real-time monitoring of the conjugation reaction when using a fluorogenic tetrazine probe. By employing these validation techniques and understanding the superior kinetics of the tetrazine-TCO ligation, researchers can confidently generate well-defined bioconjugates for a multitude of applications in chemical biology, drug development, and diagnostics.

References

A Comparative Guide to the Reaction Kinetics of Tetrazine Derivatives for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bioorthogonal reaction is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, particularly trans-cyclooctene (B1233481) (TCO) derivatives, has emerged as a leading strategy due to its exceptionally fast reaction rates and high specificity in complex biological environments.[1][2] However, the kinetic performance of this ligation is highly dependent on the specific tetrazine derivative employed. This guide provides an objective comparison of the reaction kinetics of various tetrazine derivatives, supported by experimental data, to facilitate the selection of the optimal reagent for specific research applications.

The utility of a tetrazine derivative in bioorthogonal chemistry is primarily assessed by its second-order rate constant (k₂), which quantifies the speed of the reaction.[1] A higher k₂ value is generally desirable, especially for applications involving low reactant concentrations or rapid biological processes.[1] The electronic properties of the substituents on the tetrazine ring play a crucial role in modulating this reactivity; electron-withdrawing groups tend to accelerate the IEDDA reaction.[3][4]

Comparative Reaction Kinetics of Tetrazine Derivatives with TCO

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with trans-cyclooctene (TCO) and its derivatives. It is important to note that reaction conditions such as the specific TCO derivative, solvent, and temperature can influence the observed rate constants.[1]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBSNot Specified
Me₄Pyr-TzTCO-PEG₄69,400DPBSNot Specified
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000Not SpecifiedNot Specified
Me-Tz-PEG4-COOHTCO~1,000Not SpecifiedNot Specified
H-Tz-PEG4-COOHTCOUp to 30,000Not SpecifiedNot Specified
HELIOS 347MeTCO-pSar661806PBS (pH 7.4)37
mTz-pSar20TCO-PEG4463PBS (pH 7.4)37
Diphenyl-s-tetrazine analogsTCO derivative2.86 x 10⁵WaterNot Specified
Di-2-pyridyl-s-tetrazine analogsTCO derivative3.3 x 10⁶WaterNot Specified

This table provides approximate values. Actual rates will depend on specific experimental conditions.[5]

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing different tetrazine derivatives. Stopped-flow spectroscopy is a widely used technique for measuring the rates of fast reactions in solution.[6][7][8]

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectroscopy [1][6]

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[1]

    • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[1]

    • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.[1]

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[1]

    • Load the tetrazine and TCO solutions into separate syringes of the instrument.[1]

    • Initiate rapid mixing of the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1]

    • Record the absorbance decay trace.[1]

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative that is in excess: k₂ = k_obs / [TCO].[1]

Protocol 2: Analysis of Reaction Kinetics by NMR Spectroscopy [2]

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor reaction kinetics when there is no significant change in the UV-Vis spectrum upon reaction.[2][9]

  • Sample Preparation:

    • Prepare a solution of one reactant (e.g., a tetrazine derivative) in a deuterated solvent in an NMR tube.

    • Prepare a concentrated solution of the second reactant (e.g., a TCO derivative) in the same deuterated solvent.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the first reactant.

    • Inject the second reactant into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[10]

  • Data Analysis:

    • Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.[2]

    • Plot the concentration of the reactant or product as a function of time.[2]

    • The second-order rate constant (k₂) can then be calculated from the observed rate constant and the known concentrations of the reactants.[2]

Visualizing the Reaction and Workflow

To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the IEDDA reaction mechanism and a typical workflow for kinetic analysis.

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine TS [4+2] Cycloaddition Tetrazine->TS k₁ Dienophile Dienophile (TCO) Dienophile->TS Intermediate Bicyclic Intermediate TS->Intermediate fast Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen (N₂) Intermediate->Nitrogen Kinetic_Analysis_Workflow cluster_prep Preparation cluster_measurement Measurement (Stopped-Flow) cluster_analysis Data Analysis Prep_Tz Prepare Tetrazine Stock Solution Dilute Dilute to Working Concentrations Prep_Tz->Dilute Prep_TCO Prepare TCO Stock Solution Prep_TCO->Dilute Load Load Syringes Dilute->Load Mix Rapid Mixing Load->Mix Monitor Monitor Absorbance Decay Mix->Monitor Fit Fit Data to Exponential Decay Monitor->Fit Calc_kobs Determine k_obs Fit->Calc_kobs Calc_k2 Calculate k₂ Calc_kobs->Calc_k2

References

A Researcher's Guide to Mass Spectrometry Analysis of Tetrazine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Tetrazine ligation, a bioorthogonal chemical reaction, has emerged as a powerful tool for labeling proteins for mass spectrometry analysis. This guide provides an objective comparison of different tetrazine-based labeling strategies, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

The core of tetrazine-based protein analysis lies in the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO).[1] This reaction is exceptionally fast and highly specific, allowing for the efficient labeling of proteins in complex biological samples.[2]

Performance Comparison of Bioorthogonal Labeling Chemistries

The choice of a bioorthogonal reaction significantly impacts the efficiency of protein enrichment and subsequent identification by mass spectrometry. A comparative study on target protein enrichment using different "click" chemistries revealed the superior efficiency of the iEDDA reaction.

Bioorthogonal ReactionTarget Protein Enrichment EfficiencyReference
iEDDA (Tetrazine-TCO)100%[1]
SPAAC (Copper-free Click)45%[1]
CuAAC (Copper-catalyzed Click)9%[1]
Table 1. Comparison of enrichment efficiency for the PARP1 protein using different bioorthogonal reactions. Data from a study by Rutkowska et al. as cited in Kang et al., 2017.[1]

Comparison of Tetrazine Derivatives for Protein Labeling

The selection of the tetrazine reagent itself is critical and involves a trade-off between reaction kinetics and stability. While highly reactive tetrazines can achieve faster labeling, they may be less stable in biological media.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key Characteristics
3,6-di(2-pyridyl)-s-tetrazine (DP-Tet)~1,000 - 6,000High reactivity, good stability.[3]
3-methyl-6-phenyl-1,2,4,5-tetrazine~330 - 880Moderate reactivity, good for in vivo applications.[1]
Bis-sulfone-PEG4-TetrazineHigh (specific value varies)Cysteine-specific labeling via bis-sulfone moiety.[4]
Fluorinated TetrazinesUp to 10⁶Extremely fast reaction rates.[5]
Styrene-Tetrazine0.078Slower kinetics, but useful for fluorogenic labeling.[1]
Table 2. A summary of commonly used tetrazine derivatives and their characteristics for protein labeling.

Experimental Workflows and Methodologies

Successful mass spectrometry analysis of tetrazine-labeled proteins relies on a well-defined experimental workflow. The general process involves protein labeling, enrichment of labeled proteins, and subsequent analysis by LC-MS/MS.

G cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_ms Mass Spectrometry Analysis protein Protein Sample tco_label Introduce TCO group (e.g., via UAA or chemical modification) protein->tco_label tetrazine_label React with Tetrazine Probe (e.g., Biotin-Tetrazine) tco_label->tetrazine_label lysis Cell Lysis & Proteome Extraction tetrazine_label->lysis enrich Affinity Purification (e.g., Streptavidin beads) lysis->enrich wash Wash to remove non-specific binders enrich->wash elute Elute Labeled Proteins wash->elute digest Protein Digestion (e.g., Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Protein Identification lcms->data

General workflow for mass spectrometry analysis of tetrazine-labeled proteins.

A key step in many workflows is the enrichment of labeled proteins from a complex mixture. This is often achieved by using a tetrazine probe functionalized with an affinity tag, such as biotin.

G protein TCO-labeled Protein labeled_protein Biotinylated Protein protein->labeled_protein iEDDA Reaction biotin_tz Biotin- Tetrazine biotin_tz->labeled_protein bound_complex Bound Complex labeled_protein->bound_complex Binding streptavidin Streptavidin Bead streptavidin->bound_complex

Enrichment of a TCO-labeled protein using a biotin-tetrazine probe.

Experimental Protocols

Protocol 1: General Labeling of TCO-Containing Proteins with a Tetrazine Probe

This protocol describes the labeling of a protein that has been modified to contain a trans-cyclooctene (TCO) group, for example, through the incorporation of a TCO-containing unnatural amino acid (UAA).

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine probe (e.g., Biotin-PEG4-Tetrazine) stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Ensure the TCO-labeled protein sample is at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of the tetrazine probe in anhydrous DMSO.

  • Labeling Reaction: Add a 5-10 fold molar excess of the tetrazine probe to the TCO-labeled protein solution. The final concentration of DMSO should be kept below 5% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is often rapid and may be complete in minutes.[6]

  • Removal of Excess Probe: Remove the unreacted tetrazine probe by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

  • Sample Preparation for Mass Spectrometry: The labeled protein is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.[1]

Protocol 2: Cysteine-Specific Labeling using Bis-sulfone-PEG4-Tetrazine

This protocol outlines a two-step process for labeling cysteine residues.[6]

Materials:

  • Protein sample in a thiol-free buffer

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bis-sulfone-PEG4-Tetrazine

  • TCO-functionalized reporter tag (e.g., TCO-Biotin)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation: Prepare the protein sample at 1-5 mg/mL in a thiol-free buffer.

  • Reduction of Disulfide Bonds (Optional): To label all available cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Labeling with Bis-sulfone-PEG4-Tetrazine:

    • Prepare a 10 mM stock solution of Bis-sulfone-PEG4-Tetrazine in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the tetrazine reagent to the protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent: Remove unreacted Bis-sulfone-PEG4-Tetrazine using a desalting column or dialysis.

  • Bioorthogonal Ligation with TCO-Reporter:

    • Prepare a stock solution of the TCO-functionalized reporter tag.

    • Add a 5-10 fold molar excess of the TCO-reporter to the tetrazine-labeled protein.

    • Incubate for 1 hour at room temperature.

  • Preparation for Mass Spectrometry: The now-labeled protein is ready for standard proteomics sample preparation, including digestion and subsequent LC-MS/MS analysis.[6]

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Labeled protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.

This guide provides a foundational understanding of the mass spectrometry analysis of tetrazine-labeled proteins. The optimal choice of reagents and protocols will depend on the specific experimental goals and the nature of the protein of interest.

References

A Comparative Guide to HPLC Methods for Bioconjugate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the development and quality control of bioconjugates, such as antibody-drug conjugates (ADCs). The inherent heterogeneity of these complex molecules necessitates a suite of orthogonal HPLC methods to accurately assess critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), aggregation, fragmentation, and charge variants. This guide provides a detailed comparison of the most commonly employed HPLC techniques, supported by experimental data and protocols to aid in method selection and implementation.

Key HPLC Methods for Bioconjugate Analysis

The purity of bioconjugates is a multifaceted parameter. No single HPLC method can provide a complete picture. Instead, a combination of techniques is employed to analyze different aspects of the bioconjugate's structure and potential impurities. The primary methods include:

  • Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug-to-antibody ratio (DAR) and drug-load distribution for cysteine-linked ADCs.[1] Separation is based on the hydrophobicity of the bioconjugate, which increases with the number of conjugated drug molecules.

  • Size-Exclusion Chromatography (SEC): The standard method for quantifying aggregates, monomers, and fragments.[2][3] This technique separates molecules based on their hydrodynamic size in solution.[3]

  • Ion-Exchange Chromatography (IEX): Used to separate and quantify charge variants that can arise from post-translational modifications or degradation.[4][5] Separation is based on the net surface charge of the bioconjugate.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile technique that can be used to determine DAR, quantify free drug, and analyze fragments.[1][6][7] It separates molecules based on their hydrophobicity under denaturing conditions.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method depends on the specific quality attribute being assessed. The following table summarizes the key performance characteristics of each technique for bioconjugate analysis.

Parameter Hydrophobic Interaction Chromatography (HIC) Size-Exclusion Chromatography (SEC) Ion-Exchange Chromatography (IEX) Reversed-Phase HPLC (RP-HPLC)
Primary Application Drug-to-Antibody Ratio (DAR) determination, Drug Load Distribution[1][8][9][10]Aggregation and fragmentation analysis[2][3]Charge variant analysis[4][5]DAR (reduced ADC), free drug quantification, fragment analysis[1][6][7]
Principle of Separation HydrophobicityHydrodynamic SizeNet Surface ChargeHydrophobicity
Typical Mobile Phase High salt concentration (e.g., ammonium (B1175870) sulfate (B86663), sodium phosphate) with a decreasing salt gradient.[10]Aqueous buffer (e.g., phosphate-buffered saline)[1][8]Buffer with increasing salt concentration or a pH gradient.[11]Acetonitrile or isopropanol (B130326) with water and an ion-pairing agent (e.g., TFA, formic acid).[12]
Denaturing/Non-denaturing Non-denaturing[10]Non-denaturing[4]Non-denaturing[4]Denaturing
MS Compatibility Generally not directly compatible due to high salt concentrations, though some methods have been developed.[8]Compatible with MS-friendly mobile phases.Can be MS-compatible, especially with pH gradients.[5]Readily compatible with MS.
Typical Analysis Time 15 - 45 minutes15 - 30 minutes20 - 60 minutes5 - 30 minutes

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed HPLC methods, based on published application notes for commercially available ADCs like brentuximab vedotin and trastuzumab emtansine.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis of Brentuximab Vedotin

This protocol is designed to separate the different drug-loaded species of a cysteine-linked ADC.

  • Column: Agilent AdvanceBio HIC 300Å, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • Gradient:

    • 0-2 min: 0% B

    • 2-17 min: 0-100% B

    • 17-20 min: 100% B

    • 20.1-25 min: 0% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis of Trastuzumab Emtansine

This method is optimized for the quantification of monomers, aggregates, and fragments of an ADC.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm[1]

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm[1]

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.[1]

Ion-Exchange Chromatography (IEX) for Charge Variant Analysis

This protocol is suitable for separating acidic and basic variants of a bioconjugate.

  • Column: Waters Protein-Pak Hi Res SP, 4.6 x 100 mm, 7 µm[11]

  • Mobile Phase A: 20 mM MES, pH 6.5

  • Mobile Phase B: 20 mM MES, 1.0 M NaCl, pH 6.5

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-30% B

    • 35-40 min: 30-100% B

    • 40-45 min: 100% B

    • 45.1-50 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute bioconjugate to 1 mg/mL in Mobile Phase A.

Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

This method is used to determine the DAR of an ADC after reduction of the interchain disulfide bonds.

  • Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 25% B

    • 2-12 min: 25-45% B

    • 12-13 min: 45-90% B

    • 13-15 min: 90% B

    • 15.1-18 min: 25% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 80 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Reduce the ADC by adding a reducing agent like DTT or TCEP. For example, incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.

Visualization of Workflows and Method Relationships

To better understand the application of these HPLC methods, the following diagrams illustrate a typical experimental workflow and the logical relationship between the methods and the purity attributes they measure.

ExperimentalWorkflow Bioconjugate Bioconjugate Sample HIC HIC Analysis Bioconjugate->HIC SEC SEC Analysis Bioconjugate->SEC IEX IEX Analysis Bioconjugate->IEX RPHPLC RP-HPLC (Reduced) Bioconjugate->RPHPLC DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Fragmentation SEC->Aggregation Charge Charge Variants IEX->Charge ReducedDAR DAR (Orthogonal) RPHPLC->ReducedDAR

Typical analytical workflow for bioconjugate purity assessment.

LogicalRelationships cluster_Purity Bioconjugate Purity Attributes cluster_Methods HPLC Methods DAR Drug-to-Antibody Ratio (DAR) Aggregation Aggregation/ Fragmentation Charge Charge Variants FreeDrug Free Drug HIC HIC HIC->DAR Primary SEC SEC SEC->Aggregation Primary IEX IEX IEX->Charge Primary RPHPLC RP-HPLC RPHPLC->DAR Orthogonal RPHPLC->Aggregation Secondary RPHPLC->FreeDrug Primary

Relationship between HPLC methods and purity attributes.

Conclusion

The comprehensive characterization of bioconjugate purity requires a multi-faceted approach utilizing a suite of orthogonal HPLC methods. HIC is the preferred method for DAR determination of intact ADCs, while SEC is essential for monitoring aggregation and fragmentation. IEX provides crucial information on charge heterogeneity, and RP-HPLC serves as a versatile, high-resolution technique for orthogonal DAR measurement and free drug analysis. The selection and optimization of these methods, guided by the protocols and comparative data presented here, are paramount for ensuring the safety, efficacy, and quality of bioconjugate therapeutics.

References

A Head-to-Head Comparison of Tetrazines for In Vivo Imaging Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal bioorthogonal chemistry is paramount for successful in vivo imaging. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a leading strategy for pretargeted imaging, offering rapid kinetics and high specificity.[1][2][3] This guide provides an objective, data-driven comparison of various tetrazine derivatives to aid in the selection of the most suitable probe for your research needs.

The core principle of pretargeted in vivo imaging involves a two-step approach. First, a targeting moiety, like an antibody conjugated to a dienophile (e.g., TCO), is administered. This conjugate is allowed to accumulate at the target site and clear from systemic circulation. Subsequently, a small, rapidly clearing tetrazine probe, labeled with an imaging agent (e.g., a fluorophore or a radionuclide), is injected. This tetrazine then rapidly and specifically reacts with the dienophile-tagged targeting molecule at the site of interest, leading to high-contrast images.[4][5]

Key Performance Metrics for In Vivo Imaging

The efficacy of a tetrazine probe for in vivo imaging is determined by several key parameters:

  • Reaction Kinetics (k₂): The second-order rate constant (k₂) dictates the speed of the bioorthogonal reaction. Faster kinetics are crucial for efficient labeling, especially at the low concentrations typically encountered in vivo.[1][2]

  • In Vivo Stability: Tetrazines must remain stable in biological media to reach their target. Degradation can lead to off-target reactions and reduced imaging signal.[6][7]

  • Pharmacokinetics and Biodistribution: The clearance rate and non-specific uptake of the tetrazine probe significantly impact the signal-to-background ratio. Ideal probes exhibit rapid clearance from non-target tissues.[6][8][9]

  • Tumor Uptake and Target-to-Background Ratios: These metrics are direct indicators of imaging contrast and the ability to clearly visualize the target.[10][11]

Comparative Data of Tetrazine Derivatives

The following tables summarize the quantitative performance of various tetrazine derivatives based on published experimental data.

Table 1: Reaction Kinetics of Tetrazine-Dienophile Pairs

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-diphenyl-s-tetrazineTCO~13,090[12]
FITC-TetrazineNorbornene~1.9[13][14]
FITC-TetrazineTCO> 6,000[8][14]
2-pyridyl-substituted tetrazinesTCOUp to 3,300,000[15]
Al[¹⁸F]NOTA-labeled tetrazineTCO-[16]
¹⁸F-labeled bispyridyl tetrazinesiTCO-[17]

Table 2: In Vivo Performance of ¹⁸F-Labeled Tetrazines for PET Imaging

¹⁸F-Labeled Tetrazine ScaffoldPeak Tumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood RatioReference
[¹⁸F]1 (dicarboxylic acid, net charge -1)0.66--[18]
[¹⁸F]2 (monocarboxylic acid, net charge 0)1.2HighHigh[10]
[¹⁸F]4 (monocarboxylic acid, net charge 0)1.8--[10]

Note: %ID/g = percentage of injected dose per gram of tissue. Data is presented for LS174T xenografts pretargeted with a TCO-modified antibody.[10]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in pretargeted in vivo imaging, the following diagrams have been generated using the DOT language.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging Probe Administration cluster_2 Step 3: In Vivo Click Reaction & Imaging Antibody-TCO Antibody-TCO Conjugate TargetCell Target Cell (e.g., Tumor Cell) Antibody-TCO->TargetCell Binding & Accumulation Circulation Systemic Circulation Antibody-TCO->Circulation Clearance of Unbound Conjugate ClickedProduct Stable Covalent Bond (Dihydropyridazine) Circulation->ClickedProduct Bioorthogonal Reaction TetrazineProbe Labeled Tetrazine Probe (e.g., ¹⁸F-Tz) TetrazineProbe->Circulation Injection Imaging Imaging (e.g., PET Scan) ClickedProduct->Imaging Signal Generation

Caption: Pretargeted in vivo imaging workflow.

G Start Start AnimalModel Prepare Tumor-Bearing Animal Model Start->AnimalModel InjectAntibody Administer Antibody-TCO Conjugate (IV) AnimalModel->InjectAntibody Incubate Allow for Accumulation and Clearance (24-72h) InjectAntibody->Incubate InjectTetrazine Administer Labeled Tetrazine Probe (IV) Incubate->InjectTetrazine Image Perform In Vivo Imaging (e.g., PET/CT, Fluorescence) InjectTetrazine->Image Analyze Data Acquisition and Analysis Image->Analyze End End Analyze->End

Caption: General experimental workflow for in vivo imaging.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Pretargeted Fluorescence Imaging

This protocol provides a general guideline for in vivo fluorescence imaging in a murine tumor model.[4]

Materials:

  • Antibody-TCO conjugate

  • Fluorescent tetrazine probe

  • Tumor-bearing mice

  • Sterile phosphate-buffered saline (PBS)

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody-TCO Administration: Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL. Administer 100 µg of the conjugate to each mouse via intravenous (tail vein) injection.[4]

  • Incubation and Clearance: Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This duration should be optimized based on the antibody's pharmacokinetics.[4]

  • Tetrazine Probe Preparation and Administration: Prepare a stock solution of the fluorescent tetrazine probe in a biocompatible solvent like DMSO. Dilute the stock solution in sterile PBS to the desired final concentration, ensuring the final DMSO concentration is below 5%. Administer the probe via intravenous injection. The optimal dose should be determined empirically.[4]

  • In Vivo Imaging: Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.[4]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the signal-to-background ratio. Include a control group that did not receive the Antibody-TCO conjugate to assess non-specific probe accumulation.[4]

Protocol 2: In Vivo Pretargeted PET Imaging

This protocol outlines the procedure for pretargeted PET imaging using ¹⁸F-labeled tetrazines in a xenograft mouse model.[10][16]

Materials:

  • TCO-modified antibody (e.g., CC49-TCO)

  • ¹⁸F-labeled tetrazine probe

  • LS174T tumor-bearing xenograft mice

  • PET/CT scanner

  • Anesthesia

Procedure:

  • Antibody-TCO Administration: Inject the TCO-modified antibody into the tumor-bearing mice and allow it to accumulate at the tumor site and clear from circulation.[10]

  • Radiolabeled Tetrazine Administration: After the appropriate incubation period (typically 24-48 hours), administer the ¹⁸F-labeled tetrazine probe via intravenous injection.[16][19]

  • PET/CT Imaging: Perform PET/CT scans at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 2, and 3 hours).[10]

  • Biodistribution Studies: After the final imaging time point, euthanize the mice and collect major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to determine the biodistribution of the radiotracer, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][16]

  • Data Analysis: Analyze the PET images to determine the tumor uptake of the radiotracer. Calculate tumor-to-muscle, tumor-to-abdomen, and tumor-to-blood ratios to assess imaging contrast.[10]

Conclusion

The choice of tetrazine for in vivo imaging is a critical decision that depends on the specific application and desired imaging modality. For applications requiring extremely rapid kinetics, highly reactive tetrazines like 2-pyridyl-substituted derivatives are advantageous.[15] For PET imaging, the development of ¹⁸F-labeled tetrazines with favorable pharmacokinetics has shown great promise, with neutral monocarboxylic acid derivatives demonstrating superior in vivo performance in head-to-head comparisons.[10][11] Researchers should carefully consider the trade-offs between reaction kinetics, stability, and in vivo clearance to select the optimal tetrazine probe for their studies. The provided data and protocols serve as a valuable resource to guide this selection process and facilitate the successful application of tetrazine bioorthogonal chemistry in in vivo imaging.

References

The Unrivaled Speed of Tetrazine Ligation: A Comparative Guide to Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of chemical biology, drug development, and molecular imaging, the choice of a bioorthogonal reaction is critical. Among the arsenal (B13267) of available chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, commonly known as tetrazine ligation, has emerged as a frontrunner. This guide provides an objective comparison of tetrazine ligation with other prominent bioorthogonal reactions, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the optimal tool for your research needs.

The primary advantage of tetrazine ligation lies in its exceptionally fast reaction kinetics, often orders of magnitude faster than other bioorthogonal reactions.[1][2] This rapid reactivity is crucial for capturing dynamic biological processes and for applications where low concentrations of reactants are necessary.[3][4]

Kinetic Performance: A Quantitative Comparison

The second-order rate constant (k₂) is a key metric for comparing the speed of bioorthogonal reactions. The table below summarizes the k₂ values for tetrazine ligation with various dienophiles and compares them with those of popular strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Tetrazine Ligation (IEDDA) 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene (B1233481) (TCO)~2000 - 30,000[2][5][6]
Monosubstituted Tetrazine + sTCOUp to 87,000[6]
3-phenyl-1,2,4,5-tetrazine + Norbornene~0.2 - 1.0[7][8]
Hydroxyl-substituted Tetrazine + Vinylboronic Acid (VBA)Up to 27[7]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Benzyl Azide~0.1 - 2.3[3][9][10]
Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide~0.1[3]
Difluorinated Cyclooctyne (B158145) (DIFO) + Benzyl Azide~0.076[11]

As the data illustrates, the reaction between tetrazines and highly strained trans-cyclooctenes (TCO) exhibits unparalleled speed, making it the premier choice for time-sensitive applications.

Stability and Orthogonality: Key Considerations

Beyond kinetics, the stability of the reactants and the resulting covalent linkage in a biological environment is paramount.

Tetrazine Ligation:

  • Reactant Stability: The stability of tetrazines can be a concern, as they can be susceptible to degradation in aqueous media, particularly those with electron-withdrawing substituents which enhance reactivity.[6] However, the stability can be significantly improved by modifying the substituents on the tetrazine ring. For instance, tetrazines with electron-donating groups or certain heterocyclic structures exhibit greater stability in physiological conditions.[5][7]

  • Product Stability: The resulting dihydropyridazine (B8628806) or pyridazine (B1198779) linkage is generally stable.

  • Orthogonality: Tetrazine ligation is highly orthogonal to most biological functional groups and other bioorthogonal reactions, such as SPAAC, allowing for simultaneous dual-labeling experiments.[12][13]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

  • Reactant Stability: Strained cyclooctynes, particularly DBCO, are generally stable in aqueous buffers. However, they can exhibit some reactivity towards endogenous thiols, such as glutathione, which can be a consideration in intracellular applications.

  • Product Stability: The resulting triazole linkage is exceptionally stable.

  • Orthogonality: SPAAC is also highly orthogonal to biological functionalities and can be used in conjunction with tetrazine ligation for multiplexed experiments.[12]

Side Reactions and Biocompatibility

Both tetrazine ligation and SPAAC are considered highly biocompatible as they do not require cytotoxic catalysts like the copper used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][11]

  • Tetrazine Ligation: The primary concern regarding side reactions is the potential for tetrazines to react with endogenous molecules, though this is generally minimal with carefully designed reagents.[14] The reaction itself is very clean, producing only nitrogen gas as a byproduct.[4]

  • SPAAC: As mentioned, the main potential for off-target reactivity is the reaction of strained alkynes with thiols.

Experimental Protocols

To facilitate the practical application of these chemistries, detailed methodologies for key comparative experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy

This protocol outlines a general method for measuring the kinetics of a bioorthogonal reaction by monitoring the change in absorbance of a reactant over time.

Materials:

  • UV-Vis spectrophotometer (a stopped-flow accessory is recommended for very fast reactions)[15]

  • Quartz cuvettes

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stock solutions of the bioorthogonal reactants (e.g., tetrazine and TCO-derivative, or cyclooctyne and azide) in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a solution of one reactant (e.g., the tetrazine or azide) at a known concentration in the reaction buffer.

  • Prepare a solution of the second reactant (e.g., the TCO-derivative or cyclooctyne) at a significantly higher concentration (at least 10-fold excess) to ensure pseudo-first-order kinetics.

  • Place the cuvette containing the first reactant in the spectrophotometer and record the initial absorbance at the wavelength corresponding to the maximum absorbance of that reactant (e.g., ~520 nm for many tetrazines).

  • Rapidly add the second reactant to the cuvette, mix thoroughly, and immediately begin recording the absorbance at fixed time intervals.

  • Continue data acquisition until the absorbance value stabilizes, indicating the reaction is complete.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay curve.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Assessment of Reactant Stability in Biological Media

This protocol describes a method to evaluate the stability of a bioorthogonal reactant in a biologically relevant medium such as cell lysate or serum.

Materials:

  • Bioorthogonal reactant of interest

  • Biological medium (e.g., cell lysate, fetal bovine serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of the bioorthogonal reactant.

  • Add the reactant to the biological medium and a control buffer (e.g., PBS) to a final desired concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each sample.

  • Quench any potential reactions if necessary (e.g., by protein precipitation with cold acetonitrile).

  • Analyze the concentration of the remaining reactant in each aliquot using a suitable analytical method. For example, the characteristic absorbance of a tetrazine can be monitored by UV-Vis spectroscopy.

  • Plot the percentage of the remaining reactant against time to determine its stability profile in the biological medium compared to the control buffer.

Visualizing the Chemistries and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Reaction_Mechanisms cluster_tetrazine Tetrazine Ligation (IEDDA) cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) tetrazine Tetrazine transition_state_tet [4+2] Cycloaddition Transition State tetrazine->transition_state_tet + tco trans-Cyclooctene (TCO) tco->transition_state_tet dihydropyridazine Dihydropyridazine transition_state_tet->dihydropyridazine Fast pyridazine Pyridazine dihydropyridazine->pyridazine Retro-Diels-Alder (fast) n2 N₂ azide Azide transition_state_spaac [3+2] Cycloaddition Transition State azide->transition_state_spaac + dbco Cyclooctyne (e.g., DBCO) dbco->transition_state_spaac triazole Triazole transition_state_spaac->triazole Slower than Tetrazine Ligation

Figure 1. Reaction mechanisms of Tetrazine Ligation and SPAAC.

Experimental_Workflow cluster_kinetics Kinetic Analysis Workflow prep_reactants Prepare Reactant Solutions (Reactant 1, Reactant 2 in excess) spectro Measure Initial Absorbance of Reactant 1 prep_reactants->spectro mix Mix Reactants spectro->mix monitor Monitor Absorbance Change Over Time mix->monitor analyze Analyze Data (Fit to exponential decay) monitor->analyze calculate Calculate k₂ analyze->calculate

Figure 2. Workflow for determining reaction kinetics.

Conclusion

Tetrazine ligation, particularly with strained dienophiles like TCO, offers a significant advantage in reaction speed over other bioorthogonal chemistries, including SPAAC. This makes it an invaluable tool for applications requiring rapid labeling, especially at low reactant concentrations. While the stability of tetrazines requires careful consideration and selection of appropriate derivatives, the high degree of orthogonality and biocompatibility solidifies its position as a premier bioorthogonal reaction. For applications where slower kinetics are acceptable and absolute stability of the reactive handle is paramount, SPAAC remains an excellent choice. Ultimately, the selection of the most suitable bioorthogonal reaction will depend on the specific demands of the biological system and the experimental goals. This guide provides the foundational data and protocols to make an informed decision.

References

The Impact of PEG Linker Length on Serum Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the serum stability of therapeutic molecules is a critical step in enhancing their efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic profiles of bioconjugates. The length of the PEG linker is a crucial parameter that can significantly influence the stability of these molecules in serum. This guide provides an objective comparison of the serum stability of various PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for therapeutic applications.

The stability of a PEGylated molecule in serum directly impacts its circulation half-life, biodistribution, and ultimately, its therapeutic window. Longer PEG chains are generally associated with increased hydrodynamic size, which can shield the conjugated molecule from enzymatic degradation and reduce renal clearance.[1][2] However, the relationship between PEG linker length and serum stability is not always linear and can be influenced by the specific molecule being conjugated and the nature of the linker itself.[3]

Comparative Serum Stability of Different PEG Linker Lengths

The following tables summarize quantitative data from studies evaluating the impact of PEG linker length on serum stability and pharmacokinetic parameters.

Table 1: Effect of PEG Linker Length on the Clearance of a Non-binding IgG-MMAE Conjugate

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio of 8.[4] This data clearly demonstrates that increasing the PEG linker length from PEG2 to PEG8 significantly decreases the clearance rate of the antibody-drug conjugate. Interestingly, extending the linker length beyond PEG8 to PEG24 did not result in a further reduction in clearance in this particular study.

Table 2: Serum Stability of PEGylated A20FMDV2 Peptides in Rat Serum

PEG Linker (Number of Ethylene Glycol Units)Percent Intact After 24hPercent Intact After 48h
1 (PEG1)>30%>30%
2 (PEG2)>30%>30%
3 (PEG3)>30%>30%
4 (PEG4)>30%>30%
5 (PEG5)~60%~40%
8 (PEG8)>70%58%
20 (PEG20)~90%>70%
Native Peptide (No PEG)Almost completely degradedUndetected

Data from a study on the stability of A20FMDV2 peptide analogues in rat serum at 37°C.[3] This study highlights a trend where longer PEG chains generally confer greater stability to the peptide, with the PEG20 analogue showing the highest stability over 48 hours. However, the authors noted that in human plasma, shorter PEGs (PEG2 and PEG5) were surprisingly more resistant to degradation.[3] This underscores the importance of evaluating stability in the relevant biological matrix.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of serum stability. Below is a generalized protocol for an in vitro serum stability assay.

Objective: To determine the stability of a PEGylated molecule in serum over time by quantifying the amount of intact molecule.

Materials:

  • PEGylated molecule of interest

  • Human or animal serum (e.g., rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instrument for quantification (e.g., HPLC, LC-MS, ELISA)

  • Quenching solution (e.g., acetonitrile (B52724) with protein precipitation agents)

  • Centrifuge

Procedure:

  • Preparation: Prepare a stock solution of the PEGylated molecule in a suitable buffer (e.g., PBS).

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Add the stock solution of the PEGylated molecule to the serum to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • Immediately after collection, quench the reaction by adding a cold quenching solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the PEGylated molecule.

    • Analyze the supernatant using a validated analytical method (e.g., RP-HPLC, LC-MS) to quantify the concentration of the intact PEGylated molecule.

  • Data Analysis:

    • Plot the percentage of the intact PEGylated molecule remaining versus time.

    • Calculate the half-life (t½) of the molecule in serum.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo stability of a PEGylated therapeutic.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis conjugate PEGylated Conjugate Preparation & Purification radiolabel Radiolabeling (optional) conjugate->radiolabel administer Administration to Animal Model (e.g., IV) radiolabel->administer sampling Blood Sample Collection (Time Points) administer->sampling biodistribution Organ & Tissue Harvesting (End Point) sampling->biodistribution pk_analysis Pharmacokinetic Analysis (e.g., ELISA, LC-MS) sampling->pk_analysis bd_analysis Biodistribution Analysis (e.g., Gamma Counting) biodistribution->bd_analysis stability_analysis Linkage Stability Assessment (e.g., SDS-PAGE, Western Blot) pk_analysis->stability_analysis

In vivo stability assessment workflow.

References

A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually advancing, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These complex molecules leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. A critical component of ADC design is the linker, which connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker profoundly impacts the ADC's mechanism of action, stability, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Susceptible to cleavage by specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[1]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[2]
Released Payload Typically the unmodified, potent cytotoxic drug.The cytotoxic drug with the linker and an attached amino acid residue.[3]
Bystander Effect High potential if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[4]Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[4]
Plasma Stability Generally lower, with a potential for premature payload release.[4]Generally higher, leading to a more stable ADC in circulation.[4]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.Lower potential due to greater stability and a limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.May be less effective against antigen-negative cells within the tumor.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing ADCs constructed with cleavable and non-cleavable linkers. It is important to note that this data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified
Anti-P-cadherin-SPDB-DM4HCC70P-cadherinCleavable (SPDB)DM4Not specified
Anti-P-cadherin-SMCC-DM1HCC70P-cadherinNon-cleavable (SMCC)DM1Not specified

Data compiled from multiple sources. Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).

In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in vivo.

ADC ConfigurationXenograft ModelDosingOutcome
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE
Anti-P-cadherin-SPDB-DM4HCC70Single i.v. doseImproved efficacy over non-cleavable format
Anti-P-cadherin-SMCC-DM1HCC70Single i.v. doseLess efficacious than cleavable format
Plasma Stability

The stability of an ADC in plasma is critical for minimizing premature payload release and associated off-target toxicity.

ADC ConfigurationPlasma SourceIncubation Time% Payload Release
Trastuzumab-vc-MMAEMouse6 days~25% MMAE release
Trastuzumab-vc-MMAERat6 days>4% MMAE release
Trastuzumab-vc-MMAEHuman6 days<1% MMAE release
Trastuzumab-vc-MMAECynomolgus Monkey6 days<1% MMAE release

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental procedures relevant to the comparative analysis of ADC linkers.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC binds to a target cell Internalization_C Internalization via endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Unmodified payload release Cleavage->Payload_Release_C Bystander_Effect Bystander Effect: Payload diffuses to neighboring cells Payload_Release_C->Bystander_Effect Apoptosis_C Cell Death (Apoptosis) Payload_Release_C->Apoptosis_C Apoptosis_Neighbor Apoptosis_Neighbor Bystander_Effect->Apoptosis_Neighbor Induces apoptosis in antigen-negative cells ADC_NC ADC binds to a target cell Internalization_NC Internalization via endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-linker-amino acid complex release Degradation->Payload_Release_NC Apoptosis_NC Cell Death (Apoptosis) Payload_Release_NC->Apoptosis_NC Experimental Workflow for ADC Evaluation cluster_1 Start ADC Candidates (Cleavable vs. Non-Cleavable) In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) In_Vitro->Bystander Stability Plasma Stability Assay (ELISA or LC-MS) In_Vitro->Stability In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity PK Pharmacokinetics In_Vivo->PK End Lead Candidate Selection Efficacy->End Toxicity->End PK->End

References

Assessing the Labeling Efficiency of Tetrazine-Ph-NHCO-PEG4-alkyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological environments. Among the vast array of available tools, heterobifunctional linkers play a pivotal role in constructing complex molecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive assessment of the labeling efficiency of Tetrazine-Ph-NHCO-PEG4-alkyne, a bifunctional linker possessing both a tetrazine moiety for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: A Comparative Look at Reaction Kinetics

The efficiency of a labeling reaction is best quantified by its second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster and more efficient reaction, particularly at the low concentrations typically employed in biological systems.

The this compound linker's efficiency is determined by two independent reactions: the iEDDA ligation of its tetrazine group and the CuAAC of its alkyne group.

Table 1: Comparative Second-Order Rate Constants (k₂) of Bioorthogonal Reactions

Reaction TypeReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Ligation Phenyl-substituted Tetrazine + TCO ~1,000 - 130,000 [1][2][3]Extremely fast, catalyst-free, highly bioorthogonal. Rate is influenced by substituents on the tetrazine ring.
iEDDA LigationDipyridyl-s-tetrazine + TCO~2,000[4]Very fast kinetics, commonly used benchmark.
iEDDA LigationH-substituted Tetrazine + TCOup to 30,000[4]Fast kinetics, with reactivity influenced by steric hindrance.
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst) ~10 - 1,000 High yielding and specific, but requires a copper catalyst which can be cytotoxic.
SPAACDBCO + Azide~0.1 - 1.0Strain-Promoted Azide-Alkyne Cycloaddition; catalyst-free but generally slower than iEDDA.
SPAACBCN + Azide~0.01 - 0.1Bicyclononyne; another strained alkyne for copper-free click chemistry.
Staudinger LigationPhosphine + Azide~0.002 - 0.01One of the first bioorthogonal reactions, but with slower kinetics.

Note: The reaction rates are highly dependent on the specific reactants, solvent, and temperature. The values presented are for comparative purposes.

The data clearly indicates that the tetrazine moiety of this compound is expected to exhibit exceptionally fast labeling kinetics when reacted with a trans-cyclooctene (B1233481) (TCO)-modified molecule. The phenyl substitution on the tetrazine ring generally leads to high reactivity.[1][2][3] The alkyne group, on the other hand, provides a robust and efficient, albeit slower, method for conjugation to azide-modified molecules via the well-established CuAAC reaction.

Experimental Protocols

To objectively assess the labeling efficiency of this compound or any other bioorthogonal linker, standardized experimental protocols are essential. Below are detailed methodologies for determining the reaction kinetics of the iEDDA and CuAAC reactions.

Protocol 1: Determination of iEDDA Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for measuring the rapid kinetics of the tetrazine-TCO ligation by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG4-NHS ester)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine linker and the TCO-functionalized molecule in a suitable organic solvent (e.g., DMSO) and determine their precise concentrations via UV-Vis spectrophotometry using their respective molar extinction coefficients.

  • Working Solutions: Prepare fresh working solutions of both reactants in the reaction buffer. The TCO solution should be prepared in at least a 10-fold excess compared to the tetrazine solution to ensure pseudo-first-order kinetics.

  • Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm). Equilibrate the instrument to the desired reaction temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement: Rapidly mix equal volumes of the tetrazine and TCO working solutions in the stopped-flow instrument.

  • Data Acquisition: Record the decrease in absorbance over time. The data should be collected until the reaction is complete (i.e., the absorbance signal plateaus).

  • Data Analysis: Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated using the following equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO-functionalized molecule.

Protocol 2: Determination of CuAAC Reaction Kinetics via ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of the CuAAC reaction by observing the appearance of product peaks and the disappearance of reactant peaks over time.

Materials:

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the azide-containing molecule in the deuterated solvent.

  • Initiate the Reaction: Add the copper(II) sulfate and sodium ascorbate to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to a unique proton on the alkyne of the starting material and a unique proton on the triazole ring of the product.

  • Calculate Concentrations: Determine the concentration of the reactant and product at each time point by comparing their integrals to an internal standard.

  • Determine Rate Constant: Plot the concentration of the reactants versus time and fit the data to the appropriate rate law to determine the second-order rate constant (k₂).

Mandatory Visualization

To further elucidate the experimental workflows and the underlying chemical principles, the following diagrams are provided.

experimental_workflow_iedda cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tetrazine This compound Stock Solution Mixing Rapid Mixing in Stopped-Flow Tetrazine->Mixing TCO TCO-Molecule Stock Solution TCO->Mixing Buffer Reaction Buffer (PBS, pH 7.4) Buffer->Mixing Spectrophotometer UV-Vis Spectrophotometer (Monitor λmax of Tetrazine) Mixing->Spectrophotometer Data Absorbance vs. Time Spectrophotometer->Data Analysis Calculate k_obs and k₂ Data->Analysis

Caption: Experimental workflow for determining iEDDA reaction kinetics.

signaling_pathway_bifunctional_linker cluster_linker This compound cluster_targets Target Molecules cluster_reactions Orthogonal Labeling Reactions cluster_products Conjugated Products Linker Bifunctional Linker Tetrazine Tetrazine Moiety Linker->Tetrazine Alkyne Alkyne Moiety Linker->Alkyne iEDDA iEDDA Ligation (Catalyst-Free) Tetrazine->iEDDA Reacts with CuAAC CuAAC (Copper-Catalyzed) Alkyne->CuAAC Reacts with TCO_Target TCO-Modified Biomolecule TCO_Target->iEDDA Azide_Target Azide-Modified Biomolecule Azide_Target->CuAAC Product1 Conjugate 1 iEDDA->Product1 Forms Product2 Conjugate 2 CuAAC->Product2 Forms

Caption: Logical relationship of this compound's orthogonal labeling capabilities.

References

A Head-to-Head Comparison: In-Gel Fluorescence Versus Mass Spectrometry for Labeling Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the successful labeling of a protein is a critical step in ensuring the reliability and reproducibility of downstream experiments. Two powerhouse techniques dominate this field: in-gel fluorescence and mass spectrometry. Each offers a unique set of advantages and disadvantages, and the choice between them often depends on the specific experimental goals, available resources, and the level of detail required. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Quantitative Performance at a Glance

A summary of the key quantitative parameters for in-gel fluorescence and mass spectrometry is presented below. These values represent typical performance and can vary based on the specific instrumentation, reagents, and protein characteristics.

FeatureIn-Gel FluorescenceMass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.25 - 5 ng per band[1][2]Low femtomole (fmol) to attomole (amol) range[2][3]
Linear Dynamic Range 2 to over 3 orders of magnitude[4]3 - 5 orders of magnitude (label-dependent)
Quantitative Accuracy Good, relies on densitometry of bandsHigh, especially with isotopic labeling standards
Information Provided Labeling efficiency, molecular weightSite of labeling, label stoichiometry, protein ID
Throughput Moderate to HighHigh (with automation)
Cost Lower initial equipment costHigher initial equipment and maintenance cost

In-Gel Fluorescence: A Rapid and Visual Assessment

In-gel fluorescence is a widely used method for the initial validation of protein labeling. It is a relatively straightforward and cost-effective technique that provides a quick visual confirmation of successful labeling and an estimation of labeling efficiency.[5] The principle is simple: a fluorescent dye is either directly conjugated to the protein of interest or is part of a label that is attached. After separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the gel is imaged using a fluorescence scanner. The presence of a fluorescent band at the expected molecular weight confirms that the protein has been labeled.

Experimental Protocol: In-Gel Fluorescence Validation

This protocol outlines the general steps for validating protein labeling using in-gel fluorescence.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • SDS-PAGE equipment and reagents (e.g., polyacrylamide gels, running buffer, loading buffer)

  • Fluorescence imaging system with appropriate excitation and emission filters

Procedure:

  • Sample Preparation: Prepare serial dilutions of the labeled protein to ensure the signal is within the linear range of the imager. Mix the protein samples with SDS-PAGE loading buffer. To preserve the fluorescence of some tags like GFP, avoid boiling the samples; instead, incubate at a lower temperature (e.g., 50-60°C for 5-20 minutes).[6]

  • SDS-PAGE: Load equal amounts of total protein per lane on an SDS-PAGE gel, including a molecular weight marker and the unlabeled protein control. Run the gel according to standard procedures.

  • Gel Imaging: After electrophoresis, carefully remove the gel from the cassette. The gel can be briefly washed with water.[6] Place the gel in a fluorescence imager.

  • Image Acquisition: Excite the gel with the appropriate wavelength of light for the specific fluorophore used and capture the emission signal with the correct filter.

  • Data Analysis: Use densitometry software to measure the intensity of the fluorescent bands. The labeling efficiency can be estimated by comparing the intensity of the labeled protein band to a standard curve of the fluorophore or by comparing it to the total protein amount as determined by a total protein stain (e.g., Coomassie).

Diagram of the In-Gel Fluorescence Workflow

InGelFluorescenceWorkflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis LabeledProtein Labeled Protein LoadingBuffer Loading Buffer LabeledProtein->LoadingBuffer Mix Heat Incubate (e.g., 50-60°C) LoadingBuffer->Heat SDSPAGE SDS-PAGE Heat->SDSPAGE Imaging Fluorescence Imaging SDSPAGE->Imaging Densitometry Densitometry Imaging->Densitometry Efficiency Labeling Efficiency Calculation Densitometry->Efficiency

Caption: Workflow for validating protein labeling using in-gel fluorescence.

Mass Spectrometry: The Gold Standard for Detailed Characterization

Mass spectrometry (MS) offers a much more detailed and precise validation of protein labeling.[7] It is considered the gold standard for confirming the exact site of labeling and determining the stoichiometry (the number of labels per protein molecule).[7] This high level of detail is often crucial in drug development, particularly for antibody-drug conjugates (ADCs), where the location and number of conjugated drugs can significantly impact efficacy and safety.[8][9][10]

Experimental Protocol: Mass Spectrometry (LC-MS/MS) Validation

This protocol provides a general workflow for validating protein labeling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • Denaturing, reducing, and alkylating agents (e.g., urea, DTT, iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: The protein sample is denatured to unfold it, reduced to break disulfide bonds, and then alkylated to prevent the disulfide bonds from reforming.

    • Proteolytic Digestion: A protease, most commonly trypsin, is added to digest the protein into smaller peptides. Trypsin cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues.[11]

  • Liquid Chromatography (LC) Separation: The complex mixture of peptides is injected into an LC system. The peptides are separated based on their physicochemical properties, typically by reverse-phase chromatography.[11]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS):

    • As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments is measured (MS/MS or MS2 scan).[11]

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database to identify the peptides.

    • The software identifies peptides that have been modified by the label, confirming the site of attachment.

    • Quantitative analysis can be performed using various methods, including label-free quantification (based on signal intensity or spectral counting) or label-based methods (e.g., using stable isotope-labeled standards).[12]

Diagram of the Mass Spectrometry Workflow

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis LabeledProtein Labeled Protein Denature Denature, Reduce, Alkylate LabeledProtein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation Digest->LC MS1 MS1 Scan (Peptide Mass) LC->MS1 MS2 MS/MS Scan (Peptide Fragmentation) MS1->MS2 DatabaseSearch Database Search MS2->DatabaseSearch SiteID Labeling Site Identification DatabaseSearch->SiteID Quantification Quantification (Stoichiometry) SiteID->Quantification

Caption: Workflow for validating protein labeling using mass spectrometry.

Application in a Biological Context: The EGFR Signaling Pathway

To illustrate the application of these validation techniques, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR pathway is implicated in various cancers, making it a key target for drug development.

When developing therapies that target EGFR, such as antibody-drug conjugates, it is essential to validate that the labeling of the antibody or a therapeutic molecule is specific and efficient. Both in-gel fluorescence and mass spectrometry can be employed to confirm the successful labeling of an anti-EGFR antibody.

Diagram of the EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion: Choosing the Right Tool for the Job

Both in-gel fluorescence and mass spectrometry are powerful techniques for validating protein labeling, each with its own strengths. In-gel fluorescence offers a rapid, cost-effective, and visual confirmation of labeling, making it an excellent initial screening tool. Mass spectrometry, on the other hand, provides unparalleled detail, enabling the precise identification of labeling sites and the determination of stoichiometry, which is often indispensable for research and development in therapeutics.

For many researchers, a tiered approach may be the most effective strategy. Initial validation of labeling can be quickly performed using in-gel fluorescence. For samples that require more detailed characterization, such as lead therapeutic candidates, the in-depth analysis provided by mass spectrometry is the logical next step. By understanding the capabilities and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their labeled proteins and the subsequent data they generate.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Tetrazine-Ph-NHCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety and logistical information for Tetrazine-Ph-NHCO-PEG4-alkyne, a heterobifunctional linker used in bioconjugation and click chemistry.[1][2][3] Adherence to these guidelines is critical for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is mandatory when handling this compound.[5] The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves.[6][7][8] Inspect gloves for any tears or punctures before use and change them immediately if contaminated.[5]

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.[7] It should be kept buttoned.[6]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work should be conducted in a certified chemical fume hood.[5] If a fume hood is not feasible, a NIOSH-approved respirator is required.[6]

Operational Plan for Safe Handling

A strict operational protocol is crucial to minimize exposure risk.[5]

Preparation and Designated Area:

  • All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Cover the work surface with absorbent, disposable bench paper.[5]

Weighing and Solution Preparation:

  • To avoid generating dust, carefully weigh the solid compound within the containment of a chemical fume hood.[5]

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.[5]

Post-Handling Procedures:

  • After handling, thoroughly decontaminate the work area.[5]

  • Carefully remove and dispose of all PPE as hazardous waste.[5]

  • Wash hands and any exposed skin thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[5]

Waste Collection:

  • Collect all waste, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[7][8]

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][8]

  • Label the container with the full chemical name: "Waste this compound" and any appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[7][8]

Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[7]

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[7]

  • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste.[7]

Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Summary of Safety Information

Parameter Guidance for this compound
GHS Hazard Classification Based on similar compounds: Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]
Potential Health Effects Potential for skin, eye, and respiratory irritation.[7][8] Harmful if swallowed.[4]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and a lab coat.[7][8] Use respiratory protection when handling powder.[7]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
First Aid: Skin Wash with plenty of soap and water.[4]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Work Area handle_solution->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of PPE cleanup_waste->cleanup_ppe dispose_ehs Contact EHS for Pickup cleanup_waste->dispose_ehs cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.